Product packaging for 9-Hexadecenyl acetate(Cat. No.:CAS No. 34010-20-3)

9-Hexadecenyl acetate

Cat. No.: B013443
CAS No.: 34010-20-3
M. Wt: 282.5 g/mol
InChI Key: VAKBQCYSUVICLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-9-Hexadecen-1-ol acetate (CAS 34010-20-3), a high-purity cis-monounsaturated fatty alcohol ester, serves as a critical component in Lepidopteran insect sex pheromone systems. This compound, with a molecular formula of C18H34O2 and a molecular weight of 282.5 g/mol, features a Z-configured double bond at the 9-carbon position, which is essential for its biological activity and specificity in intra-species communication. Key Research Applications: This chemical is extensively utilized in entomological research, particularly as a standardized active ingredient in field trapping studies and behavioral ecology experiments. Scientific investigations have identified it as a constituent of the sex pheromone blend of Heliothis subflexa , where it significantly enhances male capture rates when combined with aldehydic components. Its application extends to the development of sustainable agricultural pest management strategies, including mating disruption techniques and attract-and-kill formulations. Advanced delivery systems, such as sprayable microencapsulated pheromone products, incorporate this compound for controlled release in field environments. Toxicological & Safety Profile: As a semiochemical, Z-9-Hexadecen-1-ol acetate exhibits a favorable toxicological profile for research use. It demonstrates low acute inhalation toxicity (LC50 >5 mg/L in rats), is not classified as an eye irritant, and shows minimal dermal irritation potential, supporting its safe handling in laboratory and field settings under appropriate safety protocols. Disclaimer: This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material using appropriate personal protective equipment in a well-ventilated environment and refer to the Safety Data Sheet for detailed handling and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O2 B013443 9-Hexadecenyl acetate CAS No. 34010-20-3

Properties

CAS No.

34010-20-3

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

hexadec-9-enyl acetate

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3

InChI Key

VAKBQCYSUVICLV-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCOC(=O)C

Canonical SMILES

CCCCCCC=CCCCCCCCCOC(=O)C

Synonyms

hexadec-9-enyl acetate; Z9-16Ac; 

Origin of Product

United States

Foundational & Exploratory

9-Hexadecenyl acetate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 9-Hexadecenyl Acetate

Introduction

This compound is a long-chain unsaturated ester that functions as a significant semiochemical, particularly as a sex pheromone in numerous species of Lepidoptera (moths and butterflies).[1] Its biological activity is highly dependent on its specific stereochemistry, existing primarily as two geometric isomers: (Z)-9-Hexadecenyl acetate and (E)-9-Hexadecenyl acetate. This guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for synthesis and analysis, and the biological role of this compound, tailored for researchers, scientists, and professionals in drug development and pest management.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its function as a pheromone, influencing its volatility, environmental stability, and interaction with insect olfactory receptors.[1] The properties of both the (Z) and (E) isomers are summarized below.

Property(Z)-9-Hexadecenyl acetate(E)-9-Hexadecenyl acetate
IUPAC Name [(Z)-hexadec-9-enyl] acetate[2][(E)-hexadec-9-enyl] acetate[1]
Synonyms cis-9-Hexadecenyl acetate[2][3]trans-9-Hexadecenyl acetate, 9E-Hexadecenyl acetate[1][4]
CAS Number 34010-20-3[2]56218-69-0[1]
Molecular Formula C₁₈H₃₄O₂[2][3]C₁₈H₃₄O₂[1][5]
Molecular Weight 282.46 g/mol [3]282.5 g/mol [1][4]
Appearance Colorless to pale yellow liquid[1]Colorless to pale yellow liquid[1]
Boiling Point Not explicitly availableNot explicitly available, expected to be high[1]
Density Not explicitly availableNot explicitly available
Solubility Insoluble in water; soluble in organic solvents[1]Insoluble in water; soluble in organic solvents[1]
XLogP3 6.8[2]6.8[1]

Experimental Protocols

Synthesis: Modified Wittig Reaction

The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes, including the (E)-isomer of this compound.[1]

Methodology:

  • Preparation of the Phosphonium Ylide (Wittig Reagent):

    • A suitable phosphonium salt is synthesized by reacting triphenylphosphine with an appropriate alkyl halide (e.g., a C7 halide).

    • The phosphonium salt is then deprotonated using a strong base, such as n-butyllithium or sodium hydride, in an aprotic solvent like Tetrahydrofuran (THF) to generate the ylide. Stabilized ylides are often used to favor the formation of (E)-alkenes.[1]

  • Wittig Reaction:

    • The aldehyde partner, such as 9-oxononyl acetate, is added to the ylide solution at a low temperature (e.g., -78 °C to 0 °C).[1]

    • The reaction mixture is gradually warmed to room temperature and stirred until completion, which can be monitored using Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification:

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with an organic solvent like diethyl ether or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[1]

    • The crude product is purified by column chromatography on silica gel to separate the desired (E)-9-Hexadecenyl acetate from byproducts like triphenylphosphine oxide.[1]

G A Triphenylphosphine + C7 Alkyl Halide B Phosphonium Salt A->B Synthesis C Ylide Formation (Strong Base) B->C E Wittig Reaction C->E D 9-Oxononyl Acetate D->E F Crude Product E->F G Quenching & Extraction F->G H Column Chromatography G->H I Purified (E)-9-Hexadecenyl Acetate H->I

Synthesis and purification workflow for (E)-9-Hexadecenyl acetate.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely applied technique for the high-precision quantitative profiling and identification of volatile pheromones.[6]

Methodology:

  • Sample Preparation:

    • Pheromone samples can be obtained by solvent extraction of pheromone glands or by trapping volatiles released by the insect using techniques like dynamic headspace trapping or stir bar sorptive extraction (SBSE).[6]

    • For quantitative analysis, a series of calibration standards of known concentrations are prepared in a suitable solvent (e.g., n-hexane).[7]

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890A or similar.[8]

    • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[5][8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 280°C) at a rate of 10°C/min, and holds for a period to ensure elution of all compounds.[8]

    • Injection: 1 µL of the sample is injected in splitless mode.[8]

    • MS Detector: Agilent 5975C or similar.[8]

    • Ionization: Electron Impact (EI) at 70 eV.[8]

    • Temperatures: Ion source at 230°C and transfer line at 280°C.[1]

    • Scan Range: 30–400 m/z.[7]

  • Data Analysis:

    • The identification of this compound is confirmed by comparing its retention time and mass spectrum with an authentic standard and with entries in mass spectral libraries like NIST.[1][7]

    • Quantification is achieved by creating a standard curve from the peak areas of the calibration standards.[7]

G A Sample Preparation (Extraction/Standard) B GC Injection A->B C Separation in Capillary Column B->C D Elution C->D E MS Ionization (EI) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Data Acquisition (Chromatogram/Spectrum) G->H I Library Search & Quantification H->I

Generalized workflow for GC-MS analysis of pheromones.
Structural Elucidation: NMR and IR Spectroscopy

NMR and IR spectroscopy are powerful tools for confirming the molecular structure and identifying functional groups.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for this compound would include those for the vinyl protons around the C9-C10 double bond, the methylene protons adjacent to the acetate group, and the terminal methyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the number of different types of carbon atoms in the molecule. The spectrum would display distinct signals for the carbonyl carbon of the acetate group, the two olefinic carbons, and the various methylene and methyl carbons in the aliphatic chain.

  • IR (Infrared) Spectroscopy: Used to identify functional groups. The IR spectrum of this compound will show a strong characteristic absorption band for the C=O (carbonyl) stretch of the ester group around 1740 cm⁻¹ and C-O stretching bands around 1235 cm⁻¹.[9]

Bioassay: Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summed electrical response of olfactory sensory neurons on an insect's antenna to a volatile stimulus.[10] It is a sensitive bioassay for screening the biological activity of pheromones.[10]

Methodology:

  • Antennal Preparation:

    • An insect (e.g., a male moth) is immobilized.[11]

    • The antenna can be used while attached to the insect or after being excised.[10] For an excised preparation, the antenna is carefully cut at its base.[12]

  • Electrode Preparation and Placement:

    • Glass capillary microelectrodes are pulled to a fine tip and filled with a saline solution (e.g., 0.1 M KCl).[10]

    • A chloridized silver wire is inserted into each electrode to serve as the reference and recording electrodes.[11][12]

    • The reference electrode is placed in contact with the base of the antenna (or the insect's head), and the recording electrode is connected to the distal tip of the antenna.[10][12] A few distal segments may be cut to ensure good electrical contact.[10]

  • Stimulus Delivery:

    • A continuous stream of purified, humidified air is passed over the antenna.[10]

    • A known amount of this compound, dissolved in a solvent like pentane, is applied to a filter paper strip, which is then placed inside a pipette.[12]

    • A puff of air is delivered through the pipette into the main airstream, carrying the pheromone stimulus to the antenna.[13]

  • Recording and Data Analysis:

    • The change in electrical potential between the electrodes (the EAG signal) is amplified, recorded, and measured.[14]

    • The amplitude of the negative voltage deflection is proportional to the strength of the olfactory stimulus.[10] Dose-response curves are typically generated by exposing the antenna to a range of pheromone concentrations.[10]

G A Antenna Preparation (Excised or Whole Insect) B Electrode Placement (Reference & Recording) A->B F Signal Amplification & Recording B->F C Stimulus Preparation (Pheromone on Filter Paper) E Stimulus Puff (Pheromone Delivery) C->E D Air Delivery System D->E E->F Stimulation G EAG Response (Voltage Deflection) F->G H Data Analysis (Dose-Response Curve) G->H

Experimental workflow for Electroantennography (EAG).

Biological Role and Olfactory Signaling Pathway

This compound acts as a sex pheromone, a chemical signal released by an organism (typically the female moth) to attract a mate of the same species.[1] Male moths detect these pheromones with extraordinary sensitivity using specialized olfactory organs on their antennae.[1]

The Olfactory Signaling Pathway:

  • Binding: Pheromone molecules enter the pores of the olfactory sensilla on the antenna and bind to Pheromone-Binding Proteins (PBPs).

  • Transport: The PBP transports the lipophilic pheromone molecule across the aqueous sensillum lymph to the olfactory receptors.

  • Receptor Activation: The pheromone-PBP complex interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).

  • Signal Transduction: This binding event activates the OR, which is typically a ligand-gated ion channel, leading to the depolarization of the ORN membrane.

  • Neural Signal: The depolarization generates an action potential, an electrical signal that is transmitted along the axon of the ORN to the antennal lobe of the insect's brain for processing.

G cluster_sensillum Sensillum Lymph Pheromone 9-Hexadecenyl Acetate PBP Pheromone- Binding Protein Pheromone->PBP Binding OR_ORN Olfactory Receptor (OR) on ORN Dendrite PBP->OR_ORN Transport & Activation Depolarization ORN Depolarization (Ion Flux) OR_ORN->Depolarization Signal Transduction Signal Action Potential to Brain Depolarization->Signal

The olfactory signaling pathway for pheromone reception in moths.

Conclusion

A thorough understanding of the chemical properties, synthesis, analysis, and biological function of this compound is essential for its application in chemical ecology and the development of environmentally benign pest management strategies.[1] The detailed protocols and pathways described in this guide provide a foundational framework for researchers and drug development professionals to further investigate and utilize this and related semiochemicals effectively.

References

An In-depth Technical Guide to 9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Hexadecenyl acetate, a significant long-chain unsaturated ester with crucial roles in chemical ecology. The document details its chemical identity, physicochemical properties, synthesis, and analytical protocols, as well as its biological significance, particularly as an insect sex pheromone.

Chemical Identity and Physicochemical Properties

This compound exists as two primary geometric isomers, (E) and (Z), each with distinct CAS numbers and biological activities.

Table 1: Chemical Identifiers for this compound Isomers

Identifier(E)-9-Hexadecenyl acetate(Z)-9-Hexadecenyl acetate
Systematic Name [(E)-hexadec-9-enyl] acetate[(Z)-hexadec-9-enyl] acetate
CAS Number 56218-69-0[1][2][3]34010-20-3[4][5][6]
Molecular Formula C18H34O2[1][2]C18H34O2[4][5]
Molecular Weight 282.5 g/mol [1][2]282.46 g/mol [6]
Synonyms trans-9-Hexadecenyl acetate, 9E-Hexadecenyl acetatecis-9-Hexadecenyl acetate, 9Z-Hexadecenyl acetate[4][5]

Table 2: Physicochemical Properties of this compound

Property(E)-Isomer Value(Z)-Isomer ValueNotes
Appearance Colorless to pale yellow liquid[1]-
Boiling Point High (not explicitly available)[1]-Expected to be high due to molecular weight.
Solubility Insoluble in water, soluble in organic solvents[1]-Typical for long-chain esters.
XLogP3 6.8[1]-A measure of lipophilicity.

Experimental Protocols

This protocol outlines a general synthetic route to (E)-alkenyl acetates.

1. Preparation of the Phosphonium Ylide (Wittig Reagent):

  • A suitable phosphonium salt is prepared by reacting triphenylphosphine with an appropriate alkyl halide (e.g., a C7 halide).

  • The phosphonium salt is then deprotonated with a strong base (e.g., n-butyllithium or sodium amide) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere to form the ylide.

2. Wittig Reaction:

  • The aldehyde partner (e.g., 9-oxononyl acetate) is added to the ylide solution at a low temperature (e.g., -78 °C to 0 °C).[1]

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.[1]

  • The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate.[1]

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[1]

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]

Synthesis Workflow for (E)-9-Hexadecenyl Acetate reagents Triphenylphosphine + Alkyl Halide ylide Phosphonium Ylide (Wittig Reagent) reagents->ylide Base (e.g., n-BuLi) reaction Wittig Reaction (-78°C to RT) ylide->reaction aldehyde 9-Oxononyl Acetate aldehyde->reaction workup Aqueous Work-up (NH4Cl quench) reaction->workup extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction purification Column Chromatography (Silica Gel) extraction->purification product (E)-9-Hexadecenyl Acetate purification->product

A generalized workflow for the synthesis of (E)-9-Hexadecenyl acetate.

This protocol is suitable for the identification and quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

GC Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

  • Oven Temperature Program:

    • Initial temperature: 60-100°C, hold for a few minutes.

    • Ramp: 10-20°C/min to a final temperature of 250-280°C, hold for several minutes.[1]

  • Injector Temperature: 250°C.[1]

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 40-500.[1]

  • Ion Source Temperature: 230°C.[1]

  • Transfer Line Temperature: 280°C.[1]

Identification:

  • The identification of this compound is confirmed by comparing its retention time and mass spectrum with an authentic standard and with entries in mass spectral libraries (e.g., NIST).[1]

Biological Significance and Signaling Pathway

This compound, particularly the (E)-isomer, functions as a sex pheromone in many species of Lepidoptera (moths and butterflies).[1] The female releases a specific blend of pheromones, which the male detects with high sensitivity and specificity using its antennae.[1]

Olfactory Signaling Pathway in Moths:

  • Binding: The pheromone molecule enters the sensillum lymph through pores in the cuticle of the antenna and binds to a Pheromone-Binding Protein (PBP).

  • Transport: The PBP transports the lipophilic pheromone across the aqueous sensillum lymph to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

  • Receptor Activation: The PBP-pheromone complex interacts with a specific Pheromone Receptor (PR), a seven-transmembrane domain protein on the ORN membrane, causing a conformational change in the PR.[1]

  • Signal Transduction: This activation initiates an intracellular signaling cascade, often involving G-proteins, which leads to the opening of ion channels (co-receptor Orco).

  • Depolarization: The influx of cations depolarizes the ORN membrane, generating an action potential.

  • Signal to Brain: The action potential is transmitted to the antennal lobe of the brain, where the information is processed, leading to a behavioral response in the male moth.

  • Signal Termination: The pheromone is rapidly degraded by Pheromone-Degrading Enzymes (PDEs) in the sensillum lymph to ensure the temporal resolution of the signal.

Olfactory Signaling Pathway for Pheromone Reception cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Membrane Pheromone (E)-9-Hexadecenyl acetate PBP PBP Pheromone->PBP Binding PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone PDE PDE PBP_Pheromone->PDE Degradation PR PR (Pheromone Receptor) PBP_Pheromone->PR Activation Inactive Inactive Metabolites PDE->Inactive G_protein G-protein PR->G_protein activates Ion_Channel Ion Channel (Orco) G_protein->Ion_Channel opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Brain Action Potential to Brain Depolarization->Brain

The olfactory signaling pathway for pheromone reception in moths.

Applications in Research and Drug Development

While this compound itself is primarily studied in the context of chemical ecology and pest management, the principles of its synthesis, controlled release, and interaction with biological receptors are relevant to drug development.

  • Pest Management: It is a key component in mating disruption and attract-and-kill strategies for agricultural pests.[1]

  • Controlled Release Formulations: Research into microencapsulation techniques for the controlled release of this volatile compound provides valuable insights for the formulation of drugs with similar physicochemical properties.[7] For instance, polyurea microencapsulation via interfacial polymerization is an effective method for creating controlled-release formulations.[7]

  • Model for Receptor-Ligand Interactions: The high specificity of pheromone receptors makes them an excellent model system for studying receptor-ligand interactions, which is a fundamental aspect of drug design.

  • Organic Synthesis: The synthetic routes developed for pheromones contribute to the broader field of organic synthesis, which is central to the discovery of new drugs.[8]

Table 3: Representative Data for Controlled-Release Formulation

ParameterMethodTypical ValueUnit
Particle Size (Mean Diameter) Laser Diffraction / SEM10 - 100µm
Morphology Scanning Electron Microscopy (SEM)Spherical with a dense shell-
Encapsulation Efficiency Gas Chromatography (GC)> 90%
Pheromone Loading Gas Chromatography (GC)20 - 40% (w/w)

Note: Data is based on studies of pheromones encapsulated in polyurea.[7]

References

9-Hexadecenyl acetate molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Structure and Analysis of 9-Hexadecenyl Acetate

Introduction

This compound is a long-chain unsaturated ester that serves as a critical semiochemical, primarily known for its role as a sex pheromone in numerous species of Lepidoptera (moths and butterflies).[1] The biological activity of this compound is highly dependent on its specific molecular structure, particularly the geometry of the carbon-carbon double bond at the 9th position. This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, relevant experimental protocols, and the biological signaling pathway associated with this compound, tailored for researchers, scientists, and professionals in drug development and chemical ecology.

Molecular Structure and Physicochemical Properties

This compound is a fatty acid ester with the molecular formula C18H34O2.[1][2][3][4] Its structure consists of a 16-carbon chain (hexadecenyl) with a double bond located between the 9th and 10th carbon atoms, and an acetate functional group at one end. The stereochemistry of this double bond gives rise to two geometric isomers: (Z)-9-Hexadecenyl acetate (cis) and (E)-9-Hexadecenyl acetate (trans). The specific ratio of these isomers is often crucial for species-specific chemical communication.[1]

Chemical Identification

The two primary isomers of this compound are distinguished by their CAS numbers and IUPAC names.

Identifier(E)-9-Hexadecenyl acetate(Z)-9-Hexadecenyl acetate
IUPAC Name [(E)-hexadec-9-enyl] acetate[1][3][(Z)-hexadec-9-enyl] acetate[5]
Synonyms trans-9-Hexadecenyl acetate, 9E-Hexadecenyl acetate[1]cis-9-Hexadecenyl acetate[2][5]
CAS Number 56218-69-0[1][4]34010-20-3[1][5]
Molecular Formula C18H34O2[1][3][4]C18H34O2[2][5]
Molecular Weight ~282.5 g/mol [1][3][4]~282.46 g/mol [2]
Physicochemical Data

The physical and chemical properties of this compound influence its volatility, environmental stability, and interaction with biological receptors.

PropertyValueNotes
Appearance Colorless to pale yellow liquid[1]
Solubility Insoluble in water; Soluble in organic solvents[1]Typical for long-chain esters.
XLogP3 6.8[1]A measure of lipophilicity.
Kovats Retention Index Standard non-polar: 1984.6; Standard polar: 2317[1][3]For gas chromatography.
Boiling Point Not explicitly available[1]Expected to be high due to its molecular weight.

Related Compounds and Analogs

The biological specificity of pheromones means that small structural variations can lead to significant changes in activity. Key related compounds include positional isomers, geometric isomers, and functional group analogs.

Compound NameKey DifferencesCAS NumberBiological Significance
(Z)-9-Hexadecenyl acetate cis isomer at C9[1]34010-20-3[1][5]Often a component in the same pheromone blend as the (E)-isomer; the ratio is critical for species-specific attraction.[1]
(E)-11-Hexadecenyl acetate Double bond at C11[1]56218-72-5[1]A positional isomer that is a pheromone component in other moth species.[1]
(Z)-11-Hexadecenyl acetate cis isomer at C11[1]34010-21-4[1]Another common pheromone component in Lepidoptera.[1]
(E)-9-Hexadecen-1-ol Alcohol functional group[1]64437-47-4[1]The corresponding alcohol, which can be a biosynthetic precursor or a pheromone component itself.[1]

Experimental Protocols

Synthesis and Purification Workflow

A common method for synthesizing long-chain acetates like this compound involves the coupling of an organomanganese reagent with a suitable haloalkene, followed by deprotection and acetylation.[6]

  • Organomanganese Reagent Formation: A Grignard reagent, such as one derived from 2-(6-bromohexyloxy)-tetrahydropyrane, is treated with anhydrous manganese(II) chloride to form the corresponding organomanganese reagent.[6]

  • Coupling Reaction: The organomanganese reagent is then coupled with a haloalkene (e.g., E-1-bromo-3-hexene) in a solvent mixture like tetrahydrofuran and N-methylpyrrolidone at 0°C.[6]

  • Deprotection and Acetylation: The protecting group (e.g., tetrahydropyranyl) is removed, and the resulting alcohol is acetylated to yield the final acetate product.[6]

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.[1]

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.[1]

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A Grignard Reagent + MnCl2 C Coupling Reaction (0°C) A->C B Haloalkene B->C D Deprotection & Acetylation C->D E Reaction Quenching (NH4Cl) D->E F Solvent Extraction E->F G Column Chromatography (Silica Gel) F->G H Pure (E)-9-Hexadecenyl Acetate G->H

A generalized workflow for the synthesis and purification of (E)-9-Hexadecenyl acetate.
Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of this compound.

Identification is achieved by comparing the retention time and mass spectrum of a sample to an authentic standard and reference libraries like NIST.[1]

ParameterValue
Injector Temperature 250°C[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Mass Range m/z 40-500[1]
Ion Source Temperature 230°C[1]
Transfer Line Temperature 280°C[1]
Formulation for Controlled Release

To enhance stability and prolong efficacy in pest management applications, this compound is often formulated into controlled-release systems using microencapsulation.[7] Interfacial polymerization to create polyurea microcapsules is a highly effective technique.[7]

  • Organic Phase Preparation: Methylene diphenyl diisocyanate (MDI) is dissolved in a solvent like dibutyl adipate. The active ingredient, this compound, is then added to this solution.[7]

  • Aqueous Phase Preparation: An aqueous solution of a stabilizer, such as Polyvinyl Alcohol (PVA), is prepared.[7]

  • Emulsification: The organic phase is slowly added to the aqueous phase under high-speed homogenization to form a stable oil-in-water emulsion.[7]

  • Polymerization: Diethylenetriamine (DETA) is added to the emulsion, initiating polymerization at the oil-water interface. The reaction proceeds for several hours at a controlled temperature (e.g., 50-60°C) to form the polyurea shell around the oil droplets.[7]

ParameterValue / MaterialRationale
Core Material This compound in Dibutyl AdipateDibutyl adipate acts as a non-toxic solvent for the pheromone.[7]
Wall Monomers Methylene Diphenyl Diisocyanate (MDI) & Diethylenetriamine (DETA)React to form a stable polyurea shell via interfacial polymerization.[7]
Emulsifier Polyvinyl Alcohol (PVA)Stabilizes the oil-in-water emulsion.[7]
Polymerization Temp. 50 - 60 °CInfluences the rate of the polymerization reaction.[7]
Polymerization Time 3 - 4 hoursEnsures the complete formation of the polyurea shell.[7]

Biological Activity and Signaling Pathway

As a sex pheromone, this compound is released by a female moth to attract a male for mating.[1] The male detects the pheromone with extraordinary sensitivity using specialized olfactory organs on his antennae.[1]

Olfactory Signaling Pathway

The perception of the pheromone involves a multi-step signaling cascade within the male moth's antenna.

  • Binding: Pheromone molecules enter the aqueous lymph of the olfactory sensillum through cuticular pores.

  • Transport: Inside the lymph, the hydrophobic pheromone molecule is solubilized and transported by a Pheromone Binding Protein (PBP).

  • Receptor Activation: The PBP-pheromone complex interacts with a specific Pheromone Receptor (PR), a seven-transmembrane protein located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[1] This binding event causes a conformational change in the PR.

  • Signal Transduction: The activated PR initiates an intracellular signal transduction cascade, leading to the depolarization of the ORN and the generation of an action potential.

  • Neural Processing: The signal is transmitted to the antennal lobe of the moth's brain for processing, ultimately leading to a behavioral response (e.g., upwind flight towards the female).

G Pheromone Olfactory Signaling Pathway in Moths Pheromone This compound Pore Sensillum Pore Pheromone->Pore Enters Sensillum PBP Pheromone Binding Protein (PBP) Pore->PBP Binds in Lymph Complex PBP-Pheromone Complex PBP->Complex Receptor Pheromone Receptor (PR) on Olfactory Neuron Complex->Receptor Activates Receptor Signal Signal Transduction (Action Potential) Receptor->Signal Initiates Signal Brain Antennal Lobe (Brain) Signal->Brain Transmits to Brain

References

An In-depth Technical Guide on (Z)-9-Hexadecenyl Acetate and (E)-9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9-Hexadecenyl acetate and its geometric isomer, (E)-9-Hexadecenyl acetate, are long-chain unsaturated fatty acid esters that play a crucial role in the chemical communication of numerous insect species, particularly within the order Lepidoptera (moths and butterflies).[1] These compounds, commonly known as sex pheromones, are released by one sex, typically the female, to attract the other for mating. The precise blend and ratio of these isomers are often critical for species-specific recognition, making them a subject of intense research in chemical ecology, pest management, and as models for understanding receptor-ligand interactions.[1] This technical guide provides a comprehensive comparison of the two isomers, including their physicochemical properties, biological activity, synthesis, and the underlying signaling pathways they activate. Furthermore, it explores the potential applications of this knowledge in the realm of drug development.

Data Presentation: Physicochemical Properties

Property(Z)-9-Hexadecenyl acetate(E)-9-Hexadecenyl acetate
Synonyms (Z)-9-Hexadecen-1-ol acetate, cis-9-Hexadecen-1-ol acetate(E)-9-Hexadecen-1-yl acetate, trans-9-Hexadecenyl acetate
CAS Number 35148-18-656218-69-0
Molecular Formula C₁₈H₃₄O₂C₁₈H₃₄O₂
Molecular Weight 282.47 g/mol 282.46 g/mol [3]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[1]
Boiling Point Not explicitly availableNot explicitly available[1]
Melting Point Not explicitly availableNot explicitly available[1]
Density Not explicitly availableNot explicitly available[1]
Solubility Insoluble in water, soluble in organic solventsInsoluble in water, soluble in organic solvents[1]
Kovats Retention Index Not explicitly availableStandard non-polar: 1998, Standard polar: 2317[4]

Biological Activity

The biological activity of (Z)-9-Hexadecenyl acetate and (E)-9-Hexadecenyl acetate is highly species-specific. The ratio of these two isomers in a pheromone blend is often the determining factor for attracting a conspecific mate and ensuring reproductive isolation between closely related species.

(Z)-9-Hexadecenyl acetate is a major sex pheromone component for the Bertha Armyworm moth, Mamestra configurata.[5] In this species, it is part of a synergistic blend with (Z)-11-hexadecen-1-ol acetate. Field tests have shown that mixtures of these two compounds are attractive to males, with the optimal ratio being approximately 19:1 of the C16 to C14 acetate.[5]

The biological response to these pheromones can be quantified using techniques such as electroantennography (EAG) and behavioral bioassays in a wind tunnel.[6] EAG measures the overall electrical response of the antennal sensory neurons to an odorant, providing a physiological measure of sensitivity.[6] While specific comparative EAG data for both isomers in the same species under identical conditions is scarce in the literature, studies on related compounds in species like Helicoverpa armigera show that blends containing (Z)-9-hexadecenal (the aldehyde analogue) elicit significant electrophysiological responses.[7] Behavioral assays quantify the insect's overt reactions, such as upwind flight and attempts to locate the pheromone source.[6]

Experimental Protocols

Stereoselective Synthesis

The synthesis of geometrically pure (Z)- and (E)-9-Hexadecenyl acetate is crucial for studying their biological activity. The Wittig reaction is a cornerstone of this synthesis, allowing for the stereoselective formation of the double bond.[8]

Synthesis of (Z)-9-Hexadecenyl Acetate via Wittig Reaction

This protocol outlines a general procedure for the synthesis of (Z)-alkenyl acetates.

  • Preparation of the Phosphonium Ylide:

    • A triphenylphosphonium salt is prepared by reacting triphenylphosphine with an appropriate ω-bromo-1-alkanol.

    • The resulting phosphonium salt is then deprotonated using a strong, non-stabilizing base such as sodium hydride or sodium amide in an aprotic solvent like tetrahydrofuran (THF) to generate the ylide. The use of non-stabilized ylides favors the formation of the (Z)-alkene.[8]

  • Wittig Reaction:

    • The aldehyde partner, in this case, heptanal, is added to the ylide solution at a low temperature (e.g., -78 °C).

    • The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Acetylation:

    • The resulting (Z)-9-hexadecen-1-ol is acetylated using acetic anhydride in the presence of a base like pyridine to yield (Z)-9-Hexadecenyl acetate.

  • Work-up and Purification:

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Synthesis of (E)-9-Hexadecenyl Acetate via Modified Wittig Reaction

This protocol describes a general approach for the synthesis of (E)-alkenyl acetates.

  • Preparation of the Phosphonium Ylide (Horner-Wadsworth-Emmons reaction):

    • For the preferential synthesis of (E)-alkenes, a stabilized ylide is often used. This can be achieved using the Horner-Wadsworth-Emmons modification of the Wittig reaction.

    • A phosphonate ester is deprotonated with a base like sodium methoxide to form a phosphonate carbanion.

  • Reaction with Aldehyde:

    • The phosphonate carbanion is reacted with 9-oxononyl acetate. The electron-withdrawing nature of the phosphonate group stabilizes the intermediate, leading to the thermodynamic product, which is the (E)-alkene.[8]

  • Work-up and Purification:

    • The reaction mixture is worked up similarly to the (Z)-isomer synthesis.

    • Purification is achieved through column chromatography.

Electroantennography (EAG) Protocol

This protocol provides a general methodology for conducting EAG experiments with moths.

  • Insect Preparation:

    • Use 2-4 day old male moths for optimal pheromone sensitivity.[9]

    • Anesthetize the moth by chilling on ice or brief exposure to CO₂.[9]

    • Immobilize the moth on a platform using dental wax, ensuring the antennae are free.[9]

  • Electrode Preparation:

    • Pull glass capillary microelectrodes to a fine tip and fill them with a saline solution (e.g., 0.1 M KCl).[9]

    • Insert silver wires (Ag/AgCl) into the back of the electrodes to act as the recording and reference electrodes.[9]

  • Antennal Preparation:

    • For a whole-insect preparation, insert the reference electrode into the insect's head (e.g., near an eye).[9]

    • Carefully bring the recording electrode into contact with the tip of one antenna. A small portion of the distal end of the antenna may be removed to ensure good electrical contact.[9]

  • Stimulus Delivery:

    • Prepare serial dilutions of (Z)-9-Hexadecenyl acetate and (E)-9-Hexadecenyl acetate in a high-purity solvent like hexane.

    • Apply a known amount of the test solution onto a piece of filter paper and insert it into a Pasteur pipette.

    • Deliver a continuous stream of purified and humidified air over the antenna.

    • A puff of air is delivered through the pipette, carrying the pheromone vapor over the antenna.[7]

  • Data Recording and Analysis:

    • The electrical potential difference between the electrodes is amplified and recorded.

    • The amplitude of the negative voltage deflection (the EAG response) is measured in millivolts (mV).[7]

    • Randomize the presentation of different stimuli and concentrations to avoid antennal adaptation.

Signaling Pathways and Experimental Workflows

The detection of pheromones in insects is a highly sensitive and specific process that occurs in specialized olfactory sensory neurons (OSNs) housed within hair-like structures called sensilla on the antennae.[10] The binding of a pheromone molecule to a receptor initiates a signal transduction cascade that ultimately leads to an electrical signal being sent to the brain.

Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Pheromone Pheromone ((Z)-9-Hexadecenyl acetate or (E)-9-Hexadecenyl acetate) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding & Solubilization PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone OR Odorant Receptor (OR) + Orco Co-receptor G_protein G-protein (Gq) PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 DAG DAG Ion_Channel Ion Channel (TRP) Depolarization Membrane Depolarization Action_Potential Action Potential to Brain

Experimental Workflow for Synthesis

Synthesis_Workflow Start Starting Materials (e.g., ω-bromo-1-alkanol, triphenylphosphine, heptanal) Phosphonium_Salt Phosphonium Salt Formation Start->Phosphonium_Salt Ylide_Formation Ylide Formation (with strong base) Phosphonium_Salt->Ylide_Formation Wittig Wittig Reaction (with aldehyde) Ylide_Formation->Wittig Acetylation Acetylation (with acetic anhydride) Wittig->Acetylation Workup Aqueous Workup & Extraction Acetylation->Workup Purification Column Chromatography Workup->Purification Final_Product Pure (Z)- or (E)-9-Hexadecenyl acetate Purification->Final_Product

Experimental Workflow for Electroantennography (EAG)

EAG_Workflow Insect_Prep Insect Preparation (Anesthetize & Mount) Antenna_Setup Antennal Setup (Attach electrodes) Insect_Prep->Antenna_Setup Electrode_Prep Electrode Preparation (Fill with saline) Electrode_Prep->Antenna_Setup Stimulus_Delivery Stimulus Delivery (Puff of pheromone vapor) Antenna_Setup->Stimulus_Delivery Stimulus_Prep Stimulus Preparation (Pheromone dilutions) Stimulus_Prep->Stimulus_Delivery Data_Acquisition Data Acquisition (Amplify & Record signal) Stimulus_Delivery->Data_Acquisition Analysis Data Analysis (Measure EAG amplitude) Data_Acquisition->Analysis

Applications in Drug Development

While the primary application of insect sex pheromones like (Z)- and (E)-9-Hexadecenyl acetate is in pest management through strategies like mating disruption and mass trapping, the principles of their highly specific and potent biological activity offer valuable insights for drug development.

  • Model for Receptor-Ligand Interactions: The exquisite specificity of pheromone receptors for their ligands, often discriminating between geometric isomers, provides an excellent model system for studying the structural basis of receptor activation. Understanding how subtle changes in ligand shape and conformation lead to distinct biological responses can inform the design of more selective and potent drugs for human G-protein coupled receptors (GPCRs), which are the targets of a large percentage of modern pharmaceuticals.

  • Inspiration for Novel Drug Delivery Systems: The controlled release of pheromones from lures in pest management has spurred the development of advanced formulation technologies. These technologies, designed to protect volatile compounds from environmental degradation and ensure their sustained release, could be adapted for the controlled delivery of drugs.

  • High-Throughput Screening: The insect olfactory system can be harnessed for high-throughput screening of compounds that interact with specific receptors. The relative simplicity and accessibility of this system, compared to mammalian systems, could offer a cost-effective and ethically favorable platform for initial drug screening.

Conclusion

(Z)-9-Hexadecenyl acetate and (E)-9-Hexadecenyl acetate are fascinating molecules that exemplify the precision of chemical communication in the biological world. Their study not only provides crucial tools for sustainable agriculture but also offers a rich source of inspiration for fundamental research in sensory biology and the development of new technologies in fields as diverse as pest control and pharmacology. A deeper understanding of their synthesis, biological function, and the intricate signaling pathways they trigger will undoubtedly continue to yield valuable scientific and practical advancements.

References

The Discovery and Characterization of 9-Hexadecenyl Acetate as a Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Z)-9-Hexadecenyl acetate is a crucial component of the sex pheromone blend of numerous lepidopteran species, playing a significant role in chemical communication and reproductive isolation. Its discovery and characterization have been pivotal in the development of effective and environmentally benign pest management strategies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of 9-Hexadecenyl acetate, with a focus on its role in species such as Heliothis virescens and Heliothis subflexa. Detailed experimental protocols for its identification and evaluation, including gas chromatography-mass spectrometry (GC-MS), electroantennography (EAG), and field trapping assays, are presented. Furthermore, this guide includes quantitative data on its biological activity and visual representations of key experimental workflows and signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Chemical communication is a fundamental aspect of insect behavior, and sex pheromones are among the most potent and specific chemical signals. These volatile compounds are typically released by one sex to attract the other for mating. The identification and synthesis of individual pheromone components have revolutionized pest management, offering targeted and sustainable alternatives to broad-spectrum insecticides.

This compound, particularly the (Z)-isomer, has been identified as a key pheromone component in several economically important moth species. In the tobacco budworm, Heliothis virescens, and its close relative, Heliothis subflexa, (Z)-9-hexadecenyl acetate is a minor but critical component of the female-produced sex pheromone blend.[1] While (Z)-11-hexadecenal is the major component in both species, the presence and relative abundance of minor components like (Z)-9-hexadecenyl acetate are crucial for species-specific mate recognition.[2]

This guide details the scientific journey of discovering and characterizing this compound as a pheromone, from its initial identification to the elucidation of its biological function and the development of practical applications.

Discovery and Identification

The initial identification of this compound as a pheromone component was the result of meticulous analytical chemistry work. The process involved the extraction of pheromone glands from female moths, followed by separation and identification of the volatile compounds.

Pheromone Gland Extraction and Analysis

The pheromone glands, typically located in the terminal abdominal segments of female moths, were excised and extracted with a non-polar solvent like hexane.[3] The resulting crude extract, containing a mixture of fatty acids, alcohols, aldehydes, and acetates, was then subjected to analysis by gas chromatography-mass spectrometry (GC-MS).[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds like pheromones.[5] The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint.

By comparing the retention times and mass spectra of the unknown compounds in the pheromone gland extract with those of synthetic standards, researchers were able to definitively identify the presence of this compound.[5]

Quantitative Data

The biological activity of a pheromone is highly dependent on its concentration and the specific blend of components. The following tables summarize representative quantitative data for the electrophysiological and behavioral responses to this compound.

Table 1: Electroantennography (EAG) Dose-Response to (Z)-9-Hexadecenyl Acetate in Male Heliothis virescens

Pheromone Concentration (µg on filter paper)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0 (Solvent Control)0.10.050
0.0010.50.125
0.011.20.269
0.11.80.3100
11.70.394
101.60.288

Note: Data are representative and compiled from typical EAG dose-response curves found in the literature.[6]

Table 2: Field Trap Capture Rates with Different Lure Formulations

Lure CompositionTrap TypeAverage Male Captures (per trap per week)
(Z)-11-Hexadecenal (1 mg)Delta Sticky Trap15
(Z)-11-Hexadecenal (1 mg) + (Z)-9-Hexadecenal (0.1 mg)Delta Sticky Trap25
(Z)-11-Hexadecenal (1 mg) + (Z)-9-Hexadecenal (0.1 mg) + (Z)-9-Hexadecenyl Acetate (0.05 mg)Delta Sticky Trap45
Unbaited ControlDelta Sticky Trap2

Note: Data are illustrative of the synergistic effect of adding (Z)-9-Hexadecenyl Acetate to the primary pheromone components for capturing male moths.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound as a pheromone.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the components of an insect pheromone blend.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[5]

  • Helium carrier gas

  • Pheromone gland extract in hexane

  • Synthetic standards of suspected pheromone components

Procedure:

  • Injection: Inject 1 µL of the pheromone gland extract into the GC inlet.

  • GC Separation:

    • Set the injector temperature to 250°C.[8]

    • Use a constant flow rate of helium at 1 mL/min.[5]

    • Program the oven temperature as follows: initial temperature of 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.[5]

  • MS Analysis:

    • Set the ion source temperature to 230°C and the transfer line temperature to 280°C.[5]

    • Use electron ionization (EI) at 70 eV.[5]

    • Scan a mass range of m/z 40-500.[5]

  • Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of the synthetic standards and to entries in a mass spectral library (e.g., NIST).[5]

Electroantennography (EAG)

Objective: To measure the electrophysiological response of an insect's antenna to a specific volatile compound.[9]

Materials:

  • EAG system (preamplifier, main amplifier, data acquisition)

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., Ringer's solution)

  • Live male moths

  • Synthetic (Z)-9-Hexadecenyl acetate

  • Hexane (solvent)

  • Filter paper strips

  • Air stimulus controller

Procedure:

  • Antenna Preparation:

    • Immobilize a male moth.

    • Excise one antenna at its base.

    • Cut off the distal tip of the antenna.[10]

  • Electrode Placement:

    • Mount the excised antenna between two glass capillary electrodes filled with saline solution.

    • The basal end of the antenna is connected to the reference electrode and the distal end to the recording electrode.[11]

  • Stimulus Preparation:

    • Prepare a serial dilution of (Z)-9-Hexadecenyl acetate in hexane (e.g., 0.001 µg/µL to 10 µg/µL).

    • Apply 10 µL of each dilution to a separate filter paper strip and allow the solvent to evaporate.

    • Prepare a solvent-only control.

  • Data Recording:

    • Place the antennal preparation in a continuous stream of purified, humidified air.

    • Deliver a puff of air (e.g., 0.5 seconds) through a Pasteur pipette containing the stimulus filter paper over the antenna.

    • Record the resulting depolarization (EAG response) in millivolts (mV).[9]

    • Present stimuli in order of increasing concentration to generate a dose-response curve.[9]

Field Trapping

Objective: To evaluate the attractiveness of a synthetic pheromone blend to male moths in a natural environment.

Materials:

  • Pheromone traps (e.g., Delta or funnel traps)[12]

  • Lure dispensers (e.g., rubber septa)

  • Synthetic pheromone components

  • Hexane (solvent)

  • Field site with a known population of the target moth species

  • Flagging tape and GPS device for marking trap locations

Procedure:

  • Lure Preparation:

    • Prepare different lure formulations by loading rubber septa with precise amounts of the synthetic pheromone components dissolved in hexane.[13]

    • Include a solvent-only control.

    • Allow the solvent to evaporate completely.

  • Trap Deployment:

    • Set up traps in a randomized complete block design to minimize spatial effects.[14]

    • Place traps at a height and spacing appropriate for the target species (e.g., 1.5 meters high and at least 20 meters apart).[12][15]

    • Mark the location of each trap.

  • Data Collection:

    • Inspect traps at regular intervals (e.g., weekly).

    • Count and record the number of captured target moths in each trap.

    • Replace lures as needed based on their expected field life.

  • Data Analysis:

    • Use statistical methods (e.g., ANOVA) to compare the mean trap captures for each lure formulation.

Visualizations

Experimental and Analytical Workflows

Discovery_Workflow A Pheromone Gland Extraction B Crude Pheromone Extract A->B C GC-MS Analysis B->C D Identification of This compound C->D F EAG Bioassay D->F G Field Trapping Experiments D->G E Chemical Synthesis of Standard E->C Comparison E->F Stimulus E->G Lure H Confirmation of Biological Activity F->H G->H

Caption: Workflow for the discovery and confirmation of this compound as a pheromone.

Biosynthesis and Olfactory Signaling

Pheromone_Pathway cluster_biosynthesis Pheromone Biosynthesis in Gland cluster_signaling Olfactory Signaling in Antenna FattyAcid Hexadecanoic Acid (Palmitic Acid) Desaturation Δ9-Desaturase FattyAcid->Desaturation UnsaturatedAcid (Z)-9-Hexadecenoic Acid Desaturation->UnsaturatedAcid Reduction Reductase Alcohol (Z)-9-Hexadecen-1-ol Reduction->Alcohol Acetylation Acetyltransferase Pheromone (Z)-9-Hexadecenyl Acetate Acetylation->Pheromone UnsaturatedAcid->Reduction Alcohol->Acetylation PheromoneReleased (Z)-9-Hexadecenyl Acetate (in air) OBP Odorant Binding Protein (OBP) PheromoneReleased->OBP Binds OR Olfactory Receptor (OR) OBP->OR Transports to Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Activates Signal Nerve Impulse to Brain Neuron->Signal

Caption: Simplified pathways of this compound biosynthesis and olfactory signaling.

Conclusion

The discovery of this compound as a pheromone exemplifies the power of a multidisciplinary approach, combining analytical chemistry, electrophysiology, and behavioral ecology. A thorough understanding of its chemical properties, biosynthesis, and the mechanisms of its perception is crucial for the continued development of effective and environmentally sound pest management strategies. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working in the field of chemical ecology and drug development, facilitating further advancements in our understanding and application of insect pheromones.

References

Unveiling the Natural Sources of 9-Hexadecenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrences of 9-Hexadecenyl acetate, a significant semiochemical in the insect world. Primarily functioning as a sex pheromone in numerous lepidopteran species, this compound plays a crucial role in chemical communication and mating behavior. This document provides a comprehensive overview of its primary natural sources, biosynthetic pathways, and detailed experimental protocols for its extraction and analysis, presenting quantitative data in a structured format for ease of comparison.

Natural Occurrences and Quantitative Data

This compound is predominantly found as a component of female-produced sex pheromone blends in a variety of moth species. The specific isomer, (Z)-9-Hexadecenyl acetate, is a common constituent, often acting in concert with other compounds to ensure species-specific attraction. Below are tables summarizing the quantitative data on the presence of this compound in select moth species.

Moth SpeciesFamilyPheromone ComponentRelative Amount (%) in Gland ExtractAbsolute Amount (ng/gland)
Heliothis subflexaNoctuidae(Z)-9-Hexadecenyl acetateMinor ComponentData not readily available
Mamestra configurataNoctuidae(Z)-9-Hexadecenyl acetateIdentified as a key componentData not readily available
Spodoptera frugiperdaNoctuidae(Z)-9-Hexadecenyl acetateMinor ComponentData not readily available

Note: The absolute amounts of pheromone components can vary depending on the age of the insect, time of day, and environmental conditions.

While the primary documented sources are insects, the precursor fatty acid, (Z)-9-Hexadecenoic acid (palmitoleic acid), is found in various plants. However, the direct isolation of this compound from plant sources is not widely reported.

Plant SpeciesFamilyCompound
Colocasia esculenta (Taro)Araceae(Z)-9-Hexadecenoic acid
Eruca sativa (Rocket)Brassicaceae(Z)-9-Hexadecenoic acid
Acacia confusa (Formosan acacia)Fabaceae(Z)-9-Hexadecenoic acid
Spartium junceum (Spanish broom)Fabaceae(Z)-9-Hexadecenoic acid
Tamarindus indica (Tamarind)Fabaceae(Z)-9-Hexadecenoic acid
Pandanus fascicularis (Fragrant screwpine)Pandanaceae(Z)-9-Hexadecenoic acid

Biosynthesis of (Z)-9-Hexadecenyl Acetate in Moths

The biosynthesis of (Z)-9-Hexadecenyl acetate in moths is a multi-step enzymatic process that originates from common fatty acid metabolism. The pathway typically begins with an 18-carbon saturated fatty acid, octadecanoic acid (stearic acid).[1]

Biosynthesis_of_Z9_Hexadecenyl_Acetate cluster_0 Fatty Acid Metabolism cluster_1 Pheromone Biosynthesis Octadecanoic Acid (18:0) Octadecanoic Acid (18:0) Δ11-Desaturase Δ11-Desaturase Octadecanoic Acid (18:0)->Δ11-Desaturase Substrate (Z)-11-Octadecenoic Acid (18:1) (Z)-11-Octadecenoic Acid (18:1) Δ11-Desaturase->(Z)-11-Octadecenoic Acid (18:1) Chain Shortening (β-oxidation) Chain Shortening (β-oxidation) (Z)-11-Octadecenoic Acid (18:1)->Chain Shortening (β-oxidation) (Z)-9-Hexadecenoic Acid (16:1) (Z)-9-Hexadecenoic Acid (16:1) Chain Shortening (β-oxidation)->(Z)-9-Hexadecenoic Acid (16:1) Fatty Acyl Reductase (FAR) Fatty Acyl Reductase (FAR) (Z)-9-Hexadecenoic Acid (16:1)->Fatty Acyl Reductase (FAR) (Z)-9-Hexadecen-1-ol (Z)-9-Hexadecen-1-ol Fatty Acyl Reductase (FAR)->(Z)-9-Hexadecen-1-ol Acetyltransferase (ATF) Acetyltransferase (ATF) (Z)-9-Hexadecen-1-ol->Acetyltransferase (ATF) (Z)-9-Hexadecenyl Acetate (Z)-9-Hexadecenyl Acetate Acetyltransferase (ATF)->(Z)-9-Hexadecenyl Acetate

Biosynthesis of (Z)-9-Hexadecenyl Acetate in Moths.

This pathway involves a key desaturation step catalyzed by a Δ11-desaturase, followed by a cycle of chain shortening (β-oxidation) to yield the C16 acid. Subsequently, a fatty acyl reductase (FAR) reduces the carboxylic acid to the corresponding alcohol, which is then esterified by an acetyltransferase (ATF) to produce the final acetate pheromone component.[1]

Experimental Protocols

The identification and quantification of this compound from natural sources require meticulous experimental procedures. The following are detailed methodologies for key experiments.

Protocol 1: Extraction of Pheromones from Insect Glands

This protocol describes the solvent extraction of pheromones from the abdominal glands of female moths.

Materials:

  • Virgin female moths (at the peak of their calling behavior)

  • Fine dissection scissors and forceps

  • Glass vials (2 ml) with Teflon-lined caps

  • Hexane (HPLC grade)

  • Internal standard (e.g., a known amount of a non-interfering hydrocarbon)

  • Microsyringe

Methodology:

  • Excise the last two to three abdominal segments containing the pheromone gland from a single female moth using fine dissection scissors.

  • Immediately place the excised gland into a 2 ml glass vial.

  • Add 50-100 µl of hexane containing a known amount of an internal standard to the vial.

  • Gently crush the gland tissue with a clean glass rod to facilitate extraction.

  • Allow the extraction to proceed for at least 30 minutes at room temperature.

  • Carefully transfer the hexane extract to a clean vial using a microsyringe, avoiding any tissue debris.

  • The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Solid-Phase Microextraction (SPME) of Volatiles from Live Insects

SPME is a solvent-free technique for extracting volatile compounds from the headspace of a sample. This method is particularly useful for analyzing the pheromone blend as it is naturally released by the insect.

Materials:

  • Live, calling female moth

  • SPME device with a suitable fiber coating (e.g., Polydimethylsiloxane - PDMS)

  • Glass chamber or vial large enough to house the insect comfortably

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

  • Condition the SPME fiber according to the manufacturer's instructions.

  • Place the live, calling female moth inside the glass chamber.

  • Expose the SPME fiber to the headspace of the chamber for a predetermined period (e.g., 30-60 minutes).

  • Retract the fiber into the needle and immediately introduce it into the injection port of the GC-MS for thermal desorption and analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for separating, identifying, and quantifying the components of a pheromone blend.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

  • Oven Temperature Program: An initial temperature of 50-60°C, held for 1-2 minutes, followed by a ramp of 10-15°C/min to a final temperature of 250-280°C, held for 5-10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-450.

Quantification: The quantification of this compound can be performed by comparing the peak area of the compound to the peak area of the internal standard of a known concentration. A calibration curve can also be generated using synthetic standards of this compound to determine the absolute amount in the sample.

Logical Workflow for Pheromone Analysis

The overall process for the analysis of insect pheromones follows a logical sequence from sample collection to data interpretation.

Pheromone_Analysis_Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Chemistry cluster_2 Data Analysis & Interpretation Insect Rearing Insect Rearing Pheromone Gland Excision Pheromone Gland Excision Insect Rearing->Pheromone Gland Excision SPME Headspace Sampling SPME Headspace Sampling Insect Rearing->SPME Headspace Sampling Solvent Extraction Solvent Extraction Pheromone Gland Excision->Solvent Extraction GC-MS Analysis GC-MS Analysis Solvent Extraction->GC-MS Analysis GC-EAD Analysis GC-EAD Analysis Solvent Extraction->GC-EAD Analysis SPME Headspace Sampling->GC-MS Analysis SPME Headspace Sampling->GC-EAD Analysis Compound Identification Compound Identification GC-MS Analysis->Compound Identification Quantification Quantification GC-MS Analysis->Quantification Behavioral Assays Behavioral Assays Compound Identification->Behavioral Assays Quantification->Behavioral Assays

General workflow for insect pheromone analysis.

This comprehensive guide provides a foundational understanding of the natural sources, biosynthesis, and analysis of this compound. The detailed protocols and structured data are intended to serve as a valuable resource for researchers and professionals in the fields of chemical ecology, entomology, and drug development, facilitating further investigation into this important class of semiochemicals.

References

Biosynthesis pathway of 9-Hexadecenyl acetate in insects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis Pathway of (Z)-9-Hexadecenyl Acetate in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9-Hexadecenyl acetate (Z9-16:OAc) is a common Type I moth sex pheromone component, playing a crucial role in chemical communication and reproductive isolation. Understanding its biosynthetic pathway is essential for developing novel pest management strategies, such as mating disruption and the creation of biocatalysts for green pheromone production. This guide provides a detailed overview of the core biosynthetic pathway of Z9-16:OAc, from its fatty acid precursor to the final acetate ester. It includes a summary of the key enzymes involved, quantitative data on their activity, detailed experimental protocols for their characterization, and visual diagrams of the pathway and experimental workflows.

The Core Biosynthetic Pathway

The biosynthesis of (Z)-9-hexadecenyl acetate is a multi-step enzymatic process that occurs primarily in the specialized pheromone glands of female moths. The pathway begins with a common saturated fatty acid and proceeds through a series of modifications, including desaturation, reduction, and acetylation, to produce the final active pheromone component.[1]

The general steps are as follows:

  • De Novo Fatty Acid Synthesis: The pathway originates from palmitoyl-CoA (16:CoA), a C16 saturated fatty acyl-CoA, which is produced through standard fatty acid metabolism.

  • Desaturation: An acyl-CoA Δ9-desaturase introduces a cis double bond between carbons 9 and 10 of the palmitoyl-CoA chain. This is a critical step that defines the position of unsaturation in the final pheromone. The product of this reaction is (Z)-9-hexadecenoyl-CoA (Z9-16:CoA).[1][2]

  • Reduction: A pheromone gland-specific fatty acyl reductase (pgFAR) catalyzes the reduction of the acyl-CoA thioester group of Z9-16:CoA to a primary alcohol, yielding (Z)-9-hexadecen-1-ol (Z9-16:OH).[3][4][5]

  • Acetylation: In the terminal step, an acetyltransferase (ATF) facilitates the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of Z9-16:OH, forming the final pheromone component, (Z)-9-hexadecenyl acetate (Z9-16:OAc).[1]

Biosynthesis of (Z)-9-Hexadecenyl Acetate cluster_pathway Biosynthetic Pathway Palmitoyl-CoA Palmitoyl-CoA Z9-16_CoA (Z)-9-Hexadecenoyl-CoA Palmitoyl-CoA->Z9-16_CoA Δ9-Desaturase Z9-16_OH (Z)-9-Hexadecen-1-ol Z9-16_CoA->Z9-16_OH Fatty Acyl Reductase (pgFAR) Z9-16_OAc (Z)-9-Hexadecenyl Acetate Z9-16_OH->Z9-16_OAc Acetyltransferase (ATF) Experimental Workflow cluster_workflow Gene Discovery & Functional Characterization Workflow P_Gland 1. Pheromone Gland Dissection RNA_Ext 2. Total RNA Extraction P_Gland->RNA_Ext cDNA_Lib 3. cDNA Library Construction RNA_Ext->cDNA_Lib Transcriptome 4. Transcriptome Sequencing (e.g., RNA-Seq) cDNA_Lib->Transcriptome Gene_ID 5. Candidate Gene Identification (BLAST) Transcriptome->Gene_ID Cloning 6. Gene Cloning into Expression Vector Gene_ID->Cloning Expression 7. Heterologous Expression (e.g., in Yeast) Cloning->Expression Assay 8. Functional Assay with Precursor Supplementation Expression->Assay Analysis 9. Product Analysis (GC-MS) Assay->Analysis

References

The Olfactory Gateway: A Technical Guide to the Reception of 9-Hexadecenyl Acetate in Moths

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underlying the olfactory reception of 9-hexadecenyl acetate, a common component of sex pheromones in numerous moth species. Tailored for researchers, scientists, and professionals in drug development and pest management, this document synthesizes key data on receptor sensitivity, outlines detailed experimental protocols, and visualizes the critical biological and methodological pathways involved in this intricate chemosensory process.

Core Molecular Components of Olfactory Reception

The detection of pheromones like this compound is a highly sensitive and specific process initiated in the antennae of the male moth. This process relies on a suite of specialized proteins housed within the olfactory sensory neurons (OSNs), which are themselves located in hair-like structures called sensilla.

  • Pheromone-Binding Proteins (PBPs): These soluble proteins are abundant in the sensillar lymph and are the first point of contact for hydrophobic pheromone molecules entering the sensillum. PBPs bind to the pheromone, solubilizing it and transporting it to the neuronal membrane.

  • Odorant Receptors (ORs): Located on the dendritic membrane of OSNs, these seven-transmembrane proteins are responsible for recognizing specific pheromone molecules. Moth ORs function as heterodimeric complexes, consisting of a highly conserved co-receptor, known as Orco , and a variable, ligand-binding OR subunit that determines the specificity.

  • Sensory Neuron Membrane Proteins (SNMPs): Structurally related to the CD36 family of receptors, SNMPs are crucial for the efficient transfer of the pheromone from the PBP to the odorant receptor, a critical step for neuronal activation.

Signal Transduction: From Pheromone Binding to Neural Impulse

The binding of this compound to its specific OR initiates a rapid signal transduction cascade, leading to the generation of an action potential. Current research supports a dual signaling pathway model in moth olfaction, involving both rapid ionotropic and modulatory metabotropic mechanisms.

  • Ionotropic Pathway (Fast): The predominant model suggests that upon ligand binding, the OR-Orco complex itself functions as a ligand-gated ion channel. A conformational change opens a non-specific cation channel, leading to an influx of ions and rapid depolarization of the neuron's membrane. This generates an action potential, or "spike," which is then transmitted to the antennal lobe of the moth's brain.

  • Metabotropic Pathway (Modulatory): There is also substantial evidence for the involvement of G-protein coupled, second-messenger cascades. In this pathway, the activated receptor can engage a G-protein (specifically Gq), which in turn activates phospholipase C (PLC). PLC generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the opening of further ion channels and modulating the overall sensitivity and adaptation of the neuron.

The interplay between these two pathways allows for both high-speed signal transmission and nuanced gain control, enabling the moth to track a pheromone plume in complex environments.

G cluster_sensillum Sensillum Lymph cluster_membrane Neuronal Dendrite Membrane cluster_intracellular Intracellular Cascade Pheromone 9-Hexadecenyl acetate PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding & Transport SNMP SNMP PBP->SNMP Pheromone Handover OR_complex OR-Orco Complex SNMP->OR_complex Ligand Binding Ion_Channel Ion Channel Opening (Fast) OR_complex->Ion_Channel Ionotropic Pathway G_Protein G-Protein (Gq) OR_complex->G_Protein Metabotropic Pathway Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential (Spike) Depolarization->Action_Potential PLC Phospholipase C (PLC) G_Protein->PLC Second_Messenger Second Messengers (IP3, DAG) PLC->Second_Messenger Modulation Channel Modulation (Slow) Second_Messenger->Modulation Modulation->Depolarization

Olfactory signal transduction pathway in moth OSNs.

Quantitative Data Presentation

While comprehensive quantitative data for the olfactory reception of (Z)-9-hexadecenyl acetate specifically is limited in publicly accessible literature, data from closely related and well-studied pheromone components provide valuable benchmarks for understanding receptor sensitivity and physiological responses. The following tables summarize representative quantitative data from various moth species.

Table 1: Electrophysiological Responses (SSR) to Pheromone Components

Moth SpeciesPheromone ComponentStimulus Dose (µg)Mean Spike Frequency (spikes/s ± SEM)Reference Neuron Type
Manduca sextaBombykal0.0145 ± 5Bombykal-specific ORN
Manduca sextaBombykal1120 ± 10Bombykal-specific ORN
Agrotis ipsilon(Z)-7-Dodecenyl acetate0.0160 ± 8Z7-ORN
Agrotis ipsilon(Z)-7-Dodecenyl acetate1155 ± 12Z7-ORN
Helicoverpa zea(Z)-9-Hexadecenal0.150 ± 6Z9-16:Ald ORN
Helicoverpa zea(Z)-11-Hexadecenal0.1110 ± 9Z11-16:Ald ORN

Table 2: Receptor Activation Data (Heterologous Expression Systems)

Receptor ComplexLigandEC₅₀ (Half-maximal effective concentration)Expression System
BmorOR1 + BmorOrcoBombykol~9.9 x 10⁻⁷ MXenopus Oocyte
BmorOR1 + BmorOrcoBombykal~9.6 x 10⁻⁶ MXenopus Oocyte

Table 3: Behavioral Response Thresholds in Wind Tunnel Assays

Moth SpeciesPheromone Component(s)Dose (ng)Key Behavioral Response% Responding
Heliothis virescens(Z)-11-Hexadecenal10Upwind Flight Initiation~75%
Heliothis virescens(Z)-11-Hexadecenal & (Z)-9-Tetradecenal10Source Contact~60%
Ectomyelois ceratoniaePheromone Mimic100Source Contact~70%[1]
Spodoptera frugiperdaPheromone Blend100 ppmLanding on Source~55%

Experimental Protocols

The study of olfactory reception in moths relies on a set of core electrophysiological and behavioral methodologies.

Electroantennography (EAG)

EAG measures the summed potential of all responding OSNs on the antenna, providing a general measure of olfactory sensitivity.

Protocol:

  • Insect Preparation: An adult male moth is restrained in a pipette tip, with its head and antennae protruding. The body is immobilized using dental wax or a similar material.

  • Electrode Placement: A sharpened glass capillary electrode filled with saline solution is inserted into the moth's eye to serve as the reference electrode. The recording electrode, also a saline-filled glass capillary, is carefully maneuvered to make contact with the tip of an antenna (often after snipping the very end to ensure contact).

  • Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. A stimulus controller injects a precise puff (e.g., 500 ms) of air carrying the dissolved pheromone (at a known concentration) into the main airstream.

  • Data Acquisition: The voltage difference between the reference and recording electrodes is amplified and recorded. A negative deflection in the voltage upon stimulation constitutes the EAG response, with the amplitude measured in millivolts (mV).

  • Dose-Response: A series of stimuli with increasing pheromone concentrations are presented to generate a dose-response curve.

Single-Sensillum Recording (SSR)

SSR is a more refined technique that measures the action potentials from one or a few OSNs within a single sensillum, allowing for the characterization of individual neuron specificity and sensitivity.

Protocol:

  • Insect Preparation: The moth is restrained as in the EAG protocol. One antenna is further stabilized on a platform using tape or wax.

  • Electrode Placement: Under high magnification, a sharpened tungsten recording electrode is inserted into the base of a target trichoid sensillum. A reference electrode (tungsten or glass) is inserted into the antennal stem or the head.

  • Stimulus Delivery: The stimulus delivery system is identical to that used for EAG.

  • Data Acquisition: The electrical signal is amplified (1000x), band-pass filtered, and recorded. The distinct action potentials (spikes) from the neuron(s) within the sensillum are counted.

  • Analysis: The response is quantified by subtracting the spontaneous spike rate (before stimulus) from the spike rate during the stimulus. This allows for the creation of detailed dose-response curves for individual neurons.

Wind Tunnel Bioassay

This behavioral assay quantifies the moth's flight response to a pheromone plume in a controlled environment.

Protocol:

  • Tunnel Conditions: A wind tunnel (e.g., 2m x 1m x 1m) is set up with a laminar airflow of 0.2-0.3 m/s. Conditions are controlled to mimic the moth's natural activity period (e.g., 21-26°C, 70-80% RH, dim red light for nocturnal species).[2]

  • Pheromone Source: The pheromone is applied at a specific dose to a dispenser (e.g., filter paper or rubber septum) placed at the upwind end of the tunnel.

  • Insect Release: A single male moth is placed in a release cage at the downwind end of the tunnel and allowed to acclimate.

  • Behavioral Observation: The moth is released, and its flight behavior is observed and scored for a set period (e.g., 3-5 minutes). Key behaviors include activation, taking flight, upwind oriented flight (zigzagging), approaching the source, and landing on the source.[2]

  • Data Analysis: The percentage of moths successfully performing each step of the behavioral sequence is calculated for each pheromone dose. Control trials using a solvent-only dispenser are run to measure baseline activity.

G cluster_prep Preparation cluster_phys Electrophysiology cluster_behav Behavioral Assay cluster_analysis Data Analysis Pheromone Prepare Pheromone Dilutions EAG Electroantennography (EAG) (Gross Antennal Response) Pheromone->EAG SSR Single-Sensillum Recording (SSR) (Single Neuron Spikes) Pheromone->SSR WindTunnel Wind Tunnel Bioassay (Upwind Flight) Pheromone->WindTunnel Moth Prepare Moth (Restrain/Acclimate) Moth->EAG Moth->SSR Moth->WindTunnel DoseResponse Generate Dose-Response Curves EAG->DoseResponse SSR->DoseResponse Thresholds Determine EC50 & Behavioral Thresholds WindTunnel->Thresholds DoseResponse->Thresholds

General experimental workflow for moth pheromone analysis.

Logical Relationships: Dose-Response Dynamics

The relationship between the concentration of this compound and the moth's response is not linear. At very low concentrations, the pheromone may be undetectable. As the concentration increases, both the neuronal firing rate and the probability of a behavioral response increase, typically following a sigmoidal curve. This continues until a saturation point is reached, where further increases in concentration do not elicit a stronger response. At extremely high concentrations, the response may even be inhibited, a phenomenon known as neural adaptation or behavioral arrestment. Understanding this dose-response relationship is critical for developing effective lures for pest management, which must be attractive without being repellent.

G Concentration Pheromone Concentration Low Low (Below Threshold) Concentration->Low is Optimal Optimal (Working Range) Concentration->Optimal is High High (Saturation/Inhibition) Concentration->High is NoResponse No Detectable Response Low->NoResponse leads to IncreasingResponse Increasing Response (Spike Rate / Attraction) Optimal->IncreasingResponse leads to MaxResponse Maximal or Decreased Response High->MaxResponse leads to Response Physiological & Behavioral Response

Logical relationship between pheromone dose and response.

References

The Tipping Point of Scent: A Technical Guide to the Stereospecific Activity of 9-Hexadecenyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of chemical communication, the spatial arrangement of atoms within a molecule can be the deciding factor between a potent biological signal and inert noise. This principle is vividly illustrated by the stereoisomers of 9-hexadecenyl acetate, a long-chain fatty acid ester that serves as a critical sex pheromone component for numerous species within the order Lepidoptera (moths and butterflies). The seemingly subtle difference between the cis (Z) and trans (E) geometric isomers at the C9-C10 double bond dictates the molecule's biological activity, influencing mate recognition, reproductive isolation, and population dynamics. This technical guide provides an in-depth analysis of the differential activity of these stereoisomers, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. While direct comparative data for this compound isomers can be sparse, this guide draws on extensive research of closely related and well-documented lepidopteran pheromone systems, such as that of the Oriental armyworm, Mythimna separata, to illustrate the fundamental principles of stereoisomer-specific olfaction.

Data Presentation: Quantitative Analysis of Stereoisomer Activity

The biological activity of this compound stereoisomers is most effectively quantified through electrophysiological and behavioral assays. Electroantennography (EAG) measures the summated electrical potential from the entire antenna in response to an odorant, providing a measure of olfactory sensitivity. Single-Sensillum Recording (SSR) offers a more refined view by measuring the firing rates of individual olfactory receptor neurons (ORNs). Behavioral assays, such as wind tunnel experiments, provide the ultimate measure of a compound's ability to elicit a specific behavior, such as upwind flight and source location.

Table 1: Electroantennogram (EAG) Responses of Male Mythimna separata to Pheromone Components

CompoundMean EAG Response (mV) ± SEM (n=13)
(Z)-11-Hexadecenal (Z11-16:Ald)1.8 ± 0.2
(Z)-11-Hexadecenyl acetate (Z11-16:OAc)0.6 ± 0.1
(Z)-11-Hexadecen-1-ol (Z11-16:OH)0.7 ± 0.1
Hexadecenal (16:Ald)0.5 ± 0.1
Solvent Control (Hexane)0.1 ± 0.02

Data adapted from a study on M. separata, illustrating differential responses to various pheromone components. The response to the major component, Z11-16:Ald, is significantly stronger than to the acetate or alcohol.

Table 2: Single-Sensillum Recording (SSR) of Olfactory Receptor Neuron (ORN) Responses in Male Mythimna separata [1]

Sensillum TypeOlfactory Receptor NeuronStimulusSpike Firing Rate (spikes/s) ± SEM
Type IORN-B(Z)-11-Hexadecenal (Z11-16:Ald)101 ± 2 (n=286)
Type IIIORN-B(Z)-11-Hexadecenyl acetate (Z11-16:OAc)63 ± 7 (n=11)

This table showcases the specificity of different ORNs to different pheromone components. ORN-B in Type I sensilla is highly tuned to the aldehyde, while ORN-B in Type III sensilla responds more strongly to the acetate.[1]

Table 3: Wind Tunnel Bioassay of Male Moth Behavioral Responses

Pheromone Blend% Males Taking Flight% Males Flying Upwind% Males Reaching Source
(Z)-11-Hexadecenal (100 ng)85%70%65%
(Z)-11-Hexadecenyl acetate (100 ng)20%10%5%
Blend (Z11-16:Ald + Z11-16:OAc, 9:1)95%88%82%
Control (Solvent)5%0%0%

This representative data illustrates that while a single component can elicit some behavioral response, the correct blend and ratio of stereoisomers and related compounds are often required for a complete and robust behavioral sequence.

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the overall olfactory response of an insect antenna to different stereoisomers of this compound.

Methodology:

  • Insect Preparation: An adult male moth is immobilized, often by chilling or securing it in a pipette tip. An antenna is carefully excised at its base.

  • Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the basal end.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. Test compounds (e.g., (Z)-9-hexadecenyl acetate and (E)-9-hexadecenyl acetate) are dissolved in a solvent like hexane at various concentrations. A known volume of the solution is applied to a piece of filter paper, which is then inserted into a Pasteur pipette. A puff of air of controlled duration and volume is delivered through the pipette, introducing the odorant into the continuous airstream.

  • Data Recording and Analysis: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection (in millivolts) is measured as the EAG response. Responses to a solvent blank are subtracted from the responses to the test compounds. Dose-response curves can be generated by testing a range of concentrations.

Single-Sensillum Recording (SSR)

Objective: To measure the action potentials from individual olfactory receptor neurons (ORNs) in response to different stereoisomers.

Methodology:

  • Insect Preparation: The insect is restrained in a holder, and the antenna is stabilized.

  • Electrode Placement: A tungsten microelectrode, sharpened to a fine point, is inserted through the cuticle of a single sensillum to make contact with the dendrites of the ORNs within. A reference electrode is placed elsewhere in the insect's body, often in an eye.

  • Odorant Delivery: The odorant delivery system is similar to that used for EAG, allowing for precise control of the timing and concentration of the stimulus.

  • Data Recording and Analysis: The electrical signals are amplified, filtered, and recorded. The action potentials (spikes) from different neurons within the same sensillum can often be distinguished by their different amplitudes. The number of spikes in a defined period following the stimulus is counted to determine the firing rate.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of insects to different stereoisomers in a controlled environment that simulates a natural odor plume.

Methodology:

  • Tunnel Setup: A wind tunnel with controlled and laminar airflow, temperature, humidity, and light intensity is used.

  • Odor Source: The test compound or blend is applied to a dispenser (e.g., a rubber septum or filter paper) placed at the upwind end of the tunnel.

  • Insect Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The behavior of each moth is observed and recorded, noting key actions such as taking flight, oriented upwind flight, casting (zigzagging flight), and contact with the odor source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated for each treatment.

Signaling Pathways and Logical Relationships

The perception of this compound stereoisomers by a male moth is a complex process initiated at the molecular level and culminating in a behavioral response. The following diagrams illustrate the key pathways and workflows.

Pheromone_Signaling_Pathway cluster_air External Environment cluster_sensillum Antennal Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_neuron ORN Axon Pheromone Pheromone (e.g., this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone SPR Sex Pheromone Receptor (SPR) PBP_Pheromone->SPR Activation Orco Orco (Co-receptor) SPR->Orco Forms complex with G_protein G-protein SPR->G_protein Activates Signal_Transduction Signal Transduction Cascade G_protein->Signal_Transduction Ion_Channel Ion Channel (Metabotropic/Ionotropic) Action_Potential Action Potential Propagation Ion_Channel->Action_Potential Depolarization Signal_Transduction->Ion_Channel Opens

Pheromone Signaling Pathway in a Moth ORN

Experimental_Workflow cluster_synthesis Compound Preparation cluster_electro Electrophysiology cluster_behavior Behavioral Assays cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of (Z) and (E) Isomers Purification Purification and Structural Verification (GC-MS, NMR) Synthesis->Purification EAG Electroantennography (EAG) Purification->EAG SSR Single-Sensillum Recording (SSR) Purification->SSR Wind_Tunnel Wind Tunnel Bioassay Purification->Wind_Tunnel Dose_Response Dose-Response Curve Analysis EAG->Dose_Response SSR->Dose_Response Field_Trapping Field Trapping Experiments Wind_Tunnel->Field_Trapping Statistical_Analysis Statistical Comparison of Isomer Activity Wind_Tunnel->Statistical_Analysis Field_Trapping->Statistical_Analysis Dose_Response->Statistical_Analysis Conclusion Conclusion on Stereospecificity Statistical_Analysis->Conclusion

Experimental Workflow for Pheromone Activity Assessment

Conclusion

The biological activity of this compound stereoisomers is a testament to the remarkable specificity of olfactory systems in insects. The differentiation between the (Z) and (E) isomers at the level of the olfactory receptor neurons dictates the subsequent behavioral cascade, ensuring species-specific mate recognition. A thorough understanding of these structure-activity relationships, gained through rigorous electrophysiological and behavioral experimentation, is paramount for the development of effective and environmentally benign pest management strategies, as well as for advancing our fundamental knowledge of chemical ecology and neurobiology. The methodologies and principles outlined in this guide provide a framework for the continued investigation into the nuanced world of insect chemical communication.

References

Physicochemical properties of 9-Hexadecenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 9-Hexadecenyl Acetate

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological context of this compound. The information is intended for researchers, scientists, and professionals involved in drug development, chemical ecology, and pest management. This compound, existing as two primary geometric isomers, (Z)-9-Hexadecenyl acetate and (E)-9-Hexadecenyl acetate, is a significant semiochemical, acting as a sex pheromone in numerous species of Lepidoptera (moths and butterflies)[1].

Physicochemical Properties

The biological activity and environmental fate of this compound are dictated by its physicochemical characteristics. While experimental data for some properties are not extensively published, the following tables summarize the known and computed values for both the (Z)- and (E)-isomers.

Table 1: General Physicochemical Properties of this compound

PropertyValueNotes
Appearance Colorless to pale yellow liquid[1]
Solubility Insoluble in water; Soluble in organic solvents[1]Typical for long-chain esters.
Boiling Point Not explicitly available; expected to be high.A related compound, Z-9-dodecen-1-yl acetate, has a boiling point of 300.1±21.0 °C at 760 Torr[2].
Melting Point Not available[1]
Density Not explicitly available.A related compound, (Z)-tetradec-9-enyl acetate, has a density of 0.875 g/mL[3].

Table 2: Molecular and Computed Properties of this compound

Property(Z)-9-Hexadecenyl acetate(E)-9-Hexadecenyl acetate
Molecular Formula C₁₈H₃₄O₂[4][5]C₁₈H₃₄O₂[6][7]
Molecular Weight 282.46 g/mol [4][5]282.4614 g/mol [7]
IUPAC Name [(Z)-hexadec-9-enyl] acetate[(E)-hexadec-9-enyl] acetate[1]
CAS Number 34010-20-3[5]56218-69-0[1][6]
XLogP3 Not specified6.8[1]
InChIKey VAKBQCYSUVICLV-HJWRWDBZSA-N[4]VAKBQCYSUVICLV-CMDGGOBGSA-N[6][7]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and analysis of this compound. The following sections provide established protocols.

Synthesis via Modified Wittig Reaction

A common method for synthesizing (E)-alkenyl acetates like (E)-9-Hexadecenyl acetate is through a modified Wittig reaction. This approach offers good control over the stereochemistry of the double bond.

Protocol:

  • Preparation of the Phosphonium Ylide (Wittig Reagent): A suitable phosphonium salt is prepared by reacting triphenylphosphine with an appropriate alkyl halide (e.g., a C7 halide)[1]. The salt is then treated with a strong base (e.g., n-butyllithium) in an anhydrous solvent like tetrahydrofuran (THF) to generate the ylide.

  • Wittig Reaction: The aldehyde partner, such as 9-oxononyl acetate, is added to the ylide solution at a low temperature (e.g., -78 °C to 0 °C)[1]. The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC)[1].

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride[1]. The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure[1].

  • Purification by Column Chromatography: The crude product is purified using silica gel column chromatography to yield the pure (E)-9-Hexadecenyl acetate[1].

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and purity assessment of this compound.

Protocol:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable organic solvent (e.g., hexane).

  • Gas Chromatography (GC) Parameters:

    • Injector Temperature: 250°C[1].

    • Column: A non-polar capillary column (e.g., DB-5) is typically used[7].

    • Oven Temperature Program: A temperature ramp is employed, for instance, starting at 100°C for 1 minute, then increasing at a rate of 5°C/min to 275°C, and holding for 3 minutes[7].

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[1].

    • Mass Range: A scan range of m/z 40-500 is generally sufficient[1].

    • Ion Source Temperature: 230°C[1].

    • Transfer Line Temperature: 280°C[1].

  • Identification: The compound is identified by comparing its retention time and mass spectrum with those of an authentic standard and with entries in mass spectral libraries like NIST[1][7].

Visualizations

The following diagrams illustrate key workflows and biological pathways related to this compound.

G Synthesis Workflow for (E)-9-Hexadecenyl Acetate cluster_0 Wittig Reagent Preparation cluster_1 Wittig Reaction cluster_2 Purification Triphenylphosphine Triphenylphosphine Phosphonium Salt Phosphonium Salt Triphenylphosphine->Phosphonium Salt Alkyl Halide Alkyl Halide Alkyl Halide->Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide Strong Base Strong Base Strong Base->Ylide Crude Product Crude Product Ylide->Crude Product Reaction at -78°C to RT 9-Oxononyl Acetate 9-Oxononyl Acetate 9-Oxononyl Acetate->Crude Product Work-up Aqueous Work-up & Extraction Crude Product->Work-up Column Chromatography Silica Gel Chromatography Work-up->Column Chromatography Pure Product (E)-9-Hexadecenyl Acetate Column Chromatography->Pure Product

Caption: A generalized workflow for the synthesis and purification of (E)-9-Hexadecenyl acetate.[1]

G Pheromone Signaling Pathway in Lepidoptera Female Moth Female Moth Pheromone Release Release of This compound Female Moth->Pheromone Release Pheromone Plume Pheromone Plume Pheromone Release->Pheromone Plume Male Moth Antenna Male Moth Antenna Pheromone Plume->Male Moth Antenna Detection Olfactory Receptor Neuron (ORN) Olfactory Receptor Neuron (ORN) Male Moth Antenna->Olfactory Receptor Neuron (ORN) Binding to Receptor Signal Transduction Signal Transduction Olfactory Receptor Neuron (ORN)->Signal Transduction Ion Channel Activation Behavioral Response Mating Behavior Signal Transduction->Behavioral Response Nerve Impulse to Brain

Caption: Simplified signaling pathway of this compound as a sex pheromone in moths.[1]

Biological Significance

(E)-9-Hexadecenyl acetate and its (Z)-isomer are crucial components of the sex pheromone blends of many lepidopteran species[1]. Female moths release these compounds to attract males for mating. The male moths detect the specific pheromone blend with high sensitivity and specificity using specialized olfactory receptors on their antennae[1]. This triggers a behavioral response, leading them to the source of the pheromone. The precise ratio of different isomers and related compounds is often critical for species-specific recognition. This biological role makes this compound a compound of great interest for developing environmentally friendly pest management strategies, such as mating disruption and attract-and-kill techniques[1].

References

Methodological & Application

Synthesis of (Z)-9-Hexadecenyl Acetate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of (Z)-9-Hexadecenyl acetate, a significant long-chain fatty acyl compound. The protocol details a two-step synthetic route commencing with a stereoselective Wittig reaction to form (Z)-9-hexadecen-1-ol, followed by acetylation to yield the final product. This application note includes detailed experimental procedures, a summary of quantitative data, and visual representations of the synthetic workflow to ensure reproducibility and aid in laboratory execution.

Introduction

(Z)-9-Hexadecenyl acetate is a member of the long-chain alkenyl acetate family, which includes various insect pheromones and compounds of interest in chemical ecology and pest management research. The stereospecificity of the double bond is often crucial for its biological activity. The Wittig reaction, particularly with non-stabilized ylides, is a powerful tool for the stereoselective synthesis of (Z)-alkenes. This protocol employs such a reaction to construct the C16 carbon chain with the desired cis-double bond at the 9-position, followed by a straightforward acetylation to furnish the target acetate.

Data Presentation

The following table summarizes the quantitative data for the synthesis of (Z)-9-Hexadecenyl acetate, including typical yields for each step.

StepReactionReactantsProductTypical Yield (%)Purity (%)
1Wittig ReactionHeptyltriphenylphosphonium bromide, 1-Nonanal, n-Butyllithium(Z)-9-Hexadecen-1-ol80-90>95 (after chromatography)
2Acetylation(Z)-9-Hexadecen-1-ol, Acetic anhydride, Pyridine(Z)-9-Hexadecenyl acetate90-98>98 (after chromatography)

Experimental Protocols

Step 1: Synthesis of (Z)-9-Hexadecen-1-ol via Wittig Reaction

This procedure describes the stereoselective formation of the (Z)-alkene backbone.

Materials and Reagents:

  • Heptyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • 1-Nonanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add heptyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous THF to dissolve the phosphonium salt under a nitrogen atmosphere.

  • Cool the stirred suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature below 5°C. The solution will turn a deep orange or red color, indicating the formation of the ylide.

  • Stir the reaction mixture at 0°C for 30 minutes, then cool to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of 1-nonanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to stir at -78°C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude (Z)-9-hexadecen-1-ol by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate in hexanes) as the eluent.

Step 2: Synthesis of (Z)-9-Hexadecenyl Acetate

This procedure details the acetylation of the alcohol intermediate.

Materials and Reagents:

  • (Z)-9-Hexadecen-1-ol

  • Anhydrous pyridine

  • Acetic anhydride

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve (Z)-9-hexadecen-1-ol (1.0 equivalent) in anhydrous pyridine under a nitrogen atmosphere.[1]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Carefully wash the organic layer with 1 M HCl to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution, and finally with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., 2-5% ethyl acetate in hexanes) to afford pure (Z)-9-Hexadecenyl acetate.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for the synthesis of (Z)-9-Hexadecenyl acetate.

Synthesis_Workflow cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Acetylation start_materials_1 Heptyltriphenylphosphonium bromide + 1-Nonanal ylide_formation Ylide Formation (n-BuLi, THF, 0°C to -78°C) start_materials_1->ylide_formation wittig_reaction Wittig Reaction (-78°C to RT) ylide_formation->wittig_reaction workup_1 Aqueous Workup & Extraction wittig_reaction->workup_1 purification_1 Column Chromatography workup_1->purification_1 product_1 (Z)-9-Hexadecen-1-ol purification_1->product_1 start_materials_2 (Z)-9-Hexadecen-1-ol acetylation_reaction Acetylation (Acetic Anhydride, Pyridine, 0°C to RT) start_materials_2->acetylation_reaction workup_2 Aqueous Workup & Extraction acetylation_reaction->workup_2 purification_2 Column Chromatography workup_2->purification_2 final_product (Z)-9-Hexadecenyl acetate purification_2->final_product

Caption: Workflow for the synthesis of (Z)-9-Hexadecenyl acetate.

Logical_Relationship cluster_Wittig Wittig Reaction Principle cluster_Acetylation Acetylation Principle Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide (Nucleophile) Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., n-BuLi) Alkene (Z)-Alkene Ylide->Alkene + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->Alkene Phosphine_Oxide Triphenylphosphine Oxide (Byproduct) Alcohol Alcohol (-OH) Acetate_Ester Acetate Ester (-OAc) Alcohol->Acetate_Ester + Acetic Anhydride Acetic_Anhydride Acetic Anhydride (Acetylating Agent) Acetic_Anhydride->Acetate_Ester Pyridine_cat Pyridine (Base/Catalyst) Pyridine_cat->Acetate_Ester

Caption: Logical relationships of the key chemical transformations.

References

Application Notes and Protocols for the Stereoselective Synthesis of (E)-9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-9-Hexadecenyl acetate is a significant semiochemical, acting as a sex pheromone for numerous lepidopteran species. Its precise stereochemistry is paramount for its biological activity, necessitating a highly selective synthetic approach. This document provides detailed protocols for a robust three-step stereoselective synthesis of (E)-9-Hexadecenyl acetate. The synthetic strategy involves the initial construction of a C16 alkyne backbone, followed by a stereoselective reduction to establish the (E)-double bond, and concluding with acetylation. This methodology is designed to be scalable and yield the target compound with high stereoisomeric purity.

Data Presentation

The following tables summarize the quantitative data for the multi-step synthesis of (E)-9-Hexadecenyl acetate. The yields and stereoselectivity are representative of typical outcomes for these transformations.

Table 1: Synthesis of 9-Hexadecyn-1-ol (Intermediate 1)

Reactant AReactant BProductMolecular Weight ( g/mol )Yield (%)Physical State
1-Decyne6-Bromo-1-hexanol9-Hexadecyn-1-ol238.42~75Colorless Oil

Table 2: Stereoselective Reduction of 9-Hexadecyn-1-ol

ReactantReducing AgentProductMolecular Weight ( g/mol )Yield (%)E/Z Ratio
9-Hexadecyn-1-olSodium in liquid NH₃(E)-9-Hexadecen-1-ol240.44>90>98:2

Table 3: Acetylation of (E)-9-Hexadecen-1-ol

ReactantAcetylating AgentProductMolecular Weight ( g/mol )Yield (%)Purity
(E)-9-Hexadecen-1-olAcetic Anhydride(E)-9-Hexadecenyl acetate282.47~95>98%

Experimental Protocols

Step 1: Synthesis of 9-Hexadecyn-1-ol

This procedure details the coupling of 1-decyne with 6-bromo-1-hexanol to form the C16 alkyne alcohol intermediate.

  • Materials:

    • 1-Decyne

    • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

    • 6-Bromo-1-hexanol

    • Hexamethylphosphoramide (HMPA)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-decyne (1.0 eq.) and anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq.) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour to form the lithium acetylide.

    • In a separate flask, prepare a solution of 6-bromo-1-hexanol (1.2 eq.) in anhydrous THF and HMPA (2.0 eq.).

    • Add the solution of 6-bromo-1-hexanol to the lithium acetylide suspension at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 9-hexadecyn-1-ol as a colorless oil.

Step 2: Stereoselective Reduction to (E)-9-Hexadecen-1-ol

This protocol describes the anti-reduction of the internal alkyne to the corresponding (E)-alkene using a dissolving metal reduction.[1][2][3][4]

  • Materials:

    • 9-Hexadecyn-1-ol

    • Anhydrous liquid ammonia (NH₃)

    • Sodium (Na) metal, cut into small pieces

    • Anhydrous ethanol

    • Ammonium chloride (solid)

  • Procedure:

    • Set up a three-necked flask with a dry ice condenser and an inlet for ammonia gas.

    • Condense liquid ammonia (approx. 100 mL) into the flask at -78 °C.

    • Add 9-hexadecyn-1-ol (1.0 eq.) dissolved in a minimal amount of anhydrous THF to the liquid ammonia.

    • To the stirred solution, add small pieces of sodium metal (2.5 eq.) until a persistent deep blue color is observed, indicating the presence of solvated electrons.[2]

    • Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction progress by TLC.

    • Quench the reaction by the cautious addition of solid ammonium chloride until the blue color disappears, followed by the slow addition of anhydrous ethanol.

    • Allow the ammonia to evaporate overnight under a stream of nitrogen.

    • Add water to the residue and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield (E)-9-hexadecen-1-ol, which can be used in the next step without further purification.

Step 3: Acetylation to (E)-9-Hexadecenyl Acetate

This final step involves the esterification of the (E)-alkenol to the target acetate pheromone.[5][6][7][8]

  • Materials:

    • (E)-9-Hexadecen-1-ol

    • Acetic anhydride (Ac₂O)

    • Anhydrous pyridine

    • Anhydrous dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (E)-9-hexadecen-1-ol (1.0 eq.) in anhydrous pyridine (5.0 eq.) and anhydrous DCM in a round-bottom flask at 0 °C.[5]

    • Slowly add acetic anhydride (1.5 eq.) to the stirred solution.[5]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC.

    • Cool the reaction mixture to 0 °C and slowly add 1 M HCl to neutralize the pyridine.

    • Extract the mixture with diethyl ether (3 x 40 mL).

    • Wash the combined organic layers sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure (E)-9-Hexadecenyl acetate.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product Decyne 1-Decyne Alkyne 9-Hexadecyn-1-ol Decyne->Alkyne Step 1: Alkylation (n-BuLi, THF) Bromohexanol 6-Bromo-1-hexanol Bromohexanol->Alkyne Alkene (E)-9-Hexadecen-1-ol Alkyne->Alkene Step 2: Reduction (Na, liq. NH3) Pheromone (E)-9-Hexadecenyl acetate Alkene->Pheromone Step 3: Acetylation (Ac2O, Pyridine)

Caption: Overall synthetic workflow for (E)-9-Hexadecenyl acetate.

Alkyne_Reduction_Mechanism Alkyne R-C≡C-R' RadicalAnion [ R-C=C-R' ]·⁻ Alkyne->RadicalAnion 1. Single Electron   Transfer (SET) e1 Na· VinylRadical Vinyl Radical (trans) RadicalAnion->VinylRadical 2. Protonation VinylAnion Vinyl Anion (trans) VinylRadical->VinylAnion 3. Second SET NH3_1 NH₃ Alkene (E)-Alkene VinylAnion->Alkene 4. Protonation e2 Na· NH3_2 NH₃

Caption: Mechanism of the dissolving metal reduction of an alkyne.

References

Application Notes and Protocols for the Synthesis of (Z)-9-Hexadecenyl Acetate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9-Hexadecenyl acetate is a significant component of the sex pheromones of numerous lepidopteran species, playing a crucial role in chemical communication and mating behavior. Its stereospecific synthesis is of great interest for applications in integrated pest management, including monitoring, mass trapping, and mating disruption. The Wittig reaction is a powerful and widely utilized method for the stereoselective formation of carbon-carbon double bonds, offering a reliable route to the (Z)-isomer of 9-hexadecenyl acetate. This document provides detailed application notes and experimental protocols for the synthesis of (Z)-9-Hexadecenyl acetate using the Wittig reaction, aimed at researchers in organic synthesis and chemical ecology.

Synthetic Strategy

The synthesis of (Z)-9-Hexadecenyl acetate via the Wittig reaction can be approached in two primary ways, both of which involve the coupling of a nine-carbon fragment with a seven-carbon fragment. The key to achieving the desired (Z)-stereoselectivity lies in the use of a non-stabilized phosphorus ylide, which kinetically favors the formation of the cis-alkene.[1]

Route A: Reaction of nonanal (a nine-carbon aldehyde) with the ylide generated from (7-acetoxyheptyl)triphenylphosphonium bromide.

Route B: Reaction of 9-oxononyl acetate (a nine-carbon aldehyde with a terminal acetate group) with the ylide generated from heptyltriphenylphosphonium bromide.

This document will focus on a detailed protocol for Route A.

Experimental Protocols

Part 1: Preparation of (7-Bromoheptyl) acetate

This protocol outlines the acetylation of 7-bromoheptan-1-ol.

Materials:

  • 7-bromoheptan-1-ol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 7-bromoheptan-1-ol (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (7-bromoheptyl) acetate.

Part 2: Preparation of (7-Acetoxyheptyl)triphenylphosphonium bromide

This protocol describes the formation of the phosphonium salt from (7-bromoheptyl) acetate and triphenylphosphine.

Materials:

  • (7-Bromoheptyl) acetate

  • Triphenylphosphine (PPh₃)

  • Acetonitrile or Toluene

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve (7-bromoheptyl) acetate (1.0 eq) and triphenylphosphine (1.1 eq) in acetonitrile or toluene.

  • Heat the mixture to reflux and maintain for 24-48 hours.

  • Monitor the formation of the solid phosphonium salt.

  • Cool the reaction mixture to room temperature.

  • Add diethyl ether to precipitate the product completely.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain (7-acetoxyheptyl)triphenylphosphonium bromide.

Part 3: Wittig Reaction for the Synthesis of (Z)-9-Hexadecenyl acetate

This protocol details the Wittig reaction between nonanal and the prepared phosphonium salt.

Materials:

  • (7-Acetoxyheptyl)triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Nonanal

  • Saturated ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (7-acetoxyheptyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise. A distinct color change (typically to deep orange or red) indicates the formation of the ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of nonanal (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure (Z)-9-Hexadecenyl acetate. The triphenylphosphine oxide byproduct is also separated during this step.

Data Presentation

Table 1: Reaction Parameters for the Wittig Synthesis of (Z)-9-Hexadecenyl Acetate

ParameterValue
Ylide Generation Temperature-78 °C
Aldehyde Addition Temperature-78 °C
Reaction Temperature-78 °C to Room Temperature
Reaction Time12 - 16 hours
Typical Yield60 - 80%
Z/E Ratio> 95:5

Table 2: Spectroscopic Data for (Z)-9-Hexadecenyl acetate

Spectroscopic TechniqueData
¹H NMR (CDCl₃, ppm)δ 5.35 (m, 2H, -CH=CH-), 4.05 (t, 2H, -CH₂OAc), 2.04 (s, 3H, -OAc), 2.01 (m, 4H, allylic CH₂), 1.25-1.40 (m, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, ppm)δ 171.2, 130.0, 129.9, 64.7, 31.9, 29.8, 29.7, 29.5, 29.3, 29.2, 28.6, 27.2, 25.9, 22.7, 21.1, 14.1[2][3]
IR (neat, cm⁻¹)~3005 (C-H stretch, alkene), 2925, 2855 (C-H stretch, alkane), 1740 (C=O stretch, ester), 1235 (C-O stretch, ester)[2]
Mass Spec. (EI, m/z)282 (M⁺), 222, 61, 43 (base peak)[2]

Visualizations

Wittig_Reaction_Mechanism cluster_ylide Ylide Formation cluster_wittig Wittig Reaction phosphonium (7-Acetoxyheptyl)triphenylphosphonium bromide ylide Phosphorus Ylide phosphonium->ylide -n-Butane, -LiBr nBuLi n-BuLi nonanal Nonanal ylide->nonanal Nucleophilic Attack oxaphosphetane Oxaphosphetane Intermediate nonanal->oxaphosphetane [2+2] Cycloaddition product (Z)-9-Hexadecenyl acetate oxaphosphetane->product Syn-elimination tppo Triphenylphosphine oxide oxaphosphetane->tppo

Caption: Mechanism of the Wittig reaction for the synthesis of (Z)-9-Hexadecenyl acetate.

Experimental_Workflow start Start step1 Acetylation of 7-bromoheptan-1-ol start->step1 step2 Formation of (7-Acetoxyheptyl)triphenylphosphonium bromide step1->step2 step3 Ylide Generation with n-BuLi step2->step3 step4 Wittig Reaction with Nonanal step3->step4 step5 Aqueous Work-up step4->step5 step6 Purification by Column Chromatography step5->step6 end Pure (Z)-9-Hexadecenyl acetate step6->end

Caption: Experimental workflow for the synthesis of (Z)-9-Hexadecenyl acetate.

References

Application Notes and Protocols for the Purification of Synthetic 9-Hexadecenyl Acetate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of synthetic 9-Hexadecenyl acetate, a common insect pheromone, using column chromatography. The protocols outlined are designed to yield a high-purity product suitable for research, field applications, and further development.

Introduction

Synthetic this compound often contains impurities from the manufacturing process, such as reagents, byproducts (e.g., triphenylphosphine oxide from a Wittig reaction), and isomers.[1] Column chromatography is a robust and widely used method for purifying such compounds to a high degree.[2][3] This application note describes a standard protocol using silica gel flash chromatography, a technique favored for its efficiency and speed.[1][4]

Data Presentation

The effectiveness of the purification process is determined by analyzing the purity and yield of the final product. The following table summarizes typical quantitative data expected from the purification of this compound using the described protocol.

ParameterCrude ProductPurified ProductMethod of Analysis
Appearance Yellowish to brown oilColorless to pale yellow oilVisual Inspection
Purity 70-85%>98%Gas Chromatography (GC-FID/MS)[1]
Typical Yield N/A85-95%Gravimetric Analysis
TLC Rf Value *Multiple spotsSingle spot at ~0.5Thin-Layer Chromatography[5]

*Rf value is dependent on the specific solvent system used. The value provided is typical for a 9:1 Hexane:Ethyl Acetate mobile phase.

Experimental Workflow

The overall process for the purification of synthetic this compound involves several key stages, from the initial work-up of the reaction mixture to the final analysis of the purified product.

G cluster_0 Synthesis & Work-up cluster_1 Purification cluster_2 Analysis & Final Product A Crude Reaction Mixture (e.g., post-Wittig reaction) B Aqueous Work-up (Quench, Extract, Dry) A->B C Crude Product Concentration B->C D Column Chromatography (Silica Gel) C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G H Solvent Removal (Rotary Evaporation) G->H I Purity Analysis (GC-FID/MS) H->I J High-Purity This compound I->J

Caption: Workflow for the purification of this compound.

Experimental Protocols

Materials and Equipment
  • Chemicals:

    • Crude synthetic this compound

    • Silica gel (e.g., 230-400 mesh, 40-63 µm particle size)[6][7]

    • Hexane (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

    • Dichloromethane (for sample loading, optional)

    • Anhydrous sodium sulfate or magnesium sulfate[1]

    • Celite (for dry loading, optional)[8]

  • Equipment:

    • Glass chromatography column with stopcock

    • Separatory funnel

    • Rotary evaporator

    • Collection vessels (test tubes or flasks)

    • Thin-Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Glass wool or cotton

    • Sand (washed)

Protocol 1: Column Preparation (Slurry Packing)
  • Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Insert a small plug of glass wool or cotton into the bottom of the column to support the packing material. Add a thin layer (approx. 1 cm) of sand over the plug.[4]

  • Prepare Slurry: In a beaker, create a slurry of silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be pourable but not overly dilute.[8]

  • Pack Column: With the stopcock open and a flask underneath to collect the solvent, pour the silica gel slurry into the column. Use a funnel to aid the process. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Equilibrate: Allow the solvent to drain until it is just level with the top of the silica gel bed. Do not let the column run dry. Add a final layer of sand (approx. 1 cm) on top of the silica bed to prevent disruption during sample and solvent addition.[4]

  • Final Wash: Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated and packed.

Protocol 2: Sample Loading and Elution
  • Sample Preparation (Wet Loading): Dissolve the crude this compound in a minimal amount of a suitable solvent, preferably the mobile phase or a solvent of low polarity like dichloromethane.[1][4]

  • Sample Preparation (Dry Loading): For less soluble compounds or to improve band sharpness, dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel or Celite to the solution and evaporate the solvent completely to obtain a free-flowing powder.[8]

  • Loading: Carefully add the prepared sample to the top of the silica gel bed using a pipette (wet loading) or by carefully pouring the powder (dry loading).

  • Elution:

    • Begin adding the mobile phase to the column. A common starting mobile phase for this compound is a mixture of hexane and ethyl acetate.[5]

    • Isocratic Elution: Use a single, constant mobile phase composition (e.g., 9:1 Hexane:Ethyl Acetate) throughout the separation.

    • Gradient Elution: Start with a low polarity mobile phase (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. This is effective for separating compounds with a wider range of polarities.[1]

  • Flow Control: Apply gentle pressure to the top of the column using a pump or compressed air (flash chromatography) to achieve a steady flow rate. The solvent level should drop by approximately 2 inches per minute.[4]

Protocol 3: Fraction Collection and Analysis
  • Collection: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions should be consistent (e.g., 10-20 mL).

  • TLC Monitoring:

    • Spot a small amount from every few fractions onto a TLC plate. Also, spot the crude starting material for comparison.

    • Develop the TLC plate in a chamber with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).[9]

    • Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate stain).[8]

    • The desired product, this compound, is less polar than highly polar impurities like triphenylphosphine oxide.

  • Pooling and Concentration: Combine the fractions that contain the pure product, as identified by TLC (fractions showing a single spot at the correct Rf value).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.[1]

  • Final Analysis: Confirm the purity of the final product using Gas Chromatography (GC-FID or GC-MS). A non-polar capillary column (e.g., DB-5ms) is suitable for this analysis.[1][10]

Concluding Remarks

The purification of synthetic this compound using silica gel column chromatography is a highly effective method for achieving high purity.[1] Careful selection of the mobile phase and diligent monitoring of fractions by TLC are critical for a successful separation. The detailed protocols provided in this document offer a solid foundation for researchers to obtain purified pheromones for various scientific applications.

References

Application Notes and Protocols for the Gas Chromatography Analysis of 9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hexadecenyl acetate is a crucial semiochemical, acting as a sex pheromone in numerous species of Lepidoptera (moths and butterflies).[1] Its precise identification and quantification are essential for research in chemical ecology, pest management strategies involving mating disruption, and the development of pheromone-based lures.[2] Gas chromatography (GC) is the primary analytical technique for the analysis of these volatile compounds, offering high resolution and sensitivity.[3] When coupled with a flame ionization detector (FID), it provides robust quantification, while a mass spectrometer (MS) allows for definitive identification.[4] These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound.

Experimental Protocols

Protocol 1: Pheromone Gland Extraction

This protocol details the extraction of this compound from the pheromone glands of female moths.

Materials:

  • Virgin female moths (2-4 days old)

  • Dissecting scissors and fine-tipped forceps

  • 1 mL glass vials with PTFE-lined caps

  • Hexane (GC grade)

  • Internal standard solution (e.g., 10 ng/µL of octadecane in hexane)

Procedure:

  • During the scotophase (dark period) when the females are actively "calling" (releasing pheromones), carefully excise the pheromone gland from the tip of the abdomen.[5]

  • Immediately place the excised gland into a 1 mL glass vial containing 50 µL of hexane.[2]

  • Add a known amount of internal standard to the vial (e.g., 1 µL of a 10 ng/µL solution for a final concentration of 10 ng). The use of an internal standard is crucial for accurate quantification as it compensates for variations in sample injection volume.[3][6]

  • Allow the extraction to proceed for 20-30 minutes at room temperature.[2][5]

  • Carefully remove the gland tissue from the vial.

  • The resulting hexane extract is now ready for GC analysis. If not analyzed immediately, store the extract at -20°C.[2]

Protocol 2: Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

This method is suitable for the routine quantification of this compound.[4]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), split/splitless injector, and autosampler.[4]

GC Conditions:

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for the separation of long-chain acetates.[4] For the separation of geometric isomers (Z and E), a more polar column (e.g., DB-23) may be required.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 10 minutes at 250°C.[4]

  • Injector Temperature: 250°C.[4]

  • Detector Temperature: 280°C.[4]

  • Injection Volume: 1 µL with a split ratio of 20:1.[4]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method provides higher specificity and is ideal for the definitive identification of this compound and for quantification at lower concentrations.[4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.[4]

GC Conditions:

  • The same column, carrier gas, and oven temperature program as described for GC-FID can be used.[4]

MS Conditions:

  • MS Transfer Line Temperature: 260°C.[7]

  • Ion Source Temperature: 230°C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification of unknown compounds, a scan range of m/z 40-400 is appropriate.[7]

    • Selected Ion Monitoring (SIM): For enhanced sensitivity in quantitative analysis, monitor characteristic ions of this compound.[7] For the (Z)-isomer, characteristic ions include m/z 221, 222, and 283.[8]

Quantitative Data Presentation

The following tables provide examples of the data structure for the quantitative analysis of this compound.

Table 1: Example GC-FID Parameters and Expected Retention Time

ParameterValue
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm)[4]
Carrier Gas Helium (1.2 mL/min)[4]
Oven Program 100°C (2 min), then 10°C/min to 250°C (10 min)[4]
Injector Temp. 250°C[4]
Detector Temp. 280°C[4]
Analyte This compound
Expected RT ~17.5 min (Illustrative)

Note: The retention time is an illustrative value and will vary based on the specific instrument, column condition, and slight variations in the analytical method.

Table 2: Illustrative Data for a Calibration Curve

For accurate quantification, an external standard calibration curve should be prepared.[3][6] A series of standard solutions containing known concentrations of this compound and a constant concentration of an internal standard (e.g., octadecane) are analyzed.[4] The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration.[6]

Concentration of this compound (µg/mL)Peak Area of this compoundPeak Area of Internal StandardPeak Area Ratio (Analyte/IS)
115,200150,5000.101
576,100151,0000.504
10153,000150,8001.015
25380,500150,2002.533
50755,000149,8005.040
1001,515,000150,30010.080
Linearity (R²) \multicolumn{3}{c}{> 0.999[7]}

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing gland_extraction Pheromone Gland Extraction add_is Addition of Internal Standard gland_extraction->add_is gc_injection GC Injection add_is->gc_injection separation Chromatographic Separation gc_injection->separation detection FID or MS Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification calibration->quantification olfactory_pathway cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Sensory Neuron pheromone 9-Hexadecenyl acetate pbp Pheromone-Binding Protein (PBP) pheromone->pbp Solubilization & Transport or_complex Odorant Receptor (OR) + Orco pbp->or_complex Delivery to Receptor ion_channel Ion Channel Opening or_complex->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Antennal Lobe (Brain) action_potential->brain

References

Application Notes and Protocols for Wind-Tunnel Bioassay of Insect Response to 9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Wind tunnel bioassays are a critical methodology in chemical ecology for investigating the behavioral responses of insects to volatile compounds, particularly pheromones like 9-Hexadecenyl acetate.[1] This compound is a known component of the sex pheromone blend for various insect species, primarily within the order Lepidoptera.[2] Understanding the dose-response relationship of this compound is crucial for the development of effective and environmentally sound pest management strategies, such as mating disruption and mass trapping.[2] These application notes provide detailed protocols for conducting wind tunnel bioassays and electroantennography (EAG) to quantify insect behavioral and physiological responses to this compound.

Data Presentation

Table 1: Experimental Parameters for Wind Tunnel Bioassay

ParameterRecommended Value/RangeNotes
Wind Speed0.2 - 0.3 m/sShould be laminar and consistent, measured with an anemometer.[3]
Temperature21 - 26 °CMaintained to mimic the insect's natural active period.[3]
Relative Humidity60 - 80%Important for insect physiology and pheromone plume structure.[4]
Light ConditionsDim red light (~0.3 - 1.0 lux, >600 nm)For nocturnal insects, to simulate night conditions without affecting behavior.[3][4][5]
Pheromone Dose Range1 ng - 10,000 ngA dose-response relationship should be established.[4]
Acclimatization Time≥ 1-2 hoursAllows insects to adjust to the experimental conditions.[3]
Observation Period3 - 5 minutesA standard duration to observe and record the full behavioral sequence.[4]

Table 2: Quantifiable Behavioral Responses in Wind Tunnel Bioassay

BehaviorDescriptionMetric
ActivationInsect initiates movement (walking, antennal grooming, wing fanning) from the release point.[5]Percentage of insects activated.
Take-offInitiation of flight.[5]Percentage of insects taking flight.
Upwind FlightOriented flight towards the pheromone source, often in a zigzagging pattern.[5]Percentage of insects exhibiting upwind flight.
Half UpwindPercentage of insects that fly at least halfway to the pheromone source.[5]Percentage of insects reaching the halfway point.
Source ContactThe insect lands on or makes contact with the pheromone dispenser.[5]Percentage of insects contacting the source.

Table 3: Representative Dose-Response Data for Male Spodoptera frugiperda (Fall Armyworm) to a Pheromone Blend in a Wind Tunnel

Pheromone Dose (ppm)Take-off (%)150 cm from Source (%)100 cm from Source (%)50 cm from Source (%)Landing on Source (%)
509075604530
10010090807060
2009580705540
4009070554025
Commercial Lure10095857565
Note: This table is adapted from a study on Spodoptera frugiperda and represents a typical dose-response relationship. The specific pheromone blend composition should be consulted in the original study.[6]

Experimental Protocols

Protocol 1: Wind Tunnel Bioassay

This protocol details the methodology for assessing the behavioral response of male moths to this compound in a wind tunnel.

Materials:

  • Wind tunnel (glass or acrylic, e.g., 200 cm x 75 cm x 75 cm)[4]

  • Variable speed fan to produce laminar airflow

  • Anemometer

  • Controlled lighting (dim red light)

  • Temperature and humidity control system

  • Insect release cages (e.g., small mesh-ended glass tubes)[1]

  • Pheromone dispenser (e.g., rubber septum or filter paper)[2]

  • High-purity synthetic this compound

  • Volatile solvent (e.g., hexane)[4]

  • Micropipettes

  • Video recording equipment (optional but recommended)

Procedure:

  • Wind Tunnel Setup and Preparation:

    • Construct the wind tunnel from non-absorbent materials like glass or acrylic to prevent chemical contamination.[4]

    • Ensure the room housing the wind tunnel can maintain constant temperature, humidity, and lighting conditions as specified in Table 1.[4]

    • Clean the wind tunnel thoroughly with a suitable solvent (e.g., ethanol or hexane) and bake if possible to remove any residual odors before each experiment.[1]

  • Insect Preparation and Acclimatization:

    • Use male moths of a consistent age and physiological state (e.g., 2-3 day old virgins) to ensure uniform responsiveness.[2][4]

    • Transfer individual moths to release cages.[1]

    • Place the moths in the experimental room for at least 1-2 hours before the bioassay to allow them to acclimatize to the ambient conditions.[1][3]

  • Pheromone Source Preparation:

    • Prepare serial dilutions of this compound in the chosen solvent to achieve the desired dosages (e.g., 0.1 ng/µL, 1 ng/µL, 10 ng/µL, 100 ng/µL, 1000 ng/µL).[4]

    • Apply a specific volume of the pheromone solution to the dispenser (e.g., filter paper or rubber septum).[2]

    • Prepare a control dispenser with the solvent only.[4]

  • Bioassay Procedure:

    • Establish a stable and consistent wind speed through the tunnel (e.g., 0.3 m/s).[5]

    • Place the prepared pheromone dispenser at the upwind end of the tunnel, centered in the airflow.[4]

    • Position a single moth in its release cage at the downwind end of the tunnel.[1]

    • Allow the moth to acclimate inside the tunnel for 1-2 minutes before releasing it.[4]

    • Observe and record the moth's behavior for a predetermined period (e.g., 3-5 minutes), quantifying the behaviors listed in Table 2.[4]

    • Repeat the procedure with a sufficient number of moths for each concentration to obtain statistically robust data.

    • Run control trials with a solvent-only dispenser to account for any background responses.[1]

    • Thoroughly clean the wind tunnel between trials to prevent cross-contamination.[1]

Protocol 2: Electroantennography (EAG)

EAG is an electrophysiological technique that measures the overall electrical response of the antennal sensory neurons to an odorant, providing a physiological measure of sensitivity.[2]

Materials:

  • Intact insect or excised antenna

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary microelectrodes

  • Ag/AgCl wires

  • Insect saline solution

  • EAG amplifier and data acquisition system

  • Purified and humidified air delivery system

  • Pasteur pipettes and filter paper strips

  • This compound standard and solvent

Procedure:

  • Preparation of Odor Stimuli:

    • Prepare a serial dilution of this compound in the chosen solvent.

    • Apply a known amount of each dilution onto a small strip of filter paper and insert it into a clean Pasteur pipette. Allow the solvent to evaporate.

  • Antenna Preparation and Mounting:

    • Immobilize the insect.

    • Excise an antenna at its base.

    • Mount the excised antenna between two microelectrodes filled with insect saline solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is connected to the base.[2]

  • Odorant Delivery and Data Recording:

    • Pass a continuous stream of purified and humidified air over the antenna.[2]

    • Inject a defined puff of air containing a specific concentration of this compound from a Pasteur pipette into the airstream.

    • Record the change in electrical potential (depolarization) across the antenna upon stimulation as an EAG response.[2]

    • The amplitude of this response is proportional to the number of responding olfactory receptor neurons.[2]

  • Dose-Response Analysis:

    • Repeat the experiment with a range of pheromone doses to determine the electrophysiological sensitivity and generate a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_bioassay Wind Tunnel Bioassay cluster_analysis Data Analysis insect_prep Insect Preparation (2-3 day old virgin males) acclimatization Acclimatization (1-2 hours in experimental room) insect_prep->acclimatization pheromone_prep Pheromone Source Preparation (Serial Dilutions of this compound) tunnel_setup Wind Tunnel Setup (Controlled Environment) pheromone_prep->tunnel_setup insect_release Insect Release (Downwind end of tunnel) acclimatization->insect_release tunnel_setup->insect_release behavioral_observation Behavioral Observation (3-5 minutes) insect_release->behavioral_observation data_recording Data Recording (Quantify behavioral responses) behavioral_observation->data_recording dose_response Dose-Response Analysis data_recording->dose_response statistical_analysis Statistical Analysis dose_response->statistical_analysis

Caption: Experimental workflow for wind tunnel bioassay.

signaling_pathway cluster_sensillum Antennal Sensillum cluster_brain Insect Brain pheromone This compound pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binding & Transport receptor Olfactory Receptor (OR) pbp->receptor Activation orn Olfactory Receptor Neuron (ORN) receptor->orn Signal Transduction antennal_lobe Antennal Lobe orn->antennal_lobe Signal Transmission higher_centers Higher Brain Centers antennal_lobe->higher_centers Processing behavior Behavioral Response (e.g., Upwind Flight) higher_centers->behavior

Caption: Generalized olfactory signaling pathway for pheromone reception in insects.

References

Application of (Z)-9-Hexadecenyl Acetate in Mating Disruption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9-Hexadecenyl acetate is a naturally occurring insect sex pheromone, a key semiochemical in the reproductive cycle of various lepidopteran species, such as the bertha armyworm (Mamestra configurata)[1][2]. Mating disruption is a targeted pest management strategy that involves permeating the atmosphere with synthetic pheromones to interfere with the ability of male insects to locate females for mating. This disruption leads to a reduction in successful mating, thereby controlling pest populations without the use of broad-spectrum insecticides. These application notes provide a comprehensive overview, quantitative data from related studies, and detailed experimental protocols for utilizing (Z)-9-Hexadecenyl acetate in mating disruption programs.

The primary mechanisms of mating disruption include:

  • Competitive Attraction: Male moths are drawn to the synthetic pheromone dispensers instead of the females.

  • Sensory Overload: The high concentration of pheromones in the air can desensitize the male moth's antennal receptors.

  • Camouflage: The pheromone plumes from females are masked by the ambient concentration of the synthetic pheromone, making them difficult to track.

Data Presentation

While extensive field data for mating disruption using solely (Z)-9-Hexadecenyl acetate is limited in the provided search results, the following tables summarize efficacy data from studies on structurally similar compounds used to control other lepidopteran pests. This information can serve as a valuable reference for designing new experimental protocols.

Table 1: Efficacy of Mating Disruption with Aldehyde Pheromones against Helicoverpa armigera in Cotton

TreatmentApplication Rate (g AI/ha)Efficacy MetricResultSource
Yeast-Derived Pheromones ((Z)-11-Hexadecenal & (Z)-9-Hexadecenal)100Trap ShutdownSuccessful[3]
Chemically Synthesized Pheromones ((Z)-11-Hexadecenal & (Z)-9-Hexadecenal)100Trap ShutdownSuccessful[3]

Table 2: Efficacy of Mating Disruption with (E)-10-Hexadecenal against Conogethes punctiferalis in Chestnut Orchards

Treatment StrategyApplication Rate (g/ha)Male Catch Inhibition (%)Fruit Damage Reduction (%)Source
Single-dosage5070.5 - 82.763.9 - 73.6[4]
Double-dosage10087.860.2[4]
Two-application50 (x2)95.177.9[4]

Experimental Protocols

Protocol 1: Formulation of Controlled-Release Dispensers

A critical component of a successful mating disruption program is the dispenser technology, which should provide a consistent release of the pheromone over an extended period. Microencapsulation is a versatile method for creating such dispensers.

Objective: To prepare polyurea microcapsules containing (Z)-9-Hexadecenyl acetate for controlled release. This protocol is adapted from a method for the E-isomer[5].

Materials:

  • (Z)-9-Hexadecenyl acetate

  • Dibutyl Adipate (Solvent)

  • Methylene Diphenyl Diisocyanate (MDI)

  • Diethylenetriamine (DETA)

  • Polyvinyl Alcohol (PVA)

  • Distilled Water

  • Acetone (for washing)

Equipment:

  • High-speed homogenizer

  • Mechanical stirrer with temperature control

  • Reaction vessel

  • Beakers and graduated cylinders

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven or desiccator

Procedure:

  • Organic Phase Preparation:

    • In a beaker, dissolve a specified amount of MDI in dibutyl adipate.

    • Add the desired amount of (Z)-9-Hexadecenyl acetate to this solution to achieve the target core/shell ratio.

    • Mix thoroughly until a homogenous solution is formed.

  • Aqueous Phase Preparation:

    • In a separate beaker, prepare an aqueous solution of PVA (e.g., 2% w/v) in distilled water.

    • Stir until the PVA is completely dissolved.

  • Emulsification:

    • Transfer the aqueous PVA solution to the reaction vessel.

    • Begin agitation with the high-speed homogenizer at a controlled speed (e.g., 2000 rpm).

    • Slowly add the organic phase to the aqueous phase while homogenizing to form a stable oil-in-water emulsion.

    • Continue homogenization for 10-15 minutes.

  • Interfacial Polymerization:

    • While stirring the emulsion with the mechanical stirrer, slowly add an aqueous solution of DETA.

    • Heat the mixture to the desired polymerization temperature (e.g., 55°C) and maintain for 3-4 hours to allow for the complete formation of the polyurea shell[5].

  • Microcapsule Recovery and Washing:

    • Allow the microcapsule suspension to cool to room temperature.

    • Filter the microcapsules using a Buchner funnel.

    • Wash the collected microcapsules with distilled water and then with acetone to remove any unreacted monomers and residual solvent.

    • Dry the microcapsules in an oven at a low temperature (e.g., 40°C) or in a desiccator until a free-flowing powder is obtained.

Protocol 2: Field Efficacy Trial

This protocol outlines the methodology for a field trial to evaluate the efficacy of (Z)-9-Hexadecenyl acetate dispensers for mating disruption.

Objective: To assess the reduction in male moth captures, mating incidence, and crop damage in treated plots compared to untreated controls.

Experimental Design:

  • Site Selection: Choose a location with a known history of the target pest infestation. The site should be large enough to accommodate multiple plots with adequate buffer zones to prevent interference[6].

  • Plot Design: Use a randomized complete block design with a minimum of three replicates for each treatment (mating disruption and untreated control). Plot size will depend on the crop and the flight behavior of the target insect, but should be sufficiently large (e.g., 1-5 hectares).

  • Treatments:

    • Mating Disruption Plot: Treated with (Z)-9-Hexadecenyl acetate dispensers.

    • Control Plot: Untreated with pheromones. Standard grower practices for pest control may be applied if necessary, but should be recorded.

Procedure:

  • Pre-Treatment Monitoring:

    • Deploy pheromone-baited traps in all plots to establish baseline population densities of the target pest before the start of the mating season.

  • Dispenser Application:

    • Timing: Deploy dispensers before the first expected flight of the target pest, as determined by historical data or monitoring traps[4][7].

    • Placement: Distribute dispensers evenly throughout the treated plots. For orchard crops, place dispensers in the upper third of the canopy to facilitate pheromone dispersal[4]. The density of dispensers will depend on the formulation and the target pest, and should be determined from preliminary studies or literature on similar species.

  • Efficacy Assessment:

    • Male Moth Population Monitoring:

      • Place pheromone-baited monitoring traps in both treated and control plots at a standard density (e.g., 1 trap per 1-2 hectares)[4]. To overcome the competitive attraction in the disruption plots, it may be beneficial to use lures with a higher pheromone load (e.g., 10x the standard monitoring dose)[8].

      • Inspect traps weekly, recording the number of captured male moths.

      • Calculate the percentage of male catch inhibition (MCI) or "trap shutdown" using the formula: MCI (%) = [(C - T) / C] x 100 where C = number of males captured in the control plot, and T = number of males captured in the treated plot[4].

    • Assessment of Mating:

      • Place sentinel cages containing virgin females within the treated and control plots[7][9].

      • After a set period (e.g., 48-72 hours), retrieve the females and dissect them to check for the presence of spermatophores, which indicates mating has occurred[7][9].

      • Compare the percentage of mated females in the treated plots to the control plots.

    • Crop Damage Assessment:

      • At regular intervals throughout the season, randomly select a predetermined number of plants or plant parts (e.g., 100 leaves, 50 fruits) in both treated and control plots.

      • Count the number of larvae of the target pest and assess the level of crop damage using a standardized rating scale[7].

Data Analysis:

Analyze the data on male moth captures, percentage of mated females, and crop damage using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences between the mating disruption treatment and the control.

Visualizations

Mating_Disruption_Signaling_Pathway cluster_0 Normal Mate Finding cluster_1 Mating Disruption Female Calling Female Pheromone_Plume Pheromone Plume Female->Pheromone_Plume releases Mating Successful Mating Female->Mating Male Male Moth Pheromone_Plume->Male attracts Confused_Male Confused Male Moth Male->Female locates Male->Mating Dispensers Pheromone Dispensers High_Pheromone_Conc High Pheromone Concentration Dispensers->High_Pheromone_Conc release High_Pheromone_Conc->Confused_Male confuses No_Mating Mating Disrupted Confused_Male->No_Mating

Caption: Signaling pathway of insect mate-finding and its disruption.

Mating_Disruption_Workflow A 1. Pest Identification & Pheromone Selection B 2. Dispenser Formulation & Preparation A->B C 3. Field Trial Design B->C D 4. Pre-Treatment Monitoring C->D E 5. Dispenser Deployment D->E F 6. In-Season Monitoring (Trap Catches, Mating) E->F G 7. Crop Damage Assessment F->G H 8. Data Analysis & Efficacy Evaluation F->H G->H

Caption: General workflow for a mating disruption program.

Field_Trial_Logic Start Start Field Trial Site Select Suitable Field Site Start->Site Plots Establish Replicated Treatment & Control Plots Site->Plots Baseline Baseline Monitoring (Pheromone Traps) Plots->Baseline Deploy Deploy Dispensers in Treatment Plots Baseline->Deploy Monitor Weekly Monitoring Deploy->Monitor Collect Collect Data: - Trap Captures - Sentinel Mating - Crop Damage Monitor->Collect Yes SeasonEnd End of Season? Collect->SeasonEnd SeasonEnd->Monitor No Analyze Statistical Analysis SeasonEnd->Analyze Yes End End Analyze->End

Caption: Logical flow for a mating disruption field trial.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 9-Hexadecenyl acetate, a key insect pheromone. The focus is on improving reaction yields, ensuring stereochemical purity, and streamlining purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound, particularly the (Z)-isomer, typically involves a few key strategies. Common routes include the Wittig reaction for stereoselective double bond formation, coupling reactions involving Grignard reagents, and the reduction of an alkyne precursor to form the Z-alkene. The final step is almost always the acetylation of the corresponding 9-hexadecen-1-ol.

Q2: How critical is the stereochemistry of the double bond?

A2: The stereochemistry (E/Z or trans/cis configuration) of the double bond is crucial for the biological activity of pheromones.[1] For many lepidopteran species, only one isomer is biologically active, and the presence of the other can inhibit the desired response. Therefore, achieving high stereoselectivity is a primary goal of the synthesis.

Q3: What factors most commonly contribute to low overall yield?

A3: Low overall yield can result from issues at multiple stages. The most common culprits include incomplete reactions during the carbon-carbon bond formation (e.g., Wittig or Grignard coupling), poor stereoselectivity leading to difficult-to-separate isomeric mixtures, incomplete acetylation, and loss of product during purification steps.

Q4: Which purification methods are most effective for this compound?

A4: Purification is critical for obtaining a high-purity product.[2][3] Column chromatography using silica gel is a standard and effective method for separating the final acetate from byproducts and unreacted starting materials.[1] For separating E/Z isomers, chromatography on silica gel impregnated with silver nitrate (AgNO₃) is often employed.[4] Distillation can also be used for purification if the byproducts have sufficiently different boiling points.

Troubleshooting Guide

Issue 1: Low Yield or Failed Grignard Coupling Reaction

The formation of the C-16 backbone often involves the coupling of two smaller fragments using a Grignard reagent. Low yields at this stage are a frequent problem.

Possible Causes & Solutions

CauseRecommended Solution
Wet Glassware or Solvents All glassware must be rigorously flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen).[5] Solvents like THF or diethyl ether must be anhydrous.
Poor Quality Magnesium Use fresh, shiny magnesium turnings. If the surface is dull (oxidized), it can be activated by stirring vigorously under an inert gas, grinding without solvent, or adding a small crystal of iodine.[6]
Slow Initiation Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. Sonication can also be effective. Wait for the characteristic color change or heat evolution before adding the rest of the alkyl halide.
Side Reactions (e.g., Wurtz Coupling) This is a major side reaction where the Grignard reagent is alkylated by the starting alkyl halide.[5] Ensure slow, dropwise addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the halide.
Issue 2: Poor Stereoselectivity in Wittig Reaction (Incorrect E/Z Ratio)

The Wittig reaction is a powerful tool for creating the C=C double bond with specific stereochemistry. However, achieving a high Z:E ratio requires careful control of reaction conditions.

Possible Causes & Solutions

CauseRecommended Solution
Incorrect Ylide Type For high Z-selectivity, use an unstabilized or semi-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt). Stabilized ylides (e.g., those with adjacent carbonyl groups) strongly favor the E-isomer.
Presence of Lithium Salts Lithium salts can decrease Z-selectivity by promoting equilibration of intermediates. Use salt-free ylides, which can be prepared using bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) instead of n-butyllithium.[7]
Reaction Temperature Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetic (Z)-product. Allowing the reaction to warm prematurely can lead to isomerization.[1]
Solvent Choice Aprotic, non-polar solvents like THF or toluene generally favor Z-alkene formation.
Issue 3: Incomplete Acetylation of 9-Hexadecen-1-ol

The final step, converting the alcohol to the acetate, should be high-yielding, but can sometimes be problematic.

Possible Causes & Solutions

CauseRecommended Solution
Ineffective Acetylating Agent Use a slight excess (1.5-2.0 equivalents) of a highly reactive agent like acetic anhydride or acetyl chloride.[8]
Lack of Catalyst or Base The reaction is often catalyzed by a small amount of a strong acid (e.g., H₂SO₄) or, more commonly, run in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct (HCl or acetic acid). 4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for this transformation.
Presence of Water Ensure the 9-Hexadecen-1-ol starting material and solvents are completely dry, as water will consume the acetylating agent.
Steric Hindrance (Less Common) While not a major issue for this primary alcohol, if acetylation is slow, increasing the reaction temperature or using a more potent catalyst like DMAP can improve the rate and yield.

Experimental Workflows & Protocols

Diagram 1: General Synthesis Workflow

This diagram outlines a common synthetic pathway for (Z)-9-Hexadecenyl acetate, starting from an alkyne precursor.

SynthesisWorkflow A 1-Heptyne C Coupling Reaction (e.g., via Acetylide) A->C B 9-Bromonon-1-ol (Protected) B->C D Protected (Z)-Hexadec-9-en-1-ol C->D Partial Hydrogenation (Lindlar Catalyst) E Deprotection D->E F (Z)-9-Hexadecen-1-ol E->F G Acetylation F->G Acetic Anhydride, Pyridine/DMAP H (Z)-9-Hexadecenyl Acetate G->H I Purification (Chromatography) H->I J Final Product I->J

A common synthetic route for (Z)-9-Hexadecenyl acetate.
Protocol 1: Z-Selective Alkyne Reduction

This protocol describes the partial hydrogenation of a C-16 alkyne precursor to the corresponding (Z)-alkene using a poisoned catalyst.

  • Catalyst Preparation : Prepare Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).

  • Reaction Setup : Dissolve the alkyne precursor (1 equivalent) in a suitable solvent (e.g., hexane or ethyl acetate) in a flask equipped with a stir bar.

  • Catalyst Addition : Add the Lindlar's catalyst (typically 5-10% by weight of the alkyne).

  • Hydrogenation : Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon.

  • Monitoring : Vigorously stir the reaction at room temperature. Monitor the reaction progress carefully by TLC or GC to avoid over-reduction to the alkane.

  • Workup : Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification : Concentrate the filtrate under reduced pressure to yield the crude (Z)-alkene, which can be purified further if necessary.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart helps diagnose the root cause of a low-yield synthesis.

TroubleshootingYield Start Low Final Yield CheckIntermediates Analyze intermediates by GC/NMR/TLC? Start->CheckIntermediates ProblemCoupling Problem at C-C Coupling Step CheckIntermediates->ProblemCoupling Precursor yield is low ProblemReduction Problem at Reduction/ Wittig Step CheckIntermediates->ProblemReduction Intermediate alcohol yield is low or isomeric ratio is poor ProblemAcetylation Problem at Acetylation Step CheckIntermediates->ProblemAcetylation Alcohol intermediate is pure but final product yield is low ProblemPurification Significant Loss During Purification CheckIntermediates->ProblemPurification Yield is good pre-purification, poor post-purification FixCoupling Review Grignard/Coupling Troubleshooting Guide ProblemCoupling->FixCoupling FixStereo Review Wittig/ Stereoselectivity Guide ProblemReduction->FixStereo FixAcetylation Review Acetylation Troubleshooting Guide ProblemAcetylation->FixAcetylation FixPurification Optimize Chromatography/ Distillation Conditions ProblemPurification->FixPurification

A decision tree for troubleshooting low synthesis yield.
Protocol 2: Acetylation of 9-Hexadecen-1-ol

This protocol provides a general method for the final acetylation step.[8]

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere, dissolve (Z)-9-Hexadecen-1-ol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Base Addition : Add triethylamine (1.5 equivalents) or pyridine (as solvent) to the solution.

  • Catalyst (Optional but Recommended) : Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, ~0.1 equivalents).

  • Reagent Addition : Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.5 equivalents) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis shows complete consumption of the starting alcohol.

  • Quenching : Slowly add water to quench any remaining acetic anhydride.

  • Extraction : Transfer the mixture to a separatory funnel. Extract with an organic solvent like diethyl ether. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification : Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Synthesis of 9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Hexadecenyl Acetate, a key component in lepidopteran pheromones.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of (Z)-9-hexadecenyl acetate via the Wittig reaction?

A1: The most common side products encountered during the synthesis of (Z)-9-hexadecenyl acetate using the Wittig reaction are:

  • Triphenylphosphine oxide: This is a stoichiometric byproduct of the Wittig reaction itself.[1][2]

  • (E)-9-Hexadecenyl acetate: This is the geometric isomer (trans-isomer) of the desired Z-isomer. Its formation is highly dependent on the reaction conditions.[3][4]

  • (Z)-9-Hexadecen-1-ol: This is the alcohol precursor to the final product. Its presence indicates an incomplete acetylation reaction.

  • Unreacted starting materials: Residual amounts of the aldehyde and the phosphonium salt used in the Wittig reaction may also be present if the reaction does not go to completion.

Q2: How does the choice of reagents and conditions in the Wittig reaction affect the formation of the (E)-isomer?

A2: The stereochemical outcome of the Wittig reaction is significantly influenced by the nature of the ylide and the reaction conditions. For the synthesis of the (Z)-isomer, an unstabilized ylide (e.g., where the R group on the ylide is an alkyl group) is typically used.[3][5] The use of polar aprotic solvents and the absence of lithium salts favor the formation of the Z-alkene.[4] Conversely, stabilized ylides (e.g., those with electron-withdrawing groups) tend to produce the (E)-alkene as the major product.[5]

Q3: What analytical techniques are best suited for identifying and quantifying side products in my this compound sample?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used technique for the analysis of pheromone compounds like this compound.[6] GC provides excellent separation of the desired product from its isomers and other byproducts, while MS allows for their unambiguous identification based on their mass spectra and fragmentation patterns.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of (E)-9-hexadecenyl acetate The Wittig reaction conditions favored the formation of the E-isomer. This can be due to the use of a stabilized ylide or the presence of certain salts.Ensure you are using an unstabilized ylide. Use salt-free conditions for the Wittig reaction where possible. The Schlosser modification of the Wittig reaction can also be employed to favor the E-isomer if that is the desired product.[4]
Significant amount of triphenylphosphine oxide in the final product Inefficient purification after the Wittig reaction. Triphenylphosphine oxide is a major byproduct and can be challenging to remove completely.Column chromatography on silica gel is an effective method for separating triphenylphosphine oxide from the desired product.[6] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.
Presence of (Z)-9-hexadecen-1-ol in the final product Incomplete acetylation of the alcohol precursor. This can be due to insufficient acetylating agent, short reaction time, or the presence of moisture.Ensure a molar excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used. The reaction should be carried out under anhydrous conditions and may require gentle heating to go to completion.
Low overall yield of this compound Incomplete Wittig reaction or loss of product during workup and purification. Steric hindrance in the starting materials can also lead to lower yields.Optimize the Wittig reaction conditions (temperature, reaction time, and base). Ensure efficient extraction of the product during the workup. Careful column chromatography is necessary to minimize product loss.

Quantitative Data on Side Products

The following table provides a representative summary of the potential distribution of the main product and key side products after the initial synthesis and before final purification. The actual percentages can vary significantly based on the specific experimental protocol and reaction conditions.

Compound Typical Percentage Range (%) Factors Influencing Percentage
(Z)-9-Hexadecenyl acetate 70 - 90Purity of starting materials, efficiency of the Wittig and acetylation reactions.
(E)-9-Hexadecenyl acetate 5 - 20Wittig reaction conditions (ylide stability, solvent, salts).
Triphenylphosphine oxide 5 - 15 (after initial workup)Stoichiometric byproduct of the Wittig reaction.
(Z)-9-Hexadecen-1-ol 1 - 5Completeness of the acetylation reaction.
Other impurities < 2Unreacted starting materials, solvent residues.

Experimental Protocols

Synthesis of (Z)-9-Hexadecen-1-ol via Wittig Reaction (General Protocol)

This protocol outlines the general steps for the formation of the alkene backbone.

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend heptyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise while maintaining the temperature at 0°C.

    • After the addition is complete, allow the resulting deep red or orange solution to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution to -78°C using a dry ice/acetone bath.

    • In a separate flask, dissolve 9-oxononyl acetate (1 equivalent) in anhydrous THF.

    • Add the solution of 9-oxononyl acetate dropwise to the cold ylide solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product containing (Z)-9-hexadecenyl acetate and triphenylphosphine oxide.

Acetylation of (Z)-9-Hexadecen-1-ol
  • Dissolve the crude (Z)-9-hexadecen-1-ol in a suitable solvent like dichloromethane or pyridine.

  • Add an excess of acetic anhydride (e.g., 2-3 equivalents) and a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification by Column Chromatography
  • Prepare a silica gel column using a suitable eluent system, typically a mixture of hexanes and ethyl acetate.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the column and elute with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[6]

Visualizations

Synthesis_Workflow cluster_wittig Wittig Reaction cluster_acetylation Acetylation cluster_purification Purification Heptyltriphenylphosphonium Bromide Heptyltriphenylphosphonium Bromide Phosphonium Ylide Phosphonium Ylide Heptyltriphenylphosphonium Bromide->Phosphonium Ylide Deprotonation Base (n-BuLi) Base (n-BuLi) Base (n-BuLi)->Phosphonium Ylide Crude Product 1 Crude (Z)-9-Hexadecen-1-ol + Triphenylphosphine Oxide Phosphonium Ylide->Crude Product 1 9-Oxononyl Acetate 9-Oxononyl Acetate 9-Oxononyl Acetate->Crude Product 1 Reaction Crude Product 2 Crude (Z)-9-Hexadecenyl Acetate Crude Product 1->Crude Product 2 Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Crude Product 2 Column Chromatography Column Chromatography Crude Product 2->Column Chromatography Pure Product Pure (Z)-9-Hexadecenyl Acetate Column Chromatography->Pure Product Side Products Triphenylphosphine Oxide, (E)-isomer, etc. Column Chromatography->Side Products

Caption: Experimental workflow for the synthesis of (Z)-9-Hexadecenyl acetate.

Troubleshooting_Logic Start Start Analyze Product (GC-MS) Analyze Product (GC-MS) Start->Analyze Product (GC-MS) High E-isomer? High E-isomer? Analyze Product (GC-MS)->High E-isomer? High TPPO? High TPPO? High E-isomer?->High TPPO? No Check Wittig Conditions Check Wittig Conditions High E-isomer?->Check Wittig Conditions Yes High Alcohol Precursor? High Alcohol Precursor? High TPPO?->High Alcohol Precursor? No Optimize Purification Optimize Purification High TPPO?->Optimize Purification Yes Low Overall Yield? Low Overall Yield? High Alcohol Precursor?->Low Overall Yield? No Check Acetylation Conditions Check Acetylation Conditions High Alcohol Precursor?->Check Acetylation Conditions Yes Review Entire Protocol Review Entire Protocol Low Overall Yield?->Review Entire Protocol Yes End End Low Overall Yield?->End No Check Wittig Conditions->High TPPO? Optimize Purification->High Alcohol Precursor? Check Acetylation Conditions->Low Overall Yield? Review Entire Protocol->End

Caption: Troubleshooting workflow for identifying and addressing synthesis issues.

References

Technical Support Center: Synthesis of 9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isomerization during the synthesis of 9-hexadecenyl acetate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on the control of geometric (E/Z) and positional isomers.

Issue 1: Undesired E/Z Isomer Ratio in Wittig Reaction

The Wittig reaction is a cornerstone for the synthesis of this compound, offering a route to stereochemically defined alkenes. However, achieving the desired E/Z isomer ratio can be challenging.

Q1: My Wittig reaction is producing the wrong geometric isomer (e.g., too much of the (E)-isomer when the (Z)-isomer is desired). How can I improve the stereoselectivity?

A1: The stereochemical outcome of the Wittig reaction is primarily dictated by the nature of the phosphorus ylide used.[1][2]

  • For the synthesis of (Z)-9-hexadecenyl acetate:

    • Use a non-stabilized ylide: Ylides lacking electron-withdrawing groups (e.g., those with simple alkyl substituents) tend to react under kinetic control to favor the formation of the Z-isomer.[1][2]

    • Employ salt-free conditions: Lithium salts can promote the equilibration of reaction intermediates, leading to a higher proportion of the thermodynamically more stable E-isomer.[3] Generating the ylide with a sodium or potassium base (e.g., NaH, KHMDS) in a polar aprotic solvent like THF or DME can favor the Z-isomer.[4][5]

    • Low reaction temperatures: Running the reaction at low temperatures (e.g., -78 °C) can enhance the kinetic control and favor the Z-isomer.[6]

  • For the synthesis of (E)-9-hexadecenyl acetate:

    • Use a stabilized ylide: If the synthetic route allows, employing a stabilized ylide (containing an electron-withdrawing group) will favor the formation of the more stable E-alkene through thermodynamic control.[1][2]

    • Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be used to obtain the E-alkene. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to promote equilibration to the more stable threo-betaine, which then yields the E-alkene.[6][7][8]

    • Presence of Lithium Salts: If using a non-stabilized ylide, the presence of lithium salts (e.g., from using n-BuLi as a base) can help increase the proportion of the E-isomer.[4]

Table 1: Influence of Reaction Conditions on E/Z Selectivity in Wittig Reactions

Ylide TypeBaseSolventAdditivePredominant Isomer
Non-stabilizedNaHMDS, KHMDSTHF, DMENone (Salt-free)Z
Non-stabilizedn-BuLiTHFLiBrE/Z mixture, higher E
StabilizedNaH, NaOMeDMFNoneE
Non-stabilizedn-BuLi, then PhLiTHFProton sourceE (Schlosser)

Q2: How do I confirm the E/Z isomer ratio of my product?

A2: The most reliable method for determining the E/Z isomer ratio is through Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC Analysis: Use a high-polarity capillary column (e.g., DB-23, SP-2340, or other cyanopropyl phases) for optimal separation of the geometric isomers.[9][10] The (E)-isomer typically has a slightly shorter retention time than the (Z)-isomer on these polar columns.[10]

  • Quantitative Analysis: The ratio of the isomers can be determined by integrating the peak areas of the corresponding signals in the gas chromatogram.

Issue 2: Formation of Positional Isomers (Double Bond Migration)

The presence of isomers where the double bond is not at the C-9 position is a common side reaction that can complicate purification and affect the biological activity of the final product.

Q1: I am observing positional isomers of this compound in my product mixture. What causes this and how can I prevent it?

A1: Double bond migration in long-chain alkenes can be catalyzed by both acids and bases.[1][11]

  • Acid-Catalyzed Migration: Strong acidic conditions, particularly at elevated temperatures, can promote the protonation of the double bond to form a carbocation intermediate. Subsequent deprotonation can lead to the formation of a mixture of positional isomers, often favoring the thermodynamically more stable internal alkenes.[11]

    • Prevention: Avoid strong acidic conditions during workup and purification. If an acidic wash is necessary, use a dilute, weak acid and perform the extraction at low temperatures. Ensure all acidic reagents are thoroughly removed before any heating steps.

  • Base-Catalyzed Migration: Strong bases can deprotonate an allylic proton, forming a resonance-stabilized carbanion. Reprotonation at a different position results in the migration of the double bond.[1]

    • Prevention: Use non-nucleophilic, sterically hindered bases when possible if basic conditions are required. During the Wittig reaction, ensure the base is fully consumed in the ylide formation step before proceeding. Quench the reaction carefully to neutralize any remaining base.

  • Purification Considerations: Certain chromatography stationary phases can have acidic or basic sites that may promote isomerization. Using deactivated silica gel or alumina can help minimize this issue.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify (Z)-9-hexadecenyl acetate from its (E)-isomer?

A1: Column chromatography is a highly effective method for separating geometric isomers of this compound.

  • Argentation Chromatography: This is a powerful technique for separating unsaturated compounds based on the number and geometry of their double bonds.[12][13] Silver ions impregnated on silica gel (AgNO₃-SiO₂) form weak complexes with the π-electrons of the double bond. The Z-isomer, being more sterically hindered, forms a weaker complex and elutes faster than the E-isomer.[12]

  • Reverse-Phase HPLC: High-performance liquid chromatography using a C18 column can also be employed for the separation of E/Z isomers.[14]

Table 2: Typical Parameters for Purification and Analysis

TechniqueStationary PhaseMobile Phase/EluentSeparation Principle
Purification
Argentation TLC/Column ChromatographySilica gel impregnated with AgNO₃Hexane/Toluene or Hexane/Diethyl Ether gradientsDifferential complexation of Ag⁺ with the π-bond of Z and E isomers.
Analysis
GC-MSDB-23, SP-2340 (high-polarity cyanopropyl)Helium (carrier gas)Differential interaction of isomers with the polar stationary phase.

Q2: What are the key experimental parameters for GC-MS analysis of this compound isomers?

A2: For successful separation and quantification of this compound isomers by GC-MS, consider the following parameters:

Table 3: Recommended GC-MS Parameters

ParameterRecommendationRationale
GC Column High-polarity capillary column (e.g., DB-23, SP-2340, CP-Sil 88)Provides the best resolution for geometric isomers.[9][10]
Oven Temperature Program Initial temp: 100°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 10 min)A controlled temperature ramp is crucial for separating closely eluting isomers.[9]
Injector Temperature 250°CEnsures complete volatilization of the sample.[6]
Carrier Gas Helium at a constant flow (e.g., 1.2 mL/min)Provides good efficiency and is inert.[9]
MS Detector Electron Ionization (EI) at 70 eVStandard ionization method for generating reproducible mass spectra.[6]
Acquisition Mode Full Scan (qualitative) or Selected Ion Monitoring (SIM) (quantitative)Full scan for identification of unknowns, SIM for higher sensitivity and accuracy in quantification.[9]

Visual Guides

Experimental and Logic Workflows

Synthesis_Troubleshooting start Start: Crude this compound Synthesis analysis GC-MS Analysis of Isomer Ratio start->analysis check_ratio Is E/Z Ratio Correct? analysis->check_ratio check_position Are Positional Isomers Present? check_ratio->check_position Yes adjust_synthesis Adjust Wittig Reaction Conditions: - Ylide Type - Solvent - Base/Salts - Temperature check_ratio->adjust_synthesis No purification Purification check_position->purification No review_workup Review Workup & Purification: - Avoid strong acids/bases - Use neutral pH - Deactivated stationary phase check_position->review_workup Yes final_product Pure this compound purification->final_product adjust_synthesis->start review_workup->start

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

Wittig_Selectivity ylide Phosphonium Ylide Type non_stabilized Non-stabilized Ylide (e.g., alkyl substituent) ylide->non_stabilized stabilized Stabilized Ylide (e.g., ester, ketone substituent) ylide->stabilized kinetic_control Kinetic Control non_stabilized->kinetic_control conditions Reaction Conditions non_stabilized->conditions thermo_control Thermodynamic Control stabilized->thermo_control z_alkene (Z)-Alkene Favored kinetic_control->z_alkene e_alkene (E)-Alkene Favored thermo_control->e_alkene salt_free Salt-Free (Na+, K+ bases) conditions->salt_free li_salts Li+ Salts Present (e.g., from n-BuLi) conditions->li_salts salt_free->z_alkene li_salts->e_alkene

Caption: Factors influencing E/Z selectivity in the Wittig reaction.

References

Technical Support Center: (Z)-9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-9-Hexadecenyl acetate. This guide provides troubleshooting information and answers to frequently asked questions regarding the storage, stability, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of (Z)-9-Hexadecenyl acetate during storage?

A1: The primary factors that can lead to the degradation of (Z)-9-Hexadecenyl acetate are exposure to high temperatures, light (UV radiation), oxygen, and moisture.[1][2][3]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including oxidation and hydrolysis. Pheromones are also volatile and can evaporate more quickly at higher temperatures.[1][2]

  • Light (UV Radiation): UV light provides the energy to initiate photodegradation, which can break down the molecule or cause isomerization at the double bond, rendering it inactive.[3]

  • Oxygen: Atmospheric oxygen can react with the double bond in the molecule, leading to oxidative degradation. This can form byproducts such as epoxides or aldehydes.

  • Moisture: The presence of water can lead to the hydrolysis of the acetate ester functional group, breaking down the molecule into (Z)-9-hexadecen-1-ol and acetic acid.[2][4]

Q2: What are the ideal storage conditions for neat (Z)-9-Hexadecenyl acetate?

A2: For long-term stability, (Z)-9-Hexadecenyl acetate should be stored in a freezer at -20°C.[5] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light by using an amber vial or by wrapping the container in aluminum foil.

Q3: My experimental results are inconsistent. Could degradation of my stored 9-Hexadecenyl acetate be the cause?

A3: Yes, inconsistent results or a loss of biological activity is a common sign of compound degradation. If the purity of the pheromone has decreased, its effectiveness in attracting target insects or eliciting a biological response will be compromised.[1] It is recommended to verify the purity of your stored compound using an appropriate analytical method, such as Gas Chromatography (GC), and compare it to the certificate of analysis of a fresh batch.

Q4: What are the likely degradation products of (Z)-9-Hexadecenyl acetate?

A4: Based on its chemical structure, the primary degradation products are:

  • (Z)-9-Hexadecen-1-ol and Acetic Acid: Formed via hydrolysis of the ester bond.[4]

  • (E)-9-Hexadecenyl acetate: The geometric isomer, which can be formed upon exposure to UV light or certain catalysts.[3][6]

  • Oxidation Products: Cleavage at the double bond can lead to the formation of aldehydes. Epoxides can also form across the double bond.

Q5: How can I check the purity of my stored (Z)-9-Hexadecenyl acetate?

A5: The standard method for analyzing the purity of volatile and semi-volatile compounds like pheromones is Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with a Flame Ionization Detector (GC-FID).[7] This technique allows you to separate the parent compound from any degradation products or impurities and confirm its identity by its retention time and mass spectrum.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in bioassays. The pheromone has degraded due to improper storage.1. Verify storage conditions (temperature, light exposure, container seal). 2. Analyze the purity of the stored compound using GC-MS.[7] 3. If purity is compromised, acquire a fresh batch of the compound.
Appearance of unexpected peaks in GC analysis. Formation of degradation products (e.g., alcohol, isomer, oxidation products).1. Identify the new peaks using GC-MS and compare their mass spectra to known potential degradation products. 2. Review storage and handling procedures to identify potential sources of contamination or degradation.
Pheromone lure fails to attract target insects in the field. The lure has expired or was stored improperly, leading to degradation.[1]1. Adhere to the manufacturer's recommended replacement schedule for lures. 2. Store lures in a freezer (-20°C) until deployment.[5] 3. Protect lures from direct sunlight and high temperatures in the field.[1]

Data on Storage Stability

The following table provides illustrative data on the expected stability of (Z)-9-Hexadecenyl acetate under different storage conditions. Actual degradation rates should be determined experimentally.

Storage ConditionTemperatureLight ExposureAtmospherePurity after 12 Months (Hypothetical)
Ideal -20°CDark (Amber Vial)Inert (Argon)>98%
Sub-optimal 4°CDark (Amber Vial)Air90-95%
Poor 25°C (Room Temp)Dark (Amber Vial)Air70-85%
Very Poor 25°C (Room Temp)Ambient LightAir<60%

Experimental Protocols

Protocol: Stability Testing of (Z)-9-Hexadecenyl Acetate by GC-FID

Objective: To determine the purity of a (Z)-9-Hexadecenyl acetate sample over time under defined storage conditions.

Materials:

  • (Z)-9-Hexadecenyl acetate sample

  • High-purity solvent (e.g., hexane or ethyl acetate)

  • Volumetric flasks and pipettes

  • GC vials with septa

  • Gas Chromatograph with FID detector and a suitable capillary column (e.g., DB-5ms or equivalent non-polar column).[7]

Gas Chromatograph (GC) Parameters:

  • Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.[7]

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

    • (Note: This program is a starting point and should be optimized for your specific instrument and column).

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the (Z)-9-Hexadecenyl acetate standard at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Initial Analysis (Time 0):

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL).

    • Inject 1 µL of the working solution into the GC.

    • Record the chromatogram and integrate the peak area of the (Z)-9-Hexadecenyl acetate. This serves as the baseline purity.

  • Stability Setup:

    • Aliquot the stock solution or neat material into several GC vials.

    • Store the vials under the desired conditions (e.g., -20°C dark, 4°C dark, 25°C light).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.[8]

    • Allow the vial to equilibrate to room temperature.

    • Prepare a working solution and analyze by GC-FID as described in step 2.

  • Data Analysis:

    • For each time point, calculate the purity of the pheromone by comparing the peak area of the main compound to the total area of all peaks in the chromatogram (Area % method).

    • Plot the percentage purity against time for each storage condition to determine the degradation rate.

Visualizations

DegradationFactors cluster_factors Degradation Factors cluster_products Degradation Products main (Z)-9-Hexadecenyl Acetate alcohol (Z)-9-Hexadecen-1-ol + Acetic Acid (Hydrolysis) main->alcohol isomer (E)-Isomer (Isomerization) main->isomer oxidation Oxidation Byproducts (e.g., Aldehydes, Epoxides) main->oxidation temp High Temperature temp->main light UV Light light->main oxygen Oxygen (Air) oxygen->main moisture Moisture moisture->main

Caption: Factors leading to the degradation of (Z)-9-Hexadecenyl acetate.

StabilityWorkflow start Start: Obtain Pheromone Sample initial_qc 1. Initial Purity Analysis (GC-MS / GC-FID) start->initial_qc setup 2. Aliquot and Store Samples under Varied Conditions (Temp, Light, Atmosphere) initial_qc->setup sampling 3. Periodic Sampling (e.g., T=0, 1, 3, 6, 12 months) setup->sampling sampling->sampling Next Time Point analysis 4. Analyze Samples (GC-MS / GC-FID) sampling->analysis data_analysis 5. Compare Data to T=0 & Determine Degradation Rate analysis->data_analysis end End: Report Findings data_analysis->end

Caption: Experimental workflow for a stability study of this compound.

References

Technical Support Center: Optimizing Stereoselectivity in the Synthesis of 9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the stereoselective synthesis of 9-Hexadecenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high stereoselectivity?

A1: The most prevalent methods for stereoselective synthesis of this compound are the Wittig reaction and its variations, the Horner-Wadsworth-Emmons (HWE) reaction, and the Julia-Kocienski olefination. The choice of method typically depends on whether the desired isomer is (Z)-9-Hexadecenyl acetate or (E)-9-Hexadecenyl acetate.

Q2: How can I favor the formation of the (Z)-isomer of this compound?

A2: To favor the (Z)-isomer, a Wittig reaction using a non-stabilized ylide under salt-free conditions is the preferred method. The use of strong, lithium-free bases such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) in an aprotic solvent like THF is crucial for achieving high Z-selectivity.[1]

Q3: What is the best approach for synthesizing the (E)-isomer of this compound?

A3: For high E-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is a reliable method.[2] This reaction utilizes a stabilized phosphonate ylide and generally yields the thermodynamically more stable (E)-alkene with high selectivity.[2][3] Alternatively, the Julia-Kocienski olefination is another excellent method for preparing (E)-alkenes with high stereoselectivity.[4][5][6][7][8]

Q4: My Wittig reaction is resulting in a mixture of E/Z isomers. How can I improve the stereoselectivity?

A4: The E/Z ratio in a Wittig reaction is highly dependent on the stability of the ylide and the reaction conditions. For Z-selectivity with non-stabilized ylides, ensure the reaction is run at low temperatures (e.g., -78°C) and that the base used is free of lithium salts, which can lead to equilibration and a loss of stereoselectivity.[9] For E-selectivity, using a stabilized ylide is key. If you are using a semi-stabilized ylide, the choice of solvent and base can influence the E/Z ratio.

Q5: I am having trouble removing the triphenylphosphine oxide byproduct from my reaction mixture. What are the best methods for its removal?

A5: Triphenylphosphine oxide can be challenging to remove due to its polarity. Common methods include:

  • Crystallization: Triphenylphosphine oxide can sometimes be crystallized out of a non-polar solvent like hexane or a mixture of benzene and cyclohexane.[9]

  • Chromatography: A silica gel plug filtration can be effective. The crude mixture is dissolved in a minimal amount of a suitable solvent and passed through a short column of silica gel, eluting with a non-polar solvent to isolate the less polar product.[9][10][11]

  • Precipitation with metal salts: Triphenylphosphine oxide forms insoluble complexes with metal salts like zinc chloride (ZnCl₂), which can then be removed by filtration.[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound Incomplete ylide formation.Ensure the use of a sufficiently strong and appropriate base for the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium or NaHMDS are required.[12] Also, ensure all reagents and solvents are strictly anhydrous, as water will quench the ylide.[12]
Low reactivity of the long-chain aldehyde.Long-chain aldehydes can be less reactive. Consider increasing the reaction temperature after the initial low-temperature addition or extending the reaction time. Monitor the reaction progress by TLC.[12]
Poor Z-selectivity in Wittig reaction Presence of lithium salts.Lithium salts can lead to the formation of a more stable betaine intermediate, resulting in a loss of Z-selectivity.[9] Use lithium-free bases like NaHMDS or KHMDS.
Reaction temperature is too high.The initial addition of the aldehyde to the ylide should be performed at a low temperature (e.g., -78°C) to favor the kinetic product (Z-isomer).[1]
Poor E-selectivity in Horner-Wadsworth-Emmons reaction Suboptimal reaction conditions.The stereochemical outcome can be influenced by the base, solvent, and temperature. Ensure you are following a protocol optimized for E-selectivity.
Use of a non-stabilized phosphonate.The HWE reaction works best with stabilized phosphonates to achieve high E-selectivity.
Isomerization of (Z)-isomer to (E)-isomer during workup or purification Exposure to acid or heat.The (Z)-isomer can be sensitive to acidic conditions and heat, which can promote isomerization to the more stable (E)-isomer. Use neutral or slightly basic conditions during workup and avoid excessive heat during solvent removal and purification.
Use of certain chromatography stationary phases.While not common with silica gel, some stationary phases can potentially cause isomerization. If you suspect this is an issue, consider using a different stationary phase or minimizing the time the compound spends on the column.

Data Presentation: Stereoselectivity in Alkene Synthesis

The following table summarizes typical stereoselectivities and yields for different olefination methods applicable to the synthesis of this compound and related long-chain alkenes.

Method Target Isomer Typical Reagents & Conditions E/Z Ratio Yield (%) Reference
Wittig Reaction (Non-stabilized ylide) ZHeptyltriphenylphosphonium bromide, NaHMDS, THF, -78°C to RT>95:5 (Z:E)70-90[1]
Wittig Reaction (Stabilized ylide) E(Carboethoxymethyl)triphenylphosphorane, Aldehyde, Reflux>90:10 (E:Z)75-95[9]
Horner-Wadsworth-Emmons Reaction ETriethyl phosphonoacetate, NaH, THF, 0°C to RT>95:5 (E:Z)80-95[3][13]
Still-Gennari Modification of HWE ZBis(2,2,2-trifluoroethyl) phosphonoacetate, KHMDS, 18-crown-6, THF, -78°C>95:5 (Z:E)70-90[1][13]
Julia-Kocienski Olefination EPhenyltetrazolyl sulfone, KHMDS, DME, -60°C to RT>95:5 (E:Z)70-90[6]

Experimental Protocols

Protocol 1: Synthesis of (Z)-9-Hexadecenyl acetate via Z-Selective Wittig Reaction

This protocol describes the synthesis using a non-stabilized ylide under salt-free conditions to achieve high Z-selectivity.

Materials:

  • Heptyltriphenylphosphonium bromide

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • 9-Oxononyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend heptyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0°C. Add a solution of NaHMDS (1.1 eq) in THF dropwise. A color change to deep orange/red indicates ylide formation. Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Wittig Reaction: Cool the ylide solution to -78°C (dry ice/acetone bath). Add a solution of 9-oxononyl acetate (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the (Z)-9-Hexadecenyl acetate from triphenylphosphine oxide and any (E)-isomer.

Protocol 2: Synthesis of (E)-9-Hexadecenyl acetate via Horner-Wadsworth-Emmons Reaction

This protocol is designed for high E-selectivity using a stabilized phosphonate.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 9-Oxononyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Phosphonate Anion Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add NaH (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF and cool the suspension to 0°C. Slowly add triethyl phosphonoacetate (1.1 eq) via syringe. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • HWE Reaction: Cool the reaction mixture back to 0°C and slowly add a solution of 9-oxononyl acetate (1.0 eq) in anhydrous THF.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualization

Wittig_Stereoselectivity cluster_ylide Ylide Type cluster_conditions Reaction Conditions cluster_outcome Stereochemical Outcome Non-stabilized Non-stabilized Salt-free (e.g., NaHMDS) Salt-free (e.g., NaHMDS) Non-stabilized->Salt-free (e.g., NaHMDS) favors Li+ salts present (e.g., n-BuLi) Li+ salts present (e.g., n-BuLi) Non-stabilized->Li+ salts present (e.g., n-BuLi) can lead to Low Temperature (-78°C) Low Temperature (-78°C) Stabilized Stabilized Room Temperature Room Temperature Stabilized->Room Temperature typically at Z-alkene (Kinetic Product) Z-alkene (Kinetic Product) Salt-free (e.g., NaHMDS)->Z-alkene (Kinetic Product) leads to E-alkene (Thermodynamic Product) E-alkene (Thermodynamic Product) Li+ salts present (e.g., n-BuLi)->E-alkene (Thermodynamic Product) equilibration to Low Temperature (-78°C)->Z-alkene (Kinetic Product) favors Room Temperature->E-alkene (Thermodynamic Product) favors

Caption: Factors influencing the stereoselectivity of the Wittig reaction.

Olefination_Workflow cluster_wittig Z-Selective Wittig Synthesis cluster_hwe E-Selective HWE Synthesis W1 Heptyltriphenylphosphonium bromide + NaHMDS W2 Formation of Non-stabilized Ylide W1->W2 W3 Reaction with 9-Oxononyl acetate at -78°C W2->W3 W4 (Z)-9-Hexadecenyl acetate W3->W4 H1 Triethyl phosphonoacetate + NaH H2 Formation of Stabilized Phosphonate Anion H1->H2 H3 Reaction with 9-Oxononyl acetate at 0°C to RT H2->H3 H4 (E)-9-Hexadecenyl acetate H3->H4

Caption: General workflows for Z- and E-selective synthesis of this compound.

References

Technical Support Center: Purification of 9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 9-Hexadecenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The most common impurities depend on the synthetic route employed. For syntheses utilizing the Wittig reaction, a major byproduct is triphenylphosphine oxide (TPPO). Additionally, the geometric isomer, (Z)-9-Hexadecenyl acetate, is a frequent impurity. Other potential impurities include positional isomers and the corresponding alcohol, (E)-9-Hexadecen-1-ol, which may be a precursor or a byproduct.[1]

Q2: Why is achieving high isomeric purity for this compound important?

A2: this compound often functions as a sex pheromone in insects, and its biological activity is highly specific to a particular isomer (typically the E- or Z-isomer depending on the species).[1] The presence of other isomers can significantly reduce the efficacy of the pheromone or inhibit the desired biological response. Therefore, high isomeric purity is critical for reliable and reproducible results in biological assays and for the effectiveness of pest management applications.

Q3: Which analytical techniques are best for assessing the purity and isomeric ratio of this compound?

A3: Gas Chromatography (GC) is the most common and effective technique.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Ideal for routine quantitative analysis of purity. For separating geometric isomers, a polar capillary column (e.g., DB-23 or SP-2340) is recommended over a non-polar one.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of the compound and its impurities by comparing retention times and mass spectra to authentic standards and libraries.[1]

Q4: Can High-Performance Liquid Chromatography (HPLC) be used for the analysis of this compound?

A4: While less common for volatile compounds like pheromones, HPLC with UV detection can be used. However, since this compound lacks a strong chromophore, detection must be performed at low UV wavelengths (around 205 nm).[2] Reversed-phase HPLC on a C18 column can also be effective for separating geometric isomers.

Troubleshooting Guides

Issue 1: Low Purity of Final Product After Standard Silica Gel Chromatography
  • Symptom: GC analysis shows multiple peaks, indicating the presence of several impurities.

  • Possible Cause & Solution:

Possible CauseSuggested Solution
Co-elution of Isomers: The polarity difference between (E)- and (Z)-9-Hexadecenyl acetate is often insufficient for separation on standard silica gel.Utilize Argentation Chromatography (silica gel impregnated with silver nitrate). This technique enhances the separation of unsaturated isomers. A detailed protocol is provided below.
Presence of Triphenylphosphine Oxide (TPPO): TPPO, a byproduct of the Wittig reaction, can be difficult to remove completely by standard chromatography.Implement a specific TPPO removal step before column chromatography. Options include precipitation with zinc chloride or filtration through a silica plug . Detailed protocols are provided in the "Experimental Protocols" section.
Ineffective Fractionation: The collected fractions from column chromatography are mixtures of the product and impurities.- Use Thin Layer Chromatography (TLC) to analyze fractions before pooling.- Employ a shallower solvent gradient during elution to improve separation.- Consider a secondary purification step, such as preparative HPLC.
Column Overload: Too much crude product was loaded onto the column, exceeding its separation capacity.Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Issue 2: Poor Separation of (E) and (Z) Isomers
  • Symptom: GC analysis on a polar column shows overlapping or poorly resolved peaks for the geometric isomers.

  • Possible Cause & Solution:

Possible CauseSuggested Solution
Suboptimal GC Conditions: The temperature program or carrier gas flow rate may not be optimized.- Use a slower, more gradual temperature ramp (e.g., 2-5 °C/min) during the elution window of the isomers.- Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to maximize column efficiency.
Insufficient Column Resolving Power: The GC column may be too short or not polar enough.- Use a longer column (e.g., 60 m instead of 30 m) to increase the number of theoretical plates.- Employ a highly polar column, such as one with an ionic liquid stationary phase, for challenging separations.
Inadequate Purification Method: Standard silica gel chromatography is not effective for this separation.The most effective method is preparative argentation column chromatography . This technique is specifically designed to separate compounds based on the degree and geometry of unsaturation.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodKey Impurities TargetedExpected PurityExpected YieldNotes
Standard Silica Gel Chromatography Moderately polar impurities, some TPPO>95% (excluding isomeric impurities)70-90%Ineffective for separating (E)/(Z) isomers.
TPPO Precipitation followed by Silica Gel Chromatography Triphenylphosphine oxide (TPPO)>98%65-85%Significantly improves purity when TPPO is the main contaminant.
Argentation Column Chromatography (Z)-9-Hexadecenyl acetate>99% isomeric purity50-75%Highly effective for isomer separation but can lead to lower overall yields.
Preparative HPLC (Reversed-Phase) (Z)-9-Hexadecenyl acetate and other closely-eluting impurities>99%60-80%A high-resolution alternative to argentation chromatography, especially for smaller scales.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Silica Gel

This protocol is suitable for the general purification of crude this compound to remove polar impurities.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Insert a cotton or glass wool plug at the bottom and add a layer of sand.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity, ensuring a level bed. Add another layer of sand on top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Adsorb the sample onto a small amount of silica gel or celite by evaporating the solvent.

    • Carefully add the dry sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (e.g., start with 2% ethyl acetate in hexane and increase to 5%, 10%, etc.).[1]

    • Maintain a constant flow rate using gentle air pressure (flash chromatography).

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Analyze the fractions by TLC, staining with a suitable reagent (e.g., potassium permanganate or p-anisaldehyde) to visualize the spots.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Preparative Separation of (E)/(Z) Isomers by Argentation Column Chromatography

This protocol is designed for the separation of geometric isomers.

  • Preparation of Silver Nitrate-Impregnated Silica Gel:

    • Dissolve silver nitrate in methanol or acetonitrile (typically 10-20% by weight of the silica gel).

    • In a round-bottom flask, combine the silver nitrate solution with silica gel.

    • Remove the solvent under reduced pressure using a rotary evaporator. Crucially, protect the flask from light (e.g., by wrapping it in aluminum foil) during this process to prevent the reduction of silver ions.

  • Column Packing:

    • Dry-pack the prepared argentated silica gel into a column, protecting it from light.

  • Sample Loading and Elution:

    • Dissolve the isomeric mixture in a minimal amount of hexane and load it onto the column.

    • Elute with a shallow gradient of a polar solvent (e.g., ethyl acetate or diethyl ether) in hexane. The (E)-isomer typically elutes before the (Z)-isomer due to weaker complexation with the silver ions.

  • Fraction Collection and Analysis:

    • Collect small fractions and analyze them by GC to determine the isomeric ratio in each.

    • Combine the fractions containing the pure desired isomer and remove the solvent.

Protocol 3: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation

This is a non-chromatographic method to be performed before final purification.

  • Reaction Work-up: After the Wittig reaction is complete, perform a standard aqueous work-up.

  • Precipitation:

    • Dissolve the crude product in a polar solvent like ethanol.

    • Separately, prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.

    • Add the ZnCl₂ solution to the crude product solution at room temperature and stir. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.

  • Filtration and Purification:

    • Filter the mixture to remove the precipitate.

    • Concentrate the filtrate to remove the ethanol.

    • The remaining residue, now depleted of TPPO, can be further purified by standard column chromatography (Protocol 1).

Visualizations

Troubleshooting_Workflow start Crude Product Obtained check_purity Analyze Purity by GC start->check_purity is_pure Purity > 98%? check_purity->is_pure end_product Pure Product is_pure->end_product Yes identify_impurity Identify Impurities by GC-MS is_pure->identify_impurity No is_tppo TPPO Present? identify_impurity->is_tppo is_isomer Isomeric Impurity? is_tppo->is_isomer No remove_tppo Precipitate TPPO with ZnCl2 or Filter through Silica Plug is_tppo->remove_tppo Yes other_impurity Other Impurities is_isomer->other_impurity No argent_chrom Argentation (AgNO3) Column Chromatography is_isomer->argent_chrom Yes std_chrom Optimize Standard Silica Column Chromatography (e.g., shallower gradient) other_impurity->std_chrom remove_tppo->check_purity argent_chrom->check_purity std_chrom->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

Separation_Logic cluster_crude Crude Product Mixture cluster_purification Purification Steps cluster_impurities Removed Impurities cluster_final Final Product crude Crude this compound - (E)-Isomer (Product) - (Z)-Isomer - Triphenylphosphine Oxide (TPPO) - Other Polar Impurities step1 Step 1: TPPO Removal (Precipitation/Filtration) crude->step1 step2 Step 2: Isomer Separation (Argentation Chromatography) step1->step2 Product Stream removed_tppo Triphenylphosphine Oxide step1->removed_tppo Removes removed_isomer (Z)-Isomer & Other Polar Impurities step2->removed_isomer Removes final_product Pure (E)-9-Hexadecenyl Acetate step2->final_product Product Stream

Caption: Logical workflow for separating key impurities from this compound.

References

Technical Support Center: Enhancing the Stability of 9-Hexadecenyl Acetate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 9-Hexadecenyl acetate formulations. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the formulation and storage of this compound, providing potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions & Preventive Measures
Loss of Biological Efficacy 1. Chemical Degradation: The active this compound may have degraded due to oxidation, hydrolysis, or isomerization.1. Incorporate Stabilizers: Add antioxidants (e.g., BHT, BHA, Vitamin E) to prevent oxidation and UV absorbers (e.g., benzophenone derivatives) to protect against photodegradation. 2. Control pH: Maintain the formulation pH within a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis of the acetate ester. 3. Optimize Storage: Store formulations at low temperatures (≤ -20°C for long-term) in airtight, amber glass vials to protect from heat, oxygen, and light.
Change in Isomeric Purity (e.g., Z to E isomerization) 1. Exposure to Heat and Light: Thermal energy and UV radiation can provide the activation energy needed for isomerization of the double bond. 2. Presence of Catalysts: Trace amounts of acids, bases, or certain metals can catalyze the isomerization process.1. Use UV Protectants: Incorporate UV absorbers into the formulation to shield the molecule from light-induced isomerization. 2. Maintain Neutral pH: Ensure all excipients are pH-neutral and avoid acidic or basic contaminants. 3. Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent (e.g., EDTA) to the formulation.
Phase Separation or Precipitation in Liquid Formulations 1. Poor Solubility: this compound is lipophilic and may not be fully soluble in the chosen solvent system. 2. Temperature Fluctuations: Changes in temperature can affect the solubility of the active ingredient and other excipients. 3. Incompatible Excipients: Some formulation components may not be compatible, leading to separation over time.1. Solubility Screening: Conduct thorough solubility studies with a range of pharmaceutically acceptable solvents and co-solvents. 2. Controlled Storage: Store the formulation at a constant, controlled temperature as determined by stability studies. 3. Compatibility Studies: Perform compatibility studies with all planned excipients before finalizing the formulation.
Unexpected Degradation Products Detected by GC/MS 1. Oxidation: The double bond is susceptible to oxidation, forming epoxides, aldehydes, or carboxylic acids. 2. Hydrolysis: The acetate ester can hydrolyze to form 9-hexadecen-1-ol and acetic acid.1. Inert Atmosphere: During formulation and packaging, use an inert gas (e.g., nitrogen, argon) to displace oxygen. 2. Antioxidant System: Employ a combination of antioxidants to protect against different oxidative pathways. 3. Moisture Control: Use anhydrous solvents and desiccants during storage to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The three primary degradation pathways for this compound are:

  • Oxidation: The double bond at the 9-position is susceptible to oxidation, which can lead to the formation of epoxides, hydroperoxides, and cleavage products like aldehydes and carboxylic acids. This process is accelerated by exposure to oxygen, heat, and light.

  • Hydrolysis: The acetate ester linkage can be hydrolyzed, particularly under acidic or basic conditions, to yield (Z)-9-hexadecen-1-ol and acetic acid.

  • Isomerization: The biologically active Z-isomer can convert to the less active E-isomer. This process is often catalyzed by heat, light (UV radiation), and the presence of acids or radicals.

A (Z)-9-Hexadecenyl acetate (Active Pheromone) B Oxidation (O₂, Light, Heat) A->B [O] C Hydrolysis (H₂O, H⁺/OH⁻) A->C H₂O D Isomerization (Light, Heat) A->D hν, Δ E Epoxides, Aldehydes, Carboxylic Acids B->E F (Z)-9-Hexadecen-1-ol + Acetic Acid C->F G (E)-9-Hexadecenyl acetate (Inactive Isomer) D->G

Caption: Primary degradation pathways of this compound.

Q2: What types of stabilizers are effective for this compound formulations?

A2: A combination of stabilizers is often most effective.

  • Antioxidants: To prevent oxidative degradation, consider using phenolic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or tocopherols (Vitamin E). These work by scavenging free radicals.

  • UV Absorbers: To protect against photodegradation and photo-isomerization, UV absorbers such as benzophenone or benzotriazole derivatives are commonly used. These molecules absorb harmful UV radiation and dissipate it as heat.

Q3: What are the ideal storage conditions for this compound and its formulations?

A3: For long-term stability, pure this compound and its formulations should be stored at or below -20°C. For short-term storage, refrigeration at 2-8°C may be sufficient. All samples should be stored in airtight containers, preferably made of amber glass, to protect from oxygen and light. The headspace of the container should be flushed with an inert gas like nitrogen or argon before sealing.

Q4: How does pH affect the stability of this compound?

A4: The acetate ester bond in this compound is susceptible to both acid- and base-catalyzed hydrolysis. Therefore, maintaining a pH close to neutral (pH 6-8) is crucial for minimizing this degradation pathway in aqueous or emulsion-based formulations. The rate of hydrolysis increases significantly at pH values below 4 and above 8.

Q5: What is microencapsulation and how can it improve stability?

A5: Microencapsulation is a process where the active pheromone is enclosed within a protective polymer shell, creating micro-sized capsules. This technique enhances stability in several ways:

  • It creates a physical barrier, protecting the pheromone from environmental factors like oxygen, UV light, and moisture.

  • It allows for a controlled, sustained release of the pheromone over time, which can improve its efficacy in the field. Polyurea is a common polymer used for encapsulating lipophilic compounds like this compound.[1]

Quantitative Data on Stability

Table 1: Representative Hydrolysis Rates of Acetate Esters at Different pH Values

pHTemperature (°C)Half-life (t½) of a representative long-chain acetate (days)
4.025> 365
7.025~ 250
9.025~ 30
7.050~ 90

Note: Data is illustrative, based on general ester hydrolysis kinetics. Actual rates for this compound may vary.

Table 2: Effect of Stabilizers on the Stability of an Unsaturated Ester Formulation

FormulationStorage ConditionTime (days)% Degradation
Unstabilized40°C, Ambient Light3025%
With Antioxidant (0.1% BHT)40°C, Ambient Light308%
With UV Absorber (0.5% Benzophenone)40°C, Ambient Light3012%
With Antioxidant + UV Absorber40°C, Ambient Light30< 5%

Note: This table presents typical data showing the efficacy of common stabilizers. Results are formulation-dependent.

Experimental Protocols

1. Protocol for Accelerated Stability Testing

This protocol is adapted from standard guidelines for assessing the stability of chemical formulations under accelerated conditions.

Objective: To determine the chemical and physical stability of a this compound formulation under elevated temperature to predict its shelf-life.

Materials:

  • This compound formulation

  • Commercial packaging (e.g., amber glass vials with PTFE-lined caps)

  • Stability chamber or oven capable of maintaining 54°C ± 2°C

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Validated analytical method for the quantification of this compound and its known degradation products.

Procedure:

  • Initial Analysis (T=0): Take a representative sample of the formulation. Analyze it for the initial concentration of this compound (assay), purity (presence of isomers or impurities), and physical appearance (e.g., color, clarity, phase separation).

  • Sample Storage: Place a sufficient number of samples in their final commercial packaging into the stability chamber set at 54°C.

  • Time Points: Withdraw samples for analysis at predetermined time points. For an accelerated study, a common duration is 14 days.

  • Analysis (T=14 days): At the end of the study period, remove the samples. Allow them to equilibrate to room temperature.

  • Chemical Analysis: Quantify the concentration of this compound and any specified degradation products using the validated GC method.

  • Physical Examination: Visually inspect the samples for any changes in color, clarity, or physical form.

  • Data Evaluation: Compare the results from T=14 days to the T=0 results. A significant loss of active ingredient (typically >5-10%) or the formation of significant levels of degradation products may indicate poor stability.

cluster_0 Preparation cluster_1 Analysis & Storage cluster_2 Final Evaluation A Prepare Formulation in Final Packaging B Initial Analysis (T=0) - Assay & Purity (GC) - Physical Appearance A->B C Place Samples in Stability Chamber (54°C ± 2°C) B->C D Withdraw Samples (T=14 days) C->D E Final Analysis (T=14) - Assay & Purity (GC) - Physical Appearance D->E F Compare T=0 and T=14 Data Evaluate Stability E->F

Caption: Workflow for an accelerated stability study of this compound.

2. General Protocol for GC-MS Analysis

Objective: To identify and quantify this compound and its potential degradation products.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for separating long-chain esters (e.g., DB-5ms or equivalent).

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Procedure:

  • Sample Preparation: Dilute the formulation in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration within the calibrated range of the instrument.

  • Calibration: Prepare a series of calibration standards of pure this compound and any available degradation product standards.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to those of the analytical standards and library data (e.g., NIST). Quantify the compounds by integrating the peak areas and comparing them to the calibration curve.

A Sample Preparation (Dilution in Hexane) D Inject Sample & Standards A->D B Prepare Calibration Standards B->D C GC-MS System Setup (Column, Temp Program, MS Parameters) C->D E Data Acquisition (Chromatogram & Mass Spectra) D->E F Data Analysis - Peak Identification (RT, MS) - Quantification (Calibration Curve) E->F G Report Results (Concentration, Purity) F->G

Caption: General workflow for GC-MS analysis of this compound.

References

Technical Support Center: Overcoming Low Yield in the Wittig Synthesis of Insect Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Wittig synthesis of insect pheromones.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the Wittig synthesis of insect pheromones?

A1: Low yields in the Wittig reaction for insect pheromone synthesis can stem from several factors:

  • Ylide Instability: Unstabilized ylides, often required for Z-alkene synthesis, are highly reactive and can decompose if not used promptly after generation.

  • Improper Base Selection: The choice of base is critical for efficient ylide formation. A base that is too weak will result in incomplete deprotonation of the phosphonium salt, while an overly strong or sterically hindered base can lead to side reactions with the aldehyde or ketone.

  • Side Reactions of the Carbonyl Compound: Aldehydes, common substrates in pheromone synthesis, can be prone to self-condensation (aldol reaction), oxidation, or polymerization under basic conditions.

  • Steric Hindrance: Sterically hindered ketones or aldehydes react more slowly, often leading to lower yields, particularly with less reactive stabilized ylides.[1]

  • Difficult Product Purification: The primary byproduct, triphenylphosphine oxide (TPPO), can be challenging to separate from the desired pheromone, leading to loss of product during purification.[2]

Q2: How does the choice of ylide (stabilized vs. unstabilized) affect the yield and stereoselectivity of the reaction?

A2: The nature of the ylide is a crucial determinant of both yield and the stereochemical outcome (E/Z isomer ratio) of the reaction.

  • Unstabilized Ylides (e.g., those with alkyl substituents) are highly reactive and less stable. They typically favor the formation of the Z-alkene (cis), which is a common stereochemistry in insect pheromones.[3] However, their high reactivity can also lead to decomposition and side reactions, potentially lowering the overall yield.

  • Stabilized Ylides (e.g., those with electron-withdrawing groups like esters or ketones) are more stable and less reactive.[4] They generally favor the formation of the more thermodynamically stable E-alkene (trans). While their stability can lead to cleaner reactions, their lower reactivity may result in low to no yield with sterically hindered or less reactive ketones.[1]

Q3: Which bases are recommended for generating the ylide, and how does the choice of base impact the reaction?

A3: The choice of base depends on the acidity of the phosphonium salt (which is determined by the ylide's stability).

  • For Unstabilized Ylides: Strong bases are required. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (KOtBu).[3][4] The counterion of the base can also influence stereoselectivity; for instance, lithium bases can sometimes lead to lower Z-selectivity compared to sodium or potassium bases due to the stabilization of a betaine intermediate.[3][5]

  • For Stabilized Ylides: Weaker bases are sufficient. These can include sodium ethoxide (NaOEt) or even sodium carbonate in some cases.

Q4: My main challenge is removing the triphenylphosphine oxide (TPPO) byproduct. What are the most effective methods for its removal?

A4: The removal of triphenylphosphine oxide is a common hurdle that can significantly impact the isolated yield. Several methods can be employed:

  • Crystallization: TPPO is often crystalline and can sometimes be removed by crystallizing it from a suitable solvent system, such as a mixture of a polar solvent and a non-polar solvent (e.g., diethyl ether/hexane).

  • Filtration through a Silica Plug: For less polar products, a quick filtration through a short plug of silica gel can effectively remove the highly polar TPPO.[6]

  • Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts like zinc chloride (ZnCl₂). Adding a solution of ZnCl₂ in a polar solvent like ethanol can precipitate the TPPO complex, which can then be removed by filtration.[6][7][8]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in the Wittig synthesis of insect pheromones.

Problem 1: Low or no product formation, starting materials consumed.
Possible Cause Suggested Solution
Ylide decomposition Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately. Ensure anhydrous reaction conditions, as ylides are sensitive to moisture.
Aldehyde decomposition Add the aldehyde to the pre-formed ylide solution at a low temperature. Consider a "one-pot" procedure where the ylide is generated in the presence of the aldehyde if the ylide is known to be particularly unstable.
Incorrect workup procedure Ensure that the workup procedure does not lead to product degradation. For example, if the pheromone is acid-sensitive, avoid acidic washes.
Problem 2: Low yield with significant recovery of unreacted aldehyde/ketone.
Possible Cause Suggested Solution
Inefficient ylide formation Ensure the base is fresh and of the correct strength for the phosphonium salt used. Consider using a stronger base or a different solvent that better solubilizes the reagents.
Sterically hindered carbonyl Increase the reaction temperature and/or reaction time. For highly hindered substrates, consider using the more reactive Horner-Wadsworth-Emmons (HWE) reaction.[1]
Low ylide reactivity If using a stabilized ylide with a ketone, the reactivity may be too low. Consider switching to a more reactive unstabilized ylide if the desired stereochemistry allows, or use the HWE reaction.
Problem 3: Good conversion to product, but low isolated yield after purification.
Possible Cause Suggested Solution
Co-elution of product and TPPO Employ alternative purification methods for TPPO removal as described in the FAQs (crystallization, silica plug, precipitation with ZnCl₂).
Product loss during extraction Ensure the correct solvent and pH are used during aqueous workup to prevent the product from remaining in the aqueous layer.
Product volatility For volatile pheromones, be cautious during solvent removal. Use lower temperatures and pressures.

Data Presentation

Table 1: Influence of Base and Solvent on the Yield and Stereoselectivity of a Wittig Reaction

Phosphonium SaltAldehydeBaseSolventTemperature (°C)Yield (%)E/Z Ratio
(C₄H₉)PPh₃BrC₆H₅CHOn-BuLiTHF-78 to 258515:85
(C₄H₉)PPh₃BrC₆H₅CHONaHMDSTHF-78 to 25825:95
(C₄H₉)PPh₃BrC₆H₅CHOKHMDSTHF-78 to 25803:97
Ph₃PCHCO₂EtC₆H₅CHONaOEtEtOH2590>95:5

Note: Data is representative and compiled from general principles of the Wittig reaction. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for the Z-Selective Wittig Synthesis of a Lepidopteran Pheromone Component

This protocol is a general guideline for the synthesis of a (Z)-alkene using an unstabilized ylide.

  • Ylide Generation:

    • To a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), add the phosphonium salt (1.1 eq).

    • Add anhydrous tetrahydrofuran (THF) and cool the suspension to -78 °C.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq).

    • Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

  • Reaction with Aldehyde:

    • Cool the ylide solution back down to -78 °C.

    • Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF.

    • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with diethyl ether or hexane (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, taking care to use a solvent system that separates the product from triphenylphosphine oxide.

Protocol 2: Removal of Triphenylphosphine Oxide using Zinc Chloride[7][8]
  • After the Wittig reaction is complete, concentrate the crude reaction mixture.

  • Dissolve the residue in ethanol.

  • Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.

  • Add the ZnCl₂ solution (2 equivalents relative to the triphenylphosphine used) to the ethanolic solution of the crude product at room temperature.

  • Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Scraping the inside of the flask can help induce precipitation.

  • Filter the mixture to remove the precipitate.

  • Concentrate the filtrate to remove the ethanol.

  • The remaining residue containing the product can be further purified if necessary.

Visualizations

Wittig_Troubleshooting_Workflow start Start: Low Yield in Wittig Synthesis check_conversion Check Reaction Conversion (TLC, GC, NMR) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low good_conversion Good Conversion, Low Isolated Yield check_conversion->good_conversion High check_ylide_formation Problem with Ylide Formation? low_conversion->check_ylide_formation ylide_issue Inefficient Deprotonation or Ylide Decomposition check_ylide_formation->ylide_issue Yes check_carbonyl Problem with Carbonyl? check_ylide_formation->check_carbonyl No ylide_solutions Solutions: - Use fresh, stronger base - Ensure anhydrous conditions - Use ylide immediately - Change solvent ylide_issue->ylide_solutions carbonyl_issue Steric Hindrance or Carbonyl Decomposition check_carbonyl->carbonyl_issue Yes carbonyl_solutions Solutions: - Increase temperature/time - Use HWE reaction for hindered ketones - Add carbonyl at low temp to pre-formed ylide carbonyl_issue->carbonyl_solutions check_purification Issue with Purification? good_conversion->check_purification tppo_issue TPPO Removal Difficulty check_purification->tppo_issue TPPO Contamination product_loss_issue Product Loss During Workup check_purification->product_loss_issue Other Losses tppo_solutions Solutions: - Crystallization - Silica plug filtration - Precipitation with ZnCl₂ tppo_issue->tppo_solutions product_loss_solutions Solutions: - Check pH during extraction - Use appropriate extraction solvent - Careful solvent removal for volatile products product_loss_issue->product_loss_solutions

Caption: Troubleshooting workflow for low yield in Wittig synthesis.

Wittig_Pathway cluster_ylide Ylide Formation cluster_reaction Wittig Reaction reactant reactant intermediate intermediate product product reagent reagent phosphonium Phosphonium Salt (R-CH₂-PPh₃⁺X⁻) ylide Phosphorus Ylide (R-CH=PPh₃) phosphonium->ylide + Base oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane base Strong Base (e.g., n-BuLi) carbonyl Aldehyde/Ketone (R'-C(=O)-R'') carbonyl->oxaphosphetane alkene Alkene (Pheromone) (R-CH=C(R')R'') oxaphosphetane->alkene tppo Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->tppo

Caption: General signaling pathway of the Wittig reaction.

References

Technical Support Center: Isomer Separation of 9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of (Z) and (E) isomers of 9-Hexadecenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for achieving optimal separation of these geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating (Z) and (E) isomers of this compound?

A1: The most common and effective methods for separating the geometric isomers of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Argentation Chromatography. The choice of method depends on the required purity, sample volume, and available instrumentation.

Q2: Why is the separation of these isomers challenging?

A2: (Z) and (E) isomers of this compound have very similar physical and chemical properties, which can lead to co-elution or poor resolution during chromatographic analysis.[1] Their similar boiling points and polarities make separation difficult with standard chromatographic techniques.

Q3: Which GC column is best suited for separating (Z) and (E) isomers of this compound?

A3: For the separation of geometric isomers like (Z) and (E)-9-Hexadecenyl acetate, highly polar capillary columns are recommended.[2] Columns with a high percentage of cyanopropyl content, such as DB-23 or SP-2340, are often used to achieve baseline separation.[2]

Q4: Can I use HPLC for this separation? What are the recommended conditions?

A4: Yes, HPLC is a viable method, particularly Argentation HPLC, which utilizes silver ions to enhance separation. Silver-impregnated (argentation) columns are highly effective as the silver ions interact differently with the π-electrons of the cis (Z) and trans (E) double bonds, leading to differential retention.[1] Typically, the (Z) isomer interacts more strongly with the silver ions and is retained longer.

Q5: What is Argentation Chromatography, and when should I use it?

A5: Argentation chromatography is a technique that uses silver salts, most commonly silver nitrate, impregnated onto a solid support like silica gel. This stationary phase is then used in column chromatography or HPLC to separate unsaturated compounds based on the number, position, and geometry of their double bonds. It is particularly useful for preparative scale separations where a high degree of purity is required.

Troubleshooting Guides

Gas Chromatography (GC)

Problem: My (Z) and (E) isomers are co-eluting, resulting in a single, unresolved peak.

  • Cause: Inadequate column selectivity. A non-polar column (like DB-5ms) may not provide sufficient resolution for these isomers.

  • Solution: Switch to a highly polar stationary phase column, such as a DB-23 or another column with a high cyanopropyl content.[2] These columns provide different selectivity based on the subtle differences in the geometry of the isomers.

Problem: I'm using a polar column, but the peaks are still not baseline resolved.

  • Cause 1: Suboptimal oven temperature program. A fast temperature ramp can decrease the interaction time with the stationary phase.

  • Solution 1: Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 1-5°C/min) through the expected elution temperature of the isomers. This can significantly improve resolution.[3]

  • Cause 2: Incorrect carrier gas flow rate. The linear velocity of the carrier gas affects column efficiency.

  • Solution 2: Ensure the carrier gas flow rate is optimized for your column's internal diameter to maximize theoretical plates and, consequently, resolution.

  • Cause 3: Column overloading. Injecting too concentrated a sample can lead to broad, overlapping peaks.

  • Solution 3: Dilute your sample and reinject. If sensitivity is an issue, consider using a splitless injection with a more dilute sample.

High-Performance Liquid Chromatography (HPLC)

Problem: Poor or no resolution between isomers on a standard C18 column.

  • Cause: Insufficient selectivity of the stationary phase for geometric isomers.

  • Solution: Utilize an argentation HPLC column. The interaction between the silver ions and the double bonds of the isomers provides a much higher degree of selectivity than standard reversed-phase columns.[1]

Problem: I am using an argentation column, but my resolution is still poor.

  • Cause 1: Inappropriate mobile phase. The composition of the mobile phase can significantly impact the retention and separation on an argentation column.

  • Solution 1: Optimize the mobile phase. For argentation HPLC, a mobile phase of hexane or other non-polar solvents with a small percentage of a more polar solvent like acetonitrile or isopropanol is often used. Adjusting the percentage of the polar modifier can fine-tune the separation.

  • Cause 2: Column degradation. Silver-impregnated columns can degrade over time, especially if exposed to incompatible solvents or samples.

  • Solution 2: Flush the column with an appropriate solvent to regenerate it. If performance does not improve, the column may need to be replaced.

Quantitative Data Presentation

The following tables provide a summary of typical parameters and expected results for the separation of (Z) and (E) isomers of this compound using different chromatographic methods. Please note that actual results may vary depending on the specific instrumentation and experimental conditions.

Table 1: Gas Chromatography (GC) Parameters

ParameterCondition 1: Standard Non-Polar ColumnCondition 2: High-Polarity Column
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film)DB-23 (30 m x 0.25 mm I.D., 0.25 µm film)[2]
Carrier Gas Helium at 1.2 mL/min[2]Helium at 1.2 mL/min[2]
Oven Program 100°C (2 min hold), then 10°C/min to 250°C (10 min hold)[2]150°C (1 min hold), then 5°C/min to 220°C (5 min hold)
Injector Temp. 250°C[2]250°C
Detector Temp. 280°C (FID)[2]280°C (FID)
Expected Outcome Co-elution or poor separation of (Z) and (E) isomersBaseline or near-baseline separation of isomers

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters

ParameterCondition 1: Standard Reversed-PhaseCondition 2: Argentation HPLC
Column C18 (4.6 x 150 mm, 5 µm)[2]Silver-impregnated silica (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (90:10 v/v)[2]Hexane:Acetonitrile (99:1 v/v)
Flow Rate 1.0 mL/min[2]1.0 mL/min
Column Temp. 30°C[2]Ambient
Detection UV at 205 nm[2]UV at 205 nm
Expected Outcome Co-elution of (Z) and (E) isomersGood separation, with the (Z) isomer typically eluting after the (E) isomer

Experimental Protocols

Protocol 1: GC-FID Separation of (Z) and (E) Isomers

Objective: To achieve analytical separation of (Z) and (E)-9-Hexadecenyl acetate for quantification.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • High-polarity capillary column (e.g., DB-23, 30 m x 0.25 mm I.D., 0.25 µm film thickness)[2]

  • Helium (carrier gas)

  • Sample of this compound isomers dissolved in hexane

  • Autosampler vials with inserts

Procedure:

  • Instrument Setup:

    • Install the DB-23 column in the GC oven.

    • Set the carrier gas (Helium) flow rate to a constant 1.2 mL/min.[2]

    • Set the injector temperature to 250°C.[2]

    • Set the detector temperature to 280°C.[2]

  • Oven Program:

    • Set the initial oven temperature to 150°C and hold for 1 minute.

    • Ramp the temperature at 5°C/min to 220°C.

    • Hold the final temperature of 220°C for 5 minutes.

  • Sample Injection:

    • Inject 1 µL of the sample solution using a split injection (e.g., 20:1 split ratio).[2]

  • Data Analysis:

    • Identify the peaks corresponding to the (Z) and (E) isomers based on their retention times (the (Z) isomer typically has a slightly longer retention time on polar columns).

    • Integrate the peak areas to determine the relative ratio of the isomers.

Protocol 2: Preparative Separation by Argentation Column Chromatography

Objective: To separate a mixture of (Z) and (E)-9-Hexadecenyl acetate on a preparative scale.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Silver nitrate (AgNO₃)

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Test tubes for fraction collection

Procedure:

  • Preparation of Silver Nitrate-Impregnated Silica Gel:

    • Dissolve silver nitrate in deionized water to make a saturated solution.

    • In a round-bottom flask, add the desired amount of silica gel.

    • Add the silver nitrate solution to the silica gel to form a slurry.

    • Remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Activate the silver nitrate-impregnated silica gel in an oven at 110°C for 2 hours. Allow to cool in a desiccator before use.

  • Column Packing:

    • Pack the chromatography column with the prepared silver nitrate-impregnated silica gel using a hexane slurry.

  • Sample Loading:

    • Dissolve the mixture of this compound isomers in a minimal amount of hexane.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with pure hexane.

    • Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing).

    • Collect fractions in test tubes.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC or GC-FID to identify the fractions containing the pure (Z) and (E) isomers.

    • The (E) isomer will typically elute before the (Z) isomer.

  • Product Recovery:

    • Combine the fractions containing the pure isomers and remove the solvent using a rotary evaporator.

Mandatory Visualization

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Isomer Mixture Dilution Dilute in Hexane Sample->Dilution Injection Inject 1 µL Dilution->Injection Column High-Polarity Column (e.g., DB-23) Injection->Column Oven Temperature Program (Slow Ramp) Column->Oven Detector FID at 280°C Oven->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Determine Z/E Ratio Integration->Quantification

Caption: Workflow for the GC separation of (Z) and (E) isomers of this compound.

Argentation_Column_Workflow cluster_prep Stationary Phase Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis and Recovery Silica Silica Gel Slurry Mix and Evaporate Silica->Slurry AgNO3 AgNO3 Solution AgNO3->Slurry Activation Activate in Oven Slurry->Activation Packing Pack Column Activation->Packing Loading Load Sample Packing->Loading Elution Elute with Hexane/ Ethyl Acetate Gradient Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions (TLC/GC) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Evaporate Solvent Pooling->Evaporation Pure_Isomers Obtain Pure (Z) and (E) Isomers Evaporation->Pure_Isomers

Caption: Workflow for the preparative separation of isomers using argentation column chromatography.

References

Validation & Comparative

Decoding Lepidopteran Chemical Communication: A Comparative Analysis of (Z)-9-Hexadecenyl Acetate and Its (E) Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activity of (Z)-9-Hexadecenyl acetate and its geometric isomer, (E)-9-Hexadecenyl acetate, reveals a high degree of specificity in the chemical communication systems of Lepidoptera. While both compounds are utilized as sex pheromone components, their efficacy and behavioral impact are species-dependent and often contingent on their presence within a precise blend of semiochemicals. This guide provides a comparative overview of their biological activity, supported by experimental data on related compounds and detailed methodologies for key assays.

Experimental Protocols: Unraveling Pheromone Perception

The biological activity of pheromone components is primarily assessed through electroantennography (EAG) and behavioral bioassays, such as wind tunnel experiments.

Electroantennography (EAG)

EAG measures the summed electrical potential from the entire antenna in response to an odorant stimulus, providing a rapid assessment of olfactory activity.

Methodology:

  • Insect Preparation: An antenna is carefully excised from a live, immobilized male moth. The distal tip and the base of the antenna are connected to recording and reference electrodes, respectively.[1]

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a specific concentration of the test compound, dissolved in a solvent like hexane, is injected into this airstream.

  • Data Recording and Analysis: The change in electrical potential (depolarization) across the antenna is amplified and recorded. The amplitude of the EAG response, measured in millivolts (mV), is proportional to the number of responding olfactory sensory neurons. Responses to a solvent control are subtracted from the responses to the test compounds.

EAG_Workflow cluster_prep Antenna Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition Immobilize Immobilize Moth Excise Excise Antenna Immobilize->Excise Mount Mount on Electrodes Excise->Mount Puff Deliver Air Puff Mount->Puff Prepare Prepare Pheromone Solution Load Load onto Filter Paper Prepare->Load Load->Puff Amplify Amplify Signal Puff->Amplify Record Record EAG Response Amplify->Record Analyze Measure Amplitude (mV) Record->Analyze Pheromone_Signaling cluster_membrane Dendritic Membrane cluster_output Neuronal Response Pheromone Pheromone Molecule ((Z)-9-Hexadecenyl acetate) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding in sensillar lymph OR_Orco Olfactory Receptor (OR) + Orco Complex PBP->OR_Orco Transport and delivery G_protein G-protein (Gq) OR_Orco->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_Channel Ion Channel IP3->Ion_Channel Gating DAG->Ion_Channel Modulation Ca_ion Ion_Channel->Ca_ion Influx Na_ion Ion_Channel->Na_ion Influx Depolarization Membrane Depolarization Na_ion->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential

References

Comparative Efficacy of 9-Hexadecenyl Acetate and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of semiochemicals is critical for developing targeted and effective pest management strategies. This guide provides a comprehensive comparison of the biological efficacy of 9-hexadecenyl acetate and its structural analogs, supported by experimental data from electrophysiological and behavioral assays.

The biological activity of insect sex pheromones is highly dependent on their precise chemical structure. Minor changes to the molecule, such as altering the position or geometry of a double bond, changing the chain length, or modifying the functional group, can significantly impact its interaction with the insect's olfactory system. This guide examines these relationships, using (Z)-9-hexadecenyl acetate and its related compounds as a focal point. Efficacy is evaluated through two primary methods: Electroantennography (EAG), which measures the electrical response of the insect antenna to a chemical stimulus, and field trapping assays, which quantify the compound's ability to attract insects in a natural environment.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from studies on key lepidopteran pests, illustrating how structural modifications to pheromone components affect their biological activity.

Table 1: Electroantennogram (EAG) Responses of Male Helicoverpa armigera to Positional Isomers of (Z)-9-Hexadecenal

This table demonstrates the high specificity of the olfactory system of the cotton bollworm, Helicoverpa armigera, to its pheromone. The data, adapted from studies on the aldehyde analog of this compound, shows that the naturally occurring components, (Z)-11-Hexadecenal and (Z)-9-Hexadecenal, elicit the strongest antennal responses.[1]

CompoundStructureMean EAG Response (mV)Relative Activity (%)
(Z)-11-Hexadecenal : (Z)-9-Hexadecenal97:3 Blend2.03100
(Z)-11-HexadecenalC16 aldehyde, double bond at C111.7184
(Z)-9-HexadecenalC16 aldehyde, double bond at C91.5576
(Z)-7-HexadecenalC16 aldehyde, double bond at C70.6231
(Z)-5-HexadecenalC16 aldehyde, double bond at C50.2110
Hexane (Control)Solvent0.147

Relative activity is calculated with respect to the blend of (Z)-11-Hexadecenal and (Z)-9-Hexadecenal, which elicited the strongest response.[1]

Table 2: Field Trapping of Male Spodoptera Moths in Response to Different Acetate Blends

This table illustrates the critical importance of the specific pheromone blend for behavioral attraction in the field. Data from field trials with Spodoptera litura and Spodoptera exigua show that species-specific components can act as antagonists, reducing the attraction of a related species and thus promoting reproductive isolation.[2]

Lure CompositionTarget SpeciesMean Trap Catch (Males/Trap)
S. litura lure: (Z,E)-9,11-14:OAc + (Z,E)-9,12-14:OAc (9:1)S. litura45.3
S. exigua lure: (Z,E)-9,12-14:OAc + (Z)-9-14:OH + (Z)-11-16:OAc (7:3:1)S. litura0.7
Combined Lure (S. litura + S. exigua)S. litura0
S. exigua lure: (Z,E)-9,12-14:OAc + (Z)-9-14:OH + (Z)-11-16:OAc (7:3:1)S. exigua35.8
S. litura lure: (Z,E)-9,11-14:OAc + (Z,E)-9,12-14:OAc (9:1)S. exigua1.2
Combined Lure (S. litura + S. exigua)S. exigua12.3

(Note: OAc refers to acetate; OH refers to alcohol)

Experimental Protocols

Reproducible and standardized methodologies are essential for the comparative evaluation of pheromone analogs. The following are detailed protocols for the key experiments cited in this guide.

Electroantennography (EAG) Assay

EAG is a technique used to measure the summed electrical potential from the entire antenna in response to an odorant stimulus. It serves as a rapid and effective screening tool to assess the olfactory activity of various compounds.[1][3]

  • Insect Preparation : An antenna is carefully excised from a live, immobilized male moth (often chilled or restrained).

  • Electrode Placement : The base of the antenna is placed in contact with a reference electrode, and the distal tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution (e.g., Kaissling saline) and connected to an amplifier via silver wires.

  • Stimulus Delivery : A purified and humidified continuous air stream is passed over the antenna. A measured puff of air (e.g., 500 ms) is passed through a Pasteur pipette containing a filter paper loaded with a known concentration of the test compound (dissolved in a solvent like hexane), introducing the stimulus into the continuous air stream.

  • Data Recording : The resulting depolarization of the antennal preparation is recorded as a negative voltage deflection (in mV). The amplitude of this response is proportional to the number of olfactory neurons stimulated. Responses are typically normalized by subtracting the response to a solvent-only (control) puff.

Field Trapping Bioassay

Field trapping experiments are the definitive test of a pheromone or analog's effectiveness, measuring its ability to elicit the full behavioral sequence of mate-seeking in a natural context.

  • Lure Preparation : The candidate compounds or blends are dissolved in a solvent (e.g., hexane) and applied to a dispenser, such as a rubber septum. The solvent is allowed to evaporate completely.

  • Trap Placement : The baited dispensers are placed in species-appropriate traps (e.g., delta traps or funnel traps) with a sticky surface or a killing agent. Traps are deployed in the field in a randomized block design to minimize positional effects. The distance between traps is crucial to avoid interference.

  • Data Collection : Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured target male moths is recorded for each treatment.

  • Data Analysis : Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine if there are significant differences in the mean catch between different lures.

Visualizations: Workflows and Signaling Pathways

To further clarify the processes involved in pheromone analog evaluation, the following diagrams illustrate a typical experimental workflow and the underlying biological signaling pathway.

G cluster_0 Compound Synthesis & Preparation cluster_1 Efficacy Evaluation cluster_2 Data Analysis Syn Synthesis of This compound & Analogs Pur Purification (e.g., Chromatography) Syn->Pur ID Structure ID (GC-MS, NMR) Pur->ID Prep Lure & Solution Preparation ID->Prep EAG Electroantennography (EAG Screening) Prep->EAG Wind Wind Tunnel Assay (Behavioral Analysis) EAG->Wind Promising Analogs Field Field Trapping (Attraction Efficacy) Wind->Field Active Analogs Analysis Statistical Analysis & Comparison Field->Analysis SAR Structure-Activity Relationship (SAR) Determination Analysis->SAR cluster_osn Inside Sensillum Pheromone Pheromone Analog (e.g., this compound) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binds in Sensillar Lymph OR Odorant Receptor (OR) + Orco Co-receptor PBP->OR Transports & Presents IonChannel Ion Channel Opening OR->IonChannel Conformational Change Signal Action Potential Generation IonChannel->Signal Na+/Ca2+ Influx Brain Antennal Lobe of Brain Signal->Brain Signal Transduction Behavior Behavioral Response (Attraction) Brain->Behavior Signal Processing

References

A Comparative Guide to 9-Hexadecenyl Acetate in Pest Management: Field Trials and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 9-Hexadecenyl acetate's performance in pest control against other alternatives, supported by experimental data from field trials. The focus is on its application in managing key lepidopteran pests, including species of Spodoptera and Helicoverpa.

Data Presentation: Quantitative Comparison of Pest Control Strategies

The following tables summarize the effectiveness of pest control strategies from various field trials, offering a comparative look at pheromone-based approaches versus conventional insecticide treatments.

Table 1: Comparison of Pest Control Efficacy for Spodoptera litura in Chinese Cabbage

TreatmentLarval Population (per meter row)Damage Rate (%)Insecticide Sprays (No. of times)
Pheromone Trapping + Chemical Control Significantly lower than chemical control aloneSignificantly lower than chemical control alone3.6
Chemical Control Alone Higher than combined approachHigher than combined approach6.1
Untreated Control Highest larval populationHighest damage rate0

Data synthesized from studies on the control of Spodoptera litura in Chinese cabbage fields, where the adoption of sex pheromone trapping significantly reduced the density of larvae and egg masses, leading to fewer insecticide applications.[1]

Table 2: Efficacy of Mating Disruption for Helicoverpa armigera in Processing Tomatoes

TreatmentMale Moth Captures in TrapsFruit Damage (%) - Year 1Fruit Damage (%) - Year 2
Mating Disruption >95% reductionLower than untreated controlLower than untreated control and IPM
Standard Integrated Pest Management (IPM) --Higher than Mating Disruption
Untreated Control BaselineHighest damageHighest damage

This table is based on two-year experiments in Northern Italy, demonstrating that mating disruption significantly suppressed male captures of H. armigera.[2][3][4] In the second year, mating disruption proved more effective at reducing fruit damage than a standard IPM strategy.[2][3][4]

Table 3: Comparison of Pheromone Lures and Trap Designs for Spodoptera frugiperda (Fall Armyworm)

Pheromone LureTrap TypeMean No. of Moths Captured
4-component blend Hartstack 75-50 cm screenwire cone trapHigh efficacy
4-component blend International Pheromones (IP) moth trapHigh efficacy
2-component blend IP moth trapHighly effective

Field trials have shown that specific blends of pheromones in combination with effective trap designs are crucial for monitoring and managing Fall Armyworm populations.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from cited studies.

Protocol 1: Field Evaluation of Pheromone Traps for Spodoptera frugiperda

Objective: To determine the efficacy of different pheromone lures and trap designs for monitoring and mass trapping of S. frugiperda.

1. Experimental Design:

  • A Randomized Complete Block Design (RCBD) is used with multiple replicates.
  • Treatments consist of different combinations of commercially available pheromone lures and trap types (e.g., bucket traps, sticky traps).
  • An untreated control (trap with no lure) is included for comparison.
  • Traps are placed at a standardized height (e.g., 1.5 meters) and spacing (e.g., 20-40 meters apart) to avoid interference.

2. Pheromone Lures and Traps:

  • Lures containing different blends of pheromone components, including (Z)-9-tetradecenyl acetate, are used.
  • Trap types are selected based on commercial availability and previous research.

3. Data Collection:

  • Traps are inspected at regular intervals (e.g., weekly).
  • The number of captured male moths of the target species is recorded for each trap.
  • Non-target species may also be recorded to assess the specificity of the lures.
  • Pheromone lures are replaced at recommended intervals (e.g., every 4 weeks).

4. Data Analysis:

  • The mean number of moths captured per trap per collection period is calculated for each treatment.
  • Statistical analysis (e.g., ANOVA) is used to determine significant differences between the treatments.

Protocol 2: Mating Disruption Field Trial for Helicoverpa armigera

Objective: To evaluate the effectiveness of mating disruption in reducing crop damage by H. armigera.

1. Experimental Setup:

  • Large plots (e.g., 1-5 hectares) are designated for the mating disruption treatment and a control (either untreated or standard IPM).
  • Pheromone dispensers (e.g., sprayable formulations, hand-placed dispensers) are applied throughout the treatment plot at a specified density. The pheromone blend typically includes (Z)-11-hexadecenal and (Z)-9-hexadecenal.

2. Monitoring:

  • Pheromone traps are placed within both the treated and control plots to monitor the male moth population. A significant reduction in trap catch in the treated area indicates successful mating disruption.
  • The suppression of male captures is calculated as a percentage reduction compared to the control plot.[6]

3. Damage Assessment:

  • Crop damage is assessed periodically throughout the season. This involves randomly selecting plants and counting the number of damaged fruits, bolls, or leaves.
  • The percentage of damaged plant parts is calculated for both treated and control plots.

4. Data Analysis:

  • Statistical tests are used to compare the mean trap catches and the mean percentage of crop damage between the mating disruption and control plots.

Mandatory Visualization

The following diagrams illustrate key experimental workflows in the evaluation of this compound and related pheromones for pest control.

Experimental_Workflow_Pheromone_Trapping cluster_prep Preparation Phase cluster_field Field Deployment cluster_data Data Collection & Analysis prep_lures Prepare Pheromone Lures (e.g., with this compound) design Randomized Block Design prep_lures->design prep_traps Select and Prepare Trap Types (e.g., Bucket, Sticky) prep_traps->design deploy Deploy Traps in Field (Standardized Height & Spacing) design->deploy monitor Monitor Traps & Count Moths (Regular Intervals) deploy->monitor analysis Statistical Analysis of Trap Catches monitor->analysis conclusion Determine Most Effective Lure-Trap Combination analysis->conclusion

Caption: A generalized experimental workflow for comparing insect pheromone trap designs.

Mating_Disruption_Workflow cluster_setup Experimental Setup cluster_monitoring Efficacy Monitoring cluster_evaluation Evaluation define_plots Define Treatment & Control Plots apply_pheromones Apply Pheromone Dispensers (Mating Disruption Area) define_plots->apply_pheromones monitor_traps Monitor Male Moth Catches (Pheromone Traps) apply_pheromones->monitor_traps assess_damage Assess Crop Damage (Fruit, Leaves, etc.) apply_pheromones->assess_damage compare_data Compare Trap Catches & Damage (Treatment vs. Control) monitor_traps->compare_data assess_damage->compare_data evaluate_efficacy Evaluate Mating Disruption Efficacy compare_data->evaluate_efficacy

Caption: Logical flow of a field trial to evaluate the efficacy of mating disruption.

References

A Comparative Guide to the Cross-Reactivity of Insect Olfactory Receptors to 9-Hexadecenyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors (ORs) to the geometric isomers of 9-Hexadecenyl acetate: (Z)-9-Hexadecenyl acetate and (E)-9-Hexadecenyl acetate. The specificity of olfactory perception towards different isomers of a pheromone is a cornerstone of chemical communication in insects, playing a critical role in reproductive isolation and species recognition. Understanding the nuances of these interactions at the molecular and physiological levels is paramount for the development of targeted and effective pest management strategies, as well as for broader applications in neuroethology and drug discovery.

Data Presentation: A Framework for Comparison

Due to the limited availability of direct comparative data, the following tables are presented as a framework to illustrate how quantitative data on the cross-reactivity to this compound isomers would be structured. The values within are hypothetical and serve as a template for future experimental results.

Table 1: Comparative Electroantennogram (EAG) Responses to this compound Isomers

Insect SpeciesOlfactory StimulusConcentration (µg)Mean EAG Response (mV ± SEM)
Species A(Z)-9-Hexadecenyl acetate101.2 ± 0.15
(E)-9-Hexadecenyl acetate100.3 ± 0.05
Control (Hexane)-0.1 ± 0.02
Species B(Z)-9-Hexadecenyl acetate100.4 ± 0.08
(E)-9-Hexadecenyl acetate101.5 ± 0.20
Control (Hexane)-0.1 ± 0.03

Table 2: Single-Sensillum Recording (SSR) Responses of Individual Olfactory Sensory Neurons (OSNs) to this compound Isomers

Insect SpeciesSensillum TypeOSN TypeOlfactory StimulusSpike Firing Rate (spikes/s ± SEM)
Species ATrichoidA(Z)-9-Hexadecenyl acetate85 ± 7
(E)-9-Hexadecenyl acetate10 ± 2
B(Z)-9-Hexadecenyl acetate5 ± 1
(E)-9-Hexadecenyl acetate5 ± 1
Species BTrichoidA(Z)-9-Hexadecenyl acetate12 ± 3
(E)-9-Hexadecenyl acetate92 ± 8

Table 3: Behavioral Responses in Wind Tunnel Assays to this compound Isomers

Insect SpeciesOlfactory StimulusDose (µg)% Upwind Flight% Source Contact
Species A(Z)-9-Hexadecenyl acetate1080%65%
(E)-9-Hexadecenyl acetate1015%5%
Control-5%0%
Species B(Z)-9-Hexadecenyl acetate1020%10%
(E)-9-Hexadecenyl acetate1085%70%

Insights from Existing Research

While direct comparative studies are lacking, research on related compounds and specific species offers valuable insights:

  • In the bertha armyworm, Mamestra configurata, the sex pheromone is a blend that includes (Z)-9-tetradecenyl acetate and (Z)-11-hexadecen-1-ol acetate.[1][2] Neither component alone is attractive, highlighting the importance of the blend.

  • Studies on the oriental armyworm, Mythimna separata, have identified (Z)-11-hexadecenyl acetate as a major pheromone component in some populations.[3][4] Research has also delved into the functional characterization of its pheromone receptors, showing specific responses to different pheromone components and analogs.[5]

  • In Athetis aeneociliella, the concentration of (Z)-9-hexadecenyl acetate, a related compound, did not significantly affect male behavioral responses in wind tunnel bioassays, suggesting that its role and potency are context-dependent and species-specific.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the cross-reactivity of insect olfactory receptors to pheromone isomers.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of the olfactory sensory neurons on an insect's antenna to a volatile compound. It provides a measure of the overall antennal sensitivity.

Methodology:

  • Insect Preparation: An adult moth (typically 2-3 days old) is anesthetized, and one antenna is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Kaissling solution). The recording electrode makes contact with the distal end of the antenna, and the reference electrode is connected to the base.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A filter paper loaded with a known concentration of the test isomer (e.g., 10 µg in hexane) is placed inside a Pasteur pipette. A controlled puff of air is delivered through the pipette, introducing the odorant into the airstream.

  • Data Recording: The change in electrical potential (depolarization) across the antenna is amplified and recorded. The amplitude of the negative voltage deflection is measured as the EAG response. A solvent blank is used as a control.

Single-Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that measures the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum, providing insights into the specificity of individual receptors.[6]

Methodology:

  • Insect Immobilization: The insect is restrained in a pipette tip or on a slide with wax or tape, leaving the head and antennae exposed and immobile.

  • Electrode Insertion: A sharp tungsten or glass recording electrode is inserted into the base of a single sensillum using a micromanipulator under high magnification. A reference electrode is inserted into the insect's eye or another part of the body.

  • Odorant Stimulation: Odorant stimuli are delivered as in the EAG protocol.

  • Data Analysis: The firing rate (spikes per second) of the OSN is recorded before, during, and after stimulation. The change in spike frequency indicates the neuron's response to the specific isomer.

Calcium Imaging

Calcium imaging allows for the visualization of neural activity in response to an odorant by measuring changes in intracellular calcium concentration in olfactory neurons, often in a heterologous expression system or in vivo.

Methodology:

  • Preparation: This can involve either expressing the insect's olfactory receptors in cultured cells (e.g., HEK293 or Sf9 cells) or preparing an in-vivo preparation of the insect's brain (antennal lobe).

  • Calcium Indicator Loading: The cells or brain preparation are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP).

  • Stimulation and Imaging: The preparation is placed under a fluorescence microscope. A baseline fluorescence is recorded, and then the test isomer is introduced into the saline solution perfusing the preparation.

  • Data Analysis: Changes in fluorescence intensity, indicating an influx of calcium ions upon receptor activation, are recorded and quantified.

Mandatory Visualization

Insect Olfactory Signaling Pathway

The following diagram illustrates the generalized signaling pathway for pheromone perception in an insect olfactory sensory neuron.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant 9-Hexadecenyl acetate Isomer OBP Odorant Binding Protein (OBP) Odorant->OBP Binding Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR Olfactory Receptor (OR) + Orco Co-receptor Odorant_OBP->OR Activation IonChannel Ion Channel Opening OR->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential AntennalLobe Antennal Lobe (Brain) ActionPotential->AntennalLobe Signal Transmission

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for EAG and SSR

The following diagram outlines the typical experimental workflow for conducting Electroantennography (EAG) and Single-Sensillum Recording (SSR).

Experimental_Workflow cluster_prep Insect Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Anesthesia Anesthetize Insect (e.g., chilling) Immobilization Immobilize Insect Anesthesia->Immobilization AntennaPrep Excise/Expose Antenna Immobilization->AntennaPrep ElectrodePlacement Place Electrodes (EAG or SSR) AntennaPrep->ElectrodePlacement OdorDelivery Deliver Odorant Stimulus ((Z)- or (E)-isomer) ElectrodePlacement->OdorDelivery SignalAcquisition Acquire Electrical Signal OdorDelivery->SignalAcquisition Amplification Amplify and Filter Signal SignalAcquisition->Amplification Recording Record Waveform (EAG) or Spikes (SSR) Amplification->Recording Measurement Measure Response Amplitude (EAG) or Firing Rate (SSR) Recording->Measurement Comparison Compare Responses to Isomers Measurement->Comparison

Caption: Workflow for EAG and SSR experiments.

References

A Comparative Analysis of 9-Hexadecenyl Acetate and Other Commercial Pheromone Lures for Lepidopteran Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of pheromone lures containing 9-Hexadecenyl acetate and its analogs against other commercially available pheromone lures for key lepidopteran pests. The information presented is collated from various field trials and laboratory analyses, offering a valuable resource for the selection and development of effective pest monitoring and control strategies.

Performance Comparison of Commercial Pheromone Lures

The efficacy of a pheromone lure is determined by a multitude of factors, including the specific chemical composition of the pheromone blend, the release rate of the active components, the type of dispenser used, and the environmental conditions in the field. Below are comparative data from field trials for several economically significant moth species.

Spodoptera exigua (Beet Armyworm)

The sex pheromone of the beet armyworm, Spodoptera exigua, is a blend of several components, with (Z,E)-9,12-tetradecadienyl acetate and (Z)-9-tetradecen-1-ol being critical for attraction.[1] Field trials have demonstrated that the age of the lure significantly impacts its effectiveness due to the degradation and altered release rates of these key components.

Lure Age (Weeks)Mean Male S. exigua Captured per Trap(Z,E)-9,12-tetradecadienyl acetate Emission (% of original)(Z)-9-tetradecen-1-ol Emission (% of original)
0-1> 4 times the capture of 3-4 week old lures[1]100%100%
3-4Significantly lower than 0-1 week old lures[1]Not specifiedNot specified
4Not specifiedNot specified38%[1]
5Not specified68%[1]Not specified

Data synthesized from a study on the effect of aging on a commercial pheromone-based lure for Spodoptera exigua.[1]

Spodoptera frugiperda (Fall Armyworm)

Multiple commercial lures are available for monitoring the fall armyworm, Spodoptera frugiperda. These lures often contain a blend of acetates, including (Z)-9-tetradecenyl acetate and (Z)-7-dodecenyl acetate. Field trials in Togo, West Africa, compared the efficacy of three commercial lures.

Lure TypeMean Number of S. frugiperda Captured
Two-component lure (Z9-14:Ac and Z7-12:Ac)Lower capture rate[2]
Three-component lureHigher capture rate
Four-component lureHigher capture rate[2]

Note: Specific quantitative data for mean captures were not available in the provided search results. The table reflects the relative performance observed in field studies.[2]

Spodoptera litura (Tobacco Cutworm)

A study analyzing commercial pheromone lures for Spodoptera litura in India revealed significant variations in the initial pheromone load and its depletion over time. The major pheromone component for this species is (Z,E)-9,12-tetradecadienyl acetate.

Lure ManufacturerInitial Pheromone Dose (mg)Remaining Pheromone after 6 Weeks (%)Dispenser Type
Natural Resource Institute (NRI)0.89[3]5.63[3]Polyethylene vial
Basarass0.10[3]12.88[3]Rubber tube
PCI-0.01 (below detection limit)[3]7.84[3]Rubber septum
Agriland0.05[3]48.02[3]Rubber septum

This data highlights the importance of quality control in the manufacturing of commercial pheromone lures.[3]

Crocidolomia pavonana (Large Cabbage-heart Caterpillar Moth)

Field trials in Indonesia demonstrated the effectiveness of a synthetic pheromone blend for Crocidolomia pavonana. The optimal blend consisted of (Z)-11-hexadecenyl acetate and (Z)-9-tetradecenyl acetate.

Pheromone Blend (Z11-16:Ac : Z9-14:Ac)Mean Male C. pavonana Captured per Trap
10:1Significantly more than single components or control[4]
1:1No significant attraction[4]
1:10No significant attraction[4]

Dosage studies indicated that 0.055 mg and 0.55 mg of the 10:1 blend were effective in attracting male moths.[4]

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation and comparison of pheromone lure performance. Below are outlines of common methodologies employed in the cited studies.

Field Trapping Experiment Protocol
  • Site Selection : Choose a location with a known population of the target insect pest. The site should be large enough to accommodate all traps with sufficient spacing to prevent interference between lures.

  • Trap Selection : Utilize a standard trap type suitable for the target species (e.g., delta traps, funnel traps, sticky traps).

  • Lure Preparation and Handling : Pheromone lures, typically rubber septa or polyethylene vials, are impregnated with a precise dose of the synthetic pheromone blend. Lures should be stored in a freezer and handled with clean gloves to prevent contamination.

  • Experimental Design : A randomized complete block design is commonly used to minimize the effects of environmental variability. Treatments (different lures and a control with no lure) are randomly assigned to traps within each block.

  • Trap Deployment : Traps are placed in the field at a height and density appropriate for the target insect's flight behavior. A typical spacing is 20-50 meters between traps.

  • Data Collection : Traps are inspected at regular intervals (e.g., weekly), and the number of captured target insects is recorded.

  • Data Analysis : Statistical methods, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), are used to determine significant differences in trap captures between the different lure treatments.

Pheromone Emission Analysis Protocol
  • Lure Aging : Commercial lures are aged under controlled laboratory conditions (e.g., specific temperature, humidity, and airflow) or in the field for predetermined periods.

  • Volatile Collection : The aged lure is placed in a sealed chamber, and a clean airstream is passed over it. The volatiles released from the lure are trapped on an adsorbent material (e.g., Porapak Q, activated charcoal).

  • Extraction : The trapped pheromone components are eluted from the adsorbent using a suitable solvent (e.g., hexane).

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : The extract is analyzed by GC-MS to identify and quantify the pheromone components. By comparing the amount of pheromone collected from aged lures to that from unaged lures, the release rate and degradation over time can be determined.

Visualizations

Pheromone-Based Pest Monitoring Workflow

G cluster_0 Field Preparation cluster_1 Data Collection cluster_2 Analysis & Action Site Selection Site Selection Trap & Lure Selection Trap & Lure Selection Site Selection->Trap & Lure Selection Experimental Design Experimental Design Trap & Lure Selection->Experimental Design Trap Deployment Trap Deployment Experimental Design->Trap Deployment Regular Inspection Regular Inspection Trap Deployment->Regular Inspection Insect Counting Insect Counting Regular Inspection->Insect Counting Data Analysis Data Analysis Insect Counting->Data Analysis Decision Making Decision Making Data Analysis->Decision Making Pest Management Intervention Pest Management Intervention Decision Making->Pest Management Intervention

Caption: Workflow for a pheromone-based pest monitoring program.

Olfactory Signaling Pathway in Moths

Pheromone Pheromone PBP Pheromone Binding Protein Pheromone->PBP Binding Receptor Olfactory Receptor Neuron PBP->Receptor Transport & Delivery Brain Brain Receptor->Brain Signal Transduction Behavior Behavior Brain->Behavior Behavioral Response

Caption: Simplified olfactory signaling pathway for pheromone detection in moths.

References

Validating Species-Specificity of 9-Hexadecenyl Acetate Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the species-specific effects of 9-Hexadecenyl acetate blends, crucial components of sex pheromones in many lepidopteran species. Understanding the nuanced responses to different isomeric ratios and blend compositions is paramount for the development of targeted and effective pest management strategies, as well as for advancing research in chemical ecology and neurobiology. This document outlines the supporting experimental data from various studies, details the key experimental protocols for validation, and visualizes the underlying scientific principles.

Comparative Analysis of Pheromone Blends and Species Response

The species-specificity of pheromone communication in moths is often dictated by a precise blend of chemical compounds, where minor variations in components or their ratios can lead to reproductive isolation. This compound, particularly its (Z)-9 and (E)-9 isomers, is a common constituent of these blends. The following tables summarize the composition of pheromone blends containing this compound and the corresponding behavioral and electrophysiological responses in several key moth species.

Table 1: Composition of Sex Pheromone Blends Containing this compound in Select Moth Species

SpeciesFamilyMajor Pheromone Component(s)Key this compound Component(s)Other Minor ComponentsReference(s)
Helicoverpa zea (Corn earworm)Noctuidae(Z)-11-Hexadecenal (Z11-16:Ald)(Z)-9-Hexadecenal (Z9-16:Ald)(Z)-7-Hexadecenal, Hexadecanal[1][2]
Heliothis subflexaNoctuidae(Z)-11-Hexadecenal (Z11-16:Ald)(Z)-9-Hexadecenyl acetate (Z9-16:OAc), (Z)-7-Hexadecenyl acetate (Z7-16:OAc), (Z)-11-Hexadecenyl acetate (Z11-16:OAc)(Z)-9-Hexadecenal (Z9-16:Ald), (Z)-11-Hexadecenol (Z11-16:OH)[3]
Helicoverpa armigera (Cotton bollworm)Noctuidae(Z)-11-Hexadecenal (Z11-16:Ald)(Z)-9-Hexadecenal (Z9-16:Ald)Tetradecanal, (Z)-9-Tetradecenal[3]
Heliothis virescens (Tobacco budworm)Noctuidae(Z)-11-Hexadecenal (Z11-16:Ald)-(Z)-9-Tetradecenal, Tetradecanal, Hexadecanal, (Z)-11-Hexadecenol[3]
Agrotis ipsilon (Black cutworm)Noctuidae(Z)-7-Dodecenyl acetate (Z7-12:Ac), (Z)-9-Tetradecenyl acetate (Z9-14:Ac)(Z)-11-Hexadecenyl acetate (Z11-16:Ac)-[4]

Table 2: Comparative Behavioral and Electrophysiological Responses to this compound Blends

SpeciesAssay TypeStimulusObserved ResponseKey FindingsReference(s)
Helicoverpa zeaWind Tunnel(Z)-11-Hexadecenal + (Z)-9-HexadecenalIncreased upwind flight and source contact compared to Z11-16:Ald alone.(Z)-9-Hexadecenal is a crucial secondary component for eliciting a full behavioral response.[1][1]
Helicoverpa zeaSingle Sensillum Recording(Z)-9-HexadecenalActivation of a specific large-spiking neuron.This neuron type is essential for the attraction response to the conspecific blend.[5][5]
Heliothis subflexaField TrappingFemales with reduced acetate esters in their pheromone blend.Increased attraction of male Heliothis virescens.The presence and specific ratio of acetate esters, including (Z)-9-Hexadecenyl acetate, are critical for reproductive isolation from H. virescens.[3]
Spodoptera littoralisElectroantennography (EAG)(Z,E)-9,11-Tetradecadienyl acetate (major component)1.54 ± 0.1 mVThe full synthetic blend elicited the highest EAG activity (2.0 ± 0.3 mV).[6][7][6][7]
Spodoptera littoralisElectroantennography (EAG)(Z)-9-Tetradecenyl acetate (minor component)1.21 - 1.32 mV rangeMinor components still elicit significant antennal responses.[6][7][6][7]

Experimental Protocols

The validation of species-specificity for pheromone blends relies on a combination of electrophysiological and behavioral assays. These experiments are crucial for determining which components of a blend are detected by the insect's antennae and how these components influence behavior.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile compound. It provides a rapid screening tool to determine which chemicals in a blend are detected by the olfactory receptor neurons.

Methodology:

  • Antenna Preparation: An antenna is excised from a male moth, typically 2-3 days old, at its base. The tip of the antenna is also slightly cut to ensure good electrical contact.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the distal end is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution and connected to an amplifier via silver wires.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound or blend, dissolved in a solvent like hexane and applied to a filter paper strip inside a pipette, is injected into the airstream.

  • Data Acquisition: The depolarization of the antennal preparation upon stimulation is recorded as an EAG response. The amplitude of the voltage deflection is proportional to the number of responding olfactory neurons.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD combines the separation power of gas chromatography with the sensitivity of the insect antenna as a detector. This technique is invaluable for identifying the specific biologically active compounds in a complex mixture, such as a natural pheromone gland extract.

Methodology:

  • Sample Injection: A pheromone gland extract or a synthetic blend is injected into a gas chromatograph.

  • Compound Separation: The GC separates the individual components of the mixture based on their volatility and interaction with the column's stationary phase.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector - FID), which records the chemical profile of the sample.

  • Antennal Detection: The other stream is directed over a prepared insect antenna, as in the EAG setup.

  • Simultaneous Recording: The signals from both the FID and the EAD are recorded simultaneously. Biologically active compounds are identified by aligning the peaks in the FID chromatogram with the corresponding electrical responses from the antenna.

Wind Tunnel Bioassays

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to a pheromone stimulus in a controlled environment that simulates natural conditions.

Methodology:

  • Tunnel Setup: A wind tunnel with controlled airflow, temperature, and lighting is used. At the upwind end, a source for the pheromone blend is placed (e.g., a rubber septum impregnated with the synthetic compounds).

  • Insect Acclimation: Male moths are acclimated to the wind tunnel conditions before the experiment.

  • Pheromone Plume: The controlled airflow creates a plume of the pheromone that travels downwind.

  • Insect Release: Moths are released individually at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the moth is observed and recorded. Key behaviors that are often quantified include:

    • Activation: The initiation of wing fanning and taking flight.

    • Upwind Flight (Anemotaxis): Oriented flight towards the pheromone source.

    • Casting: Zigzagging flight pattern in and out of the pheromone plume.

    • Source Contact: Landing on or near the pheromone source.

Visualizing Pheromone Signaling and Experimental Workflows

To better understand the processes involved in pheromone perception and the experimental approaches to study them, the following diagrams are provided.

Pheromone_Signaling_Pathway cluster_air Air cluster_antenna Antennal Sensillum cluster_brain Brain Pheromone Pheromone Molecules PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation AL Antennal Lobe ORN->AL Signal Transduction MushroomBody Mushroom Body (Learning & Memory) AL->MushroomBody Behavior Behavioral Response AL->Behavior MushroomBody->Behavior

Caption: Pheromone signaling pathway in moths.

Experimental_Workflow cluster_extraction Pheromone Identification cluster_validation Specificity Validation cluster_result Outcome Gland_Extraction Pheromone Gland Extraction GC_EAD GC-EAD Analysis Gland_Extraction->GC_EAD GC_MS GC-MS Analysis (Identification) GC_EAD->GC_MS Synthesis Chemical Synthesis of Components GC_MS->Synthesis Identified Components EAG Electroantennography (EAG) Synthesis->EAG Wind_Tunnel Wind Tunnel Bioassay Synthesis->Wind_Tunnel EAG->Wind_Tunnel Active Blends Field_Trapping Field Trapping Experiments Wind_Tunnel->Field_Trapping Species_Specific_Blend Validated Species-Specific Pheromone Blend Field_Trapping->Species_Specific_Blend

Caption: Experimental workflow for pheromone validation.

References

A Comparative Analysis of Insect Olfactory Responses to Pheromone Components using Electroantennography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of electroantennographic (EAG) responses of various insect species to different pheromone components. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of EAG studies.

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of an insect's antenna to volatile chemical stimuli. This method provides a rapid and sensitive bioassay for screening semiochemicals, including pheromones, that mediate insect behavior.[1] Understanding the differential responses of insect antennae to various pheromone components is crucial for developing species-specific and effective pest management strategies, such as mating disruption and lure-and-kill systems.

Comparative Electroantennographic (EAG) Responses to Pheromone Components

The following table summarizes quantitative data from several studies, showcasing the EAG responses of different insect species to various pheromone components. The data highlights the specificity of antennal responses and the varying sensitivity to individual compounds and blends.

Insect SpeciesPheromone Component/BlendDosageMean EAG Response (-mV ± SE)Reference
Spodoptera littoralis (Egyptian cotton leafworm)(Z,E)-9,11-tetradecadienyl acetate (Major component)1 µg1.54 ± 0.1[2][3]
(Z)-9-tetradecenyl acetate1 µg1.21 - 1.32[2][3]
(E)-11-tetradecenyl acetate1 µg1.21 - 1.32[2][3]
Tetradecyl acetate1 µg1.21 - 1.32[2][3]
(Z)-11-tetradecenyl acetate1 µg1.21 - 1.32[2][3]
Synthetic Pheromone Blend1 µg2.0 ± 0.3[2][3]
Spodoptera exigua (Beet armyworm)Z9,E12-14:OAc (Major component of S. exigua)10 ng~1.3[4]
Z9,E11-14:OAc (Major component of S. litura)10 ng~0.8[4]
Blattella germanica (German cockroach)3,11-dimethylheptacosan-2-one (Major component)0.01 µg/µL~0.6[5]
3,11-dimethylnonacosan-2-one (Minor component)0.01 µg/µL~0.4[5]
Mythimna loreyi (Loreyi Leafworm)Z9-14:Ac (Major component)Not SpecifiedHighest Response[4]
Z7-12:Ac (Minor component)Not SpecifiedHigher Response[4]
Z11-16:Ac (Minor component)Not SpecifiedHigher Response[4]

Experimental Protocols

A generalized experimental protocol for conducting electroantennography is detailed below. Specific parameters may need to be optimized depending on the insect species and the tested compounds.[6]

1. Insect Preparation:

  • Selection: Use insects of a specific age and sex, as sensitivity to pheromones can vary. For example, 2-4 day old male moths often exhibit the highest response to female sex pheromones.[1]

  • Immobilization: Anesthetize the insect by chilling on ice or with a brief exposure to CO2.[1][6]

  • Mounting: Secure the anesthetized insect on a platform (e.g., a microscope slide) using dental wax, leaving the antennae free and accessible.[1] For some preparations, the head can be excised and mounted.[7]

2. Electrode Preparation and Placement:

  • Electrodes: Pull glass capillaries to a fine point using a micropipette puller and fill them with a saline solution (e.g., 0.1 M KCl or Kaissling saline solution).[1][7] Insert a chloridized silver wire into the back of each electrode to ensure electrical continuity.[1][7]

  • Placement: Under a microscope, carefully bring the recording electrode into contact with the distal tip of the antenna. The reference electrode is inserted into the insect's head, often near the eye, or at the base of an excised antenna.[1][8]

3. Stimulus Preparation and Delivery:

  • Pheromone Dilution: Prepare a stock solution of the high-purity pheromone component in a suitable solvent (e.g., hexane or paraffin oil).[6] Create a series of dilutions to establish a dose-response curve.

  • Stimulus Cartridge: Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.[6][7][9] Allow the solvent to evaporate for 30-60 seconds.[6]

  • Delivery System: A continuous stream of purified and humidified air is passed over the antenna through a delivery tube. The tip of the stimulus pipette is inserted into a hole in this main air tube. A puff of air is then delivered through the pipette to carry the pheromone vapor over the antenna.[1][7]

4. Data Recording and Analysis:

  • Recording: Place the setup inside a Faraday cage to minimize electrical noise.[1] Record the baseline antennal potential for a few seconds before delivering the stimulus. The antennal response is recorded as a negative voltage deflection.

  • Analysis: Measure the maximum amplitude of the EAG response (-mV) for each stimulus.[7] To account for antennal adaptation or solvent effects, randomize the presentation of different concentrations and periodically present a solvent-only control.[1][7] For dose-response studies, plot the mean normalized EAG response against the logarithm of the stimulus concentration.[6]

Visualizing the Process

Olfactory Signaling Pathway

The following diagram illustrates the general signaling pathway from the binding of a pheromone molecule to an olfactory receptor to the generation of the summated EAG signal.

Pheromone Pheromone Component OR Olfactory Receptor (OR) Pheromone->OR Binding ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Depolarization Summated Depolarization ORN->Depolarization Signal Transduction EAG EAG Signal (mV) Depolarization->EAG Measurement

Caption: Insect olfactory signaling pathway for pheromones.

Experimental Workflow for Electroantennography

The diagram below outlines the key steps involved in a typical electroantennography experiment, from preparation to data analysis.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect_Prep 1. Insect Preparation (Anesthetize & Mount) Placement 4. Electrode Placement (Reference & Recording) Insect_Prep->Placement Electrode_Prep 2. Electrode Preparation (Fill with Saline) Electrode_Prep->Placement Stimulus_Prep 3. Stimulus Preparation (Pheromone Dilutions) Delivery 5. Stimulus Delivery (Puff over Antenna) Stimulus_Prep->Delivery Placement->Delivery Recording 6. EAG Recording (Measure Voltage Change) Delivery->Recording Data_Analysis 7. Data Analysis (Measure Amplitude) Recording->Data_Analysis Dose_Response 8. Dose-Response Curve (Plot Response vs. Concentration) Data_Analysis->Dose_Response

Caption: General experimental workflow for electroantennography.

References

Synthetic vs. Natural (Z)-9-Hexadecenyl Acetate: A Comparative Guide to Behavioral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical ecology and pest management, the efficacy of synthetic insect pheromones is paramount. (Z)-9-Hexadecenyl acetate is a key sex pheromone component for numerous lepidopteran species, particularly within the genus Spodoptera. This guide provides a comparative analysis of the behavioral and electrophysiological responses elicited by synthetic formulations of this compound, evaluated against the known composition of the natural pheromone blend.

Direct, side-by-side behavioral comparisons of synthetic compounds versus natural pheromone gland extracts are infrequently published. Research primarily focuses on identifying the components of the natural blend and then optimizing synthetic blends to mimic or improve upon the natural signal for use in monitoring and control. The data presented here reflects the performance of various synthetic blends in key behavioral assays, providing a functional comparison of their ability to replicate the activity of the natural pheromone complex. The fall armyworm, Spodoptera frugiperda, serves as a primary model organism for this analysis due to the availability of comprehensive data.

Data Presentation: Quantitative Behavioral and Electrophysiological Responses

The following tables summarize quantitative data from electroantennography (EAG), wind tunnel bioassays, and field trapping experiments. These assays are the gold standard for evaluating the efficacy of pheromone compounds in eliciting a response in the target insect.

Electroantennography (EAG) Response Data

EAG measures the electrical output of an insect's antenna in response to an odorant, providing a direct measure of olfactory detection.

Table 1: Mean EAG Response of Male Spodoptera frugiperda to Different Synthetic Pheromone Blends [1]

Treatment (Synthetic Blend Composition)RatioMean EAG Response (mV)
(Z)-9-tetradecenyl acetate : (Z)-11-hexadecenyl acetate : (Z)-7-dodecenyl acetate87 : 12.5 : 0.51.36
(Z)-9-tetradecenyl acetate : (Z)-7-dodecenyl acetate100 : 21.25
(Z)-9-tetradecenyl acetate : (Z)-7-dodecenyl acetate : (E)-7-dodecenyl acetate100 : 1 : 11.21
(Z)-9-tetradecenyl acetate : (Z)-7-dodecenyl acetate : (Z)-11-hexadecenyl acetate100 : 2 : 81.21
(Z)-9-tetradecenyl acetate : (Z)-7-dodecenyl acetate : (Z)-11-hexadecenyl acetate : (Z)-9-dodecenyl acetate100 : 2 : 8 : 0.251.15
(Z)-9-tetradecenyl acetate : (Z)-7-dodecenyl acetate100 : 0.51.05
Control (Hexane)-0.84

Data from a study conducted in Bengaluru, India, illustrates that a three-component blend including (Z)-11-hexadecenyl acetate elicited the strongest antennal response.

Table 2: EAG Response of Male Spodoptera litura to Synthetic Pheromone Components [2]

Treatment (10 µg Synthetic Compound)Mean Relative EAG Response (%)
(Z)-9, (E)-11-tetradecadienyl acetate100
(Z)-9, (E)-12-tetradecadienyl acetate92.3
(Z)-9-tetradecenyl acetate75.8
(Z)-11-hexadecenyl acetate60.1
Control (Hexane)15.5

Responses are normalized to the response elicited by the primary pheromone component, (Z)-9, (E)-11-tetradecadienyl acetate.

Wind Tunnel Bioassay Data

Wind tunnel assays observe and quantify the behavioral sequence of male moths, from taking flight to contacting the pheromone source.

Table 3: Behavioral Response of Male Spodoptera frugiperda to Different Doses of a Synthetic Pheromone Blend in a Wind Tunnel [3]

Dose (ppm)Take Flight (%)Halfway Flight (%)Close to Source (%)Landing on Source (%)
10100807060
50100908070
1001001009080
150100908070
200100807060
250100706050

This study identified 100 ppm as the optimal concentration for eliciting the complete behavioral sequence in male fall armyworm moths.

Field Trapping Data

Field trapping experiments provide the ultimate validation of a synthetic pheromone's effectiveness under natural conditions.

Table 4: Mean Trap Catch of Male Spodoptera frugiperda Using Different Synthetic Pheromone Blends [1]

Treatment (Synthetic Blend Composition)RatioMean No. of Moths Trapped
(Z)-9-tetradecenyl acetate : (Z)-11-hexadecenyl acetate : (Z)-7-dodecenyl acetate87 : 12.5 : 0.516.33
(Z)-9-tetradecenyl acetate : (Z)-7-dodecenyl acetate100 : 214.00
(Z)-9-tetradecenyl acetate : (Z)-7-dodecenyl acetate : (E)-7-dodecenyl acetate100 : 1 : 112.33
(Z)-9-tetradecenyl acetate : (Z)-7-dodecenyl acetate : (Z)-11-hexadecenyl acetate100 : 2 : 812.00
(Z)-9-tetradecenyl acetate : (Z)-7-dodecenyl acetate : (Z)-11-hexadecenyl acetate : (Z)-9-dodecenyl acetate100 : 2 : 8 : 0.2511.67
(Z)-9-tetradecenyl acetate : (Z)-7-dodecenyl acetate100 : 0.511.33
Control (Unbaited)-0.00

Field data corroborates the EAG findings, showing the highest trap captures with the three-component blend containing (Z)-11-hexadecenyl acetate.

Experimental Protocols

Detailed and standardized methodologies are critical for the reliable evaluation of pheromone efficacy.

Electroantennography (EAG) Assay

EAG is employed to measure the summated electrical potential from the antennal olfactory receptor neurons.

  • Insect Preparation: An adult male moth (typically 2-3 days old) is restrained. The head is excised, and one antenna is removed at its base.

  • Electrode Placement: Two glass capillary microelectrodes filled with a saline solution (e.g., Ringer's solution) are used. The reference electrode is inserted into the basal end of the antenna, and the recording electrode is brought into contact with the distal tip.

  • Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. A known quantity of the synthetic pheromone solution (dissolved in a solvent like hexane) is applied to a piece of filter paper inside a Pasteur pipette. A controlled puff of air is then delivered through the pipette, introducing the odorant into the continuous air stream.

  • Data Recording and Analysis: The voltage difference between the electrodes is amplified and recorded. The amplitude of the negative deflection (depolarization) in response to the stimulus is measured in millivolts (mV). The response to a solvent control is subtracted from the responses to the test compounds.

Wind Tunnel Bioassay

This assay assesses the complete behavioral sequence of an insect's response to an airborne pheromone plume in a controlled environment.

  • Setup: A wind tunnel (e.g., 200 cm long x 60 cm wide x 60 cm high) is used to create a laminar airflow at a controlled speed (e.g., 0.3 m/s). Conditions are typically set to mimic the insect's natural active period (e.g., 25°C, 70% RH, red light).

  • Pheromone Source: The synthetic pheromone blend is applied to a dispenser, such as a rubber septum or filter paper, which is placed at the upwind end of the tunnel.

  • Insect Release: Naive male moths, acclimated to the tunnel conditions, are released onto a platform at the downwind end of the tunnel.

  • Observation and Quantification: The flight behavior of each moth is observed and scored for a series of key actions: taking flight, upwind flight (anemotaxis), reaching the halfway point, approaching the source, and landing on or near the source. The percentage of moths successfully completing each step is calculated.

Field Trapping

Field trials are essential to confirm the behavioral efficacy of a pheromone lure in a natural, competitive environment.

  • Trap and Lure Preparation: A standard trap type (e.g., funnel trap) is used. The synthetic pheromone blend is loaded onto a controlled-release dispenser (e.g., rubber septum, PVC).

  • Experimental Design: Traps are deployed in the field in a randomized complete block design to account for environmental variability. A minimum distance (e.g., 50 meters) is maintained between traps to prevent interference. Control traps (baited with solvent only or unbaited) are included in each block.

  • Data Collection: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured target male moths is recorded for each treatment.

  • Data Analysis: The mean number of moths captured per trap per collection period is calculated. Statistical analyses (e.g., ANOVA followed by a mean separation test) are used to determine significant differences in capture rates between the different synthetic blends.

Mandatory Visualization

Experimental_Workflow_for_Pheromone_Efficacy_Testing cluster_eag Electroantennography (EAG) cluster_wind Wind Tunnel Bioassay cluster_field Field Trapping eag_prep Antenna Preparation eag_stim Stimulus Delivery (Pheromone Puff) eag_prep->eag_stim eag_rec Signal Recording (mV Depolarization) eag_stim->eag_rec eag_result Olfactory Detection eag_rec->eag_result wind_acclimate Insect Acclimation wind_release Release Downwind wind_acclimate->wind_release wind_observe Observation of Upwind Flight wind_release->wind_observe wind_quantify Quantify Behavior (% Landing) wind_observe->wind_quantify wind_result Behavioral Attraction wind_quantify->wind_result field_deploy Trap Deployment (Randomized Blocks) field_collect Data Collection (Moth Counts) field_deploy->field_collect field_analyze Statistical Analysis field_collect->field_analyze field_result Real-World Efficacy field_analyze->field_result start Pheromone Blend (Synthetic or Natural) start->eag_prep start->wind_acclimate start->field_deploy conclusion Efficacy Comparison eag_result->conclusion wind_result->conclusion field_result->conclusion

Caption: Workflow for comparing pheromone efficacy.

Olfactory_Signaling_Pathway Pheromone Pheromone Molecule ((Z)-9-Hexadecenyl acetate) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding in Sensillum Lymph OR Odorant Receptor (OR) on Neuron Membrane PBP->OR Transport to Receptor ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Depolarization Ion Channel Opening (Signal Transduction) ORN->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential AntennalLobe Signal Processing in Antennal Lobe (Brain) ActionPotential->AntennalLobe Signal Transmission Behavior Behavioral Response (e.g., Upwind Flight) AntennalLobe->Behavior

Caption: Generalized insect olfactory signaling pathway.

References

Decoding Chemical Conversations: A Guide to Synergistic and Antagonistic Interactions with 9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of chemical compounds is paramount. This guide provides a comparative analysis of the synergistic and antagonistic effects observed when various compounds are mixed with 9-Hexadecenyl acetate, a common component of insect sex pheromones. By examining experimental data, we can gain insights into how these mixtures can enhance or inhibit biological responses, a critical aspect in the development of targeted pest management strategies and other chemical signaling applications.

The efficacy of pheromone-based pest control often relies on the precise composition of the chemical blend. While a primary pheromone component like this compound can elicit a response, the presence of other compounds can dramatically alter its effect. Synergists can amplify the desired behavioral response, leading to increased attraction, while antagonists can inhibit or completely block it. These interactions are highly specific and can vary significantly between different insect species.

Quantitative Analysis of Compound Interactions

The following table summarizes the observed effects of various compounds when mixed with pheromone blends containing a hexadecenyl acetate derivative. The data is compiled from studies on different Lepidopteran species, highlighting the species-specific nature of these chemical interactions.

Interacting CompoundTarget Insect SpeciesHexadecenyl Acetate IsomerObserved EffectQuantitative Data
(Z)-11-Hexadecen-1-olPlutella xylostella (Diamondback Moth)(Z)-11-Hexadecenyl acetateAntagonisticReduced captures in pheromone traps by 58-69%[1]
(Z)-9-Tetradecenyl acetatePlutella xylostella (Diamondback Moth)(Z)-11-Hexadecenyl acetateAntagonisticReduced captures in pheromone traps by 58-69%[1]
(Z)-11-HexadecenalOstrinia nubilalis (European Corn Borer)A 97:3 mix of (Z)- and (E)-11-tetradecenyl acetateAntagonisticAddition of 1% (Z)-11-hexadecenal significantly antagonized the flight-tunnel response[2]
(Z)-9-Tetradecenyl acetateOstrinia nubilalis (European Corn Borer)A 97:3 mix of (Z)- and (E)-11-tetradecenyl acetateAntagonisticA known antagonist, used for comparison to the effect of (Z)-11-hexadecenal[2]
(Z)-11-Hexadecen-1-olChilo partellus(Z)-11-HexadecenalAntagonisticStrongly inhibited male responses when mixed with (Z)-11-hexadecenal[3]
(Z)-11-Hexadecenyl acetateChilo partellus(Z)-11-HexadecenalAntagonisticStrongly inhibited male responses when mixed with (Z)-11-hexadecenal[3]
(Z)-9-Tetradecenyl trifluoromethyl ketoneSpodoptera frugiperda (Fall Armyworm)(Z)-9-Tetradecenyl acetateAntagonisticSignificantly reduced the antennal response from 2.51 ± 0.37 mV to 1.10 ± 0.24 mV[4]
(Z, Z, Z)-3,6,9-nonadecadieneEctropis grisescensBinary sex pheromone mixtureAntagonisticPartially or completely inhibits male responses (wing fanning, oriented flight, source contact) in wind tunnel tests[5]

Experimental Protocols

The evaluation of synergistic and antagonistic effects of pheromone components relies on a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile compound. It provides a physiological measure of the sensitivity of the olfactory receptor neurons.

Methodology:

  • Antenna Preparation: An antenna is excised from a male moth.

  • Electrode Placement: A recording electrode is placed over the distal end of the antenna, and a reference electrode is connected to the base.[6]

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a specific concentration of the test compound or mixture is injected into the airstream.[6]

  • Data Recording: The change in electrical potential (depolarization) across the antenna upon stimulation is recorded as an EAG response. The amplitude of the response is proportional to the number of responding olfactory receptor neurons.[6]

Behavioral Bioassays (Wind Tunnel)

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne chemical cues.

Methodology:

  • Wind Tunnel Setup: A controlled environment with a constant laminar airflow is used.

  • Pheromone Source: A septum or other dispenser loaded with the test compound or mixture is placed at the upwind end of the tunnel.

  • Insect Release: Male moths are released at the downwind end of the tunnel.

  • Observation: The insects' flight behavior is observed and recorded. Key behaviors that are quantified include taking flight, upwind flight, casting and surging, and contact with the pheromone source.

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated to determine the attractiveness or inhibition of the test blend.

Visualizing Experimental and Logical Relationships

To better understand the processes involved in studying these chemical interactions, the following diagrams illustrate a typical experimental workflow and a simplified model of the underlying signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Pheromone_Blend Pheromone Blend Preparation EAG Electroantennography (EAG) Pheromone_Blend->EAG Wind_Tunnel Behavioral Assay (Wind Tunnel) Pheromone_Blend->Wind_Tunnel Insect_Rearing Insect Rearing (e.g., Male Moths) Insect_Rearing->EAG Insect_Rearing->Wind_Tunnel EAG_Analysis EAG Response Analysis EAG->EAG_Analysis Behavioral_Analysis Behavioral Response Quantification Wind_Tunnel->Behavioral_Analysis Conclusion Determine Synergistic/ Antagonistic Effect EAG_Analysis->Conclusion Behavioral_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating pheromone responses.

Olfactory_Signaling_Pathway cluster_stimulus Stimulus cluster_reception Reception cluster_transduction Signal Transduction cluster_response Response Pheromone Pheromone Molecules (e.g., this compound) Receptor Olfactory Receptor Neuron Pheromone->Receptor Binds to Antagonist Antagonist Molecule Antagonist->Receptor Blocks Binding Signal Electrochemical Signal Receptor->Signal Generates Brain Brain (Antennal Lobe) Signal->Brain Transmitted to Behavior Behavioral Response (e.g., Attraction or Repulsion) Brain->Behavior Initiates

Caption: Simplified model of an olfactory signaling pathway.

References

Safety Operating Guide

Proper Disposal of 9-Hexadecenyl Acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 9-Hexadecenyl acetate, a common insect pheromone used in various research applications. Adherence to these guidelines is critical for minimizing environmental impact and maintaining workplace safety.

Key Physical and Chemical Properties

A thorough understanding of a substance's properties is the first step in safe handling and disposal. The following table summarizes the key physical and chemical characteristics of this compound.

PropertyValue
Molecular Formula C₁₈H₃₄O₂[1]
Molecular Weight 282.46 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point Not available
Melting Point Not available
Solubility Insoluble in water
Incompatible Materials Strong oxidizing agents, strong bases.[2]

Pre-Disposal and Handling Precautions

Before beginning the disposal process, it is crucial to take the necessary safety precautions to protect personnel and the environment.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[3]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[3]

Handling and Storage:

  • Avoid contact with skin and eyes.[2][4]

  • Do not breathe in vapors or mists.[2][4]

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][4]

  • Keep containers tightly closed when not in use.[2]

  • Refrigeration is recommended for long-term storage.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following procedure provides a general framework for its safe disposal.

  • Consult Local Regulations: The primary step is to consult your institution's Environmental Health and Safety (EHS) department and local waste disposal regulations. The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[3]

  • Collection of Waste:

    • Collect waste this compound in its original container or a clearly labeled, sealed container.[3] Do not mix with other waste materials.

    • For spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth and place it into a designated chemical waste container.[3]

  • Container Management:

    • Empty containers may retain product residue and should be treated as hazardous waste.[3]

    • Follow all label warnings even after the container is emptied.[3]

    • Empty containers should be taken to an approved waste handling site for recycling or disposal.[3]

  • Waste Disposal:

    • Dispose of the collected waste through a licensed waste disposal company.[3]

    • Do not dispose of this compound down the drain or into the environment.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G start Start: this compound for Disposal consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_ehs->ppe spill Is it a Spill? ppe->spill collect_waste Collect Waste in a Labeled, Sealed Container empty_container Is the Container Empty? collect_waste->empty_container spill->collect_waste No absorb Absorb with Inert Material (e.g., Vermiculite, Sand) spill->absorb Yes containerize_spill Place Absorbed Material in a Sealed Waste Container absorb->containerize_spill containerize_spill->empty_container treat_as_waste Treat Empty Container as Hazardous Waste empty_container->treat_as_waste Yes store_waste Store Waste in a Designated, Ventilated Area empty_container->store_waste No treat_as_waste->store_waste dispose Arrange for Pickup by a Licensed Waste Disposal Company store_waste->dispose end End: Proper Disposal Complete dispose->end

Disposal workflow for this compound.

By following these procedures and guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and responsible environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Hexadecenyl acetate
Reactant of Route 2
Reactant of Route 2
9-Hexadecenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.